CMPD101
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H21BrN2O4 |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one |
InChI |
InChI=1S/C23H21BrN2O4/c24-19-8-6-18(7-9-19)23(28)26-13-11-25(12-14-26)22(27)4-2-1-3-17-5-10-20-21(15-17)30-16-29-20/h1-10,15H,11-14,16H2/b3-1+,4-2+ |
Clave InChI |
YRVISRPAPYMYPM-ZPUQHVIOSA-N |
SMILES isomérico |
C1CN(CCN1C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Foundational & Exploratory
CMPD101: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMPD101 is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental protocols used to elucidate its function. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are critical targets for a wide array of therapeutics. The activity of GPCRs is tightly regulated, in part, by a process called desensitization, which is initiated by GPCR kinases (GRKs). By phosphorylating agonist-activated GPCRs, GRKs trigger the recruitment of arrestin proteins, leading to receptor internalization and attenuation of signaling. This compound is a valuable research tool for investigating the roles of GRK2 and GRK3 in these fundamental cellular processes.
Molecular Target and Selectivity
The primary molecular targets of this compound are GRK2 and GRK3. It exhibits high potency for these two kinases, with IC50 values in the nanomolar range.[1][2][3][4] this compound demonstrates significant selectivity for the GRK2/3 subfamily over other GRKs and a panel of other kinases.[1][4][5]
Quantitative Data: Inhibitory Activity of this compound
| Target Kinase | IC50 | Reference |
| GRK2 | 18 nM, 35 nM, 54 nM | [1][5][6][7] |
| GRK3 | 5.4 nM, 32 nM | [1][5] |
| GRK1 | 3.1 µM | [1][4] |
| GRK5 | 2.3 µM (no activity up to 125 µM in another study) | [1][4][5] |
| ROCK-2 | 1.4 µM | [1][3][4] |
| PKCα | 8.1 µM | [1][3][4] |
Mechanism of Action: Signaling Pathways
This compound exerts its effects by inhibiting the catalytic activity of GRK2 and GRK3.[8] This inhibition prevents the phosphorylation of agonist-bound GPCRs, thereby blocking the recruitment of β-arrestin and subsequent receptor desensitization and internalization.
Signaling Pathway Diagram
Cellular Effects
The inhibition of GRK2/3 by this compound leads to several observable cellular effects, primarily related to the potentiation and prolongation of GPCR signaling.
-
Inhibition of GPCR Desensitization: this compound has been shown to inhibit the desensitization of the μ-opioid receptor (MOPr) in locus coeruleus (LC) neurons.[2][9]
-
Inhibition of GPCR Internalization: Treatment with this compound significantly reduces the agonist-induced internalization of the β2-adrenergic receptor (β2AR) and the MOPr.[1][2][9]
-
Inhibition of Receptor Phosphorylation: this compound blocks the agonist-induced phosphorylation of the MOPr at Ser375.[1][2][9]
-
Modulation of Downstream Signaling: this compound can block histamine H1 receptor-mediated ERK1/2 phosphorylation.[2] However, it does not appear to affect DAMGO-induced increases in ERK1/2 and Elk-1 phosphorylation.[1][4]
Experimental Protocols
The following are summaries of common experimental protocols used to characterize the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells, often stably expressing a GPCR of interest (e.g., HA-tagged MOPr or β2AR-GFP), are commonly used.[1][2][9]
-
Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]
-
This compound Treatment: Cells are pre-incubated with this compound at concentrations ranging from 3 to 100 µM for 20 to 30 minutes prior to agonist stimulation.[1][2]
Receptor Internalization Assay (ELISA)
This protocol quantifies the number of receptors remaining on the cell surface after agonist stimulation.
Western Blot for Receptor Phosphorylation
This technique is used to detect the phosphorylation state of a target receptor.
-
Cell Lysis: After treatment with this compound and agonist, cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the receptor (e.g., phospho-Ser375 MOPr). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., tubulin or total receptor).
In Vivo Studies
-
Animal Models: Mice (e.g., C57BL/6J) have been used to study the in vivo effects of this compound.[2]
-
Administration: this compound can be administered via intraperitoneal (i.p.) injection. For example, a dose of 0.3 mg/kg has been used.[2]
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of GRK2 and GRK3 in GPCR signaling and regulation. Its high potency and selectivity make it an invaluable reagent for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological consequences of GRK2/3 activity. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in designing and interpreting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 5. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
CMPD101: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
CMPD101 is a potent, selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] This guide provides an in-depth overview of its use in research, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound primarily functions by inhibiting the enzymatic activity of GRK2 and GRK3, kinases that play a pivotal role in the desensitization and internalization of G protein-coupled receptors (GPCRs).[3][4] By phosphorylating the intracellular domains of activated GPCRs, GRKs facilitate the binding of arrestin proteins. Arrestin binding uncouples the receptor from its G protein, leading to signal termination and initiating receptor internalization.[5][6] this compound, by blocking GRK2/3, prevents these events, thereby prolonging GPCR signaling.
Quantitative Data Summary
The following tables summarize the inhibitory activity and experimental concentrations of this compound reported in various studies.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 | Species | Assay Conditions | Reference |
| GRK2 | 18 nM | Not Specified | In vitro enzyme assay | [1][3][7] |
| GRK3 | 5.4 nM | Not Specified | In vitro enzyme assay | [1][3][7] |
| GRK2 | 35 nM | Bovine | In vitro phosphorylation assay | [2][5] |
| GRK3 | 32 nM | Human | In vitro phosphorylation assay | [2][5] |
| GRK1 | 3.1 µM | Not Specified | In vitro enzyme assay | [1] |
| GRK5 | 2.3 µM | Not Specified | In vitro enzyme assay | [1] |
| ROCK-2 | 1.4 µM | Not Specified | In vitro enzyme assay | [1][7] |
| PKCα | 8.1 µM | Not Specified | In vitro enzyme assay | [1][7] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| HEK-B2 | 100 µM | 20 min pre-treatment | Inhibition of β2AR internalization | [1] |
| HEK 293 (HA-MOPr) | 3-30 µM | 30 min pre-treatment | Inhibition of DAMGO-induced MOPr phosphorylation and internalization | [1][3] |
| HEK 293 | 30 µM | 30 min pre-treatment | Complete block of histamine H1 receptor-mediated ERK1/2 phosphorylation | [3] |
| Rat/Mouse Locus Coeruleus Neurons | 3-30 µM | 30 min pre-treatment | Inhibition of Met-Enk and DAMGO-induced µ-opioid receptor desensitization | [3] |
| Human Prostate Tissue | 5-50 µM | Not Specified | Inhibition of smooth muscle contraction | [8] |
Key Research Applications and Experimental Protocols
This compound is a valuable tool for investigating the roles of GRK2 and GRK3 in various physiological and pathophysiological processes.
GPCR Desensitization and Internalization
A primary use of this compound is to study the mechanisms of GPCR desensitization. By inhibiting GRK2/3, researchers can elucidate the specific contribution of these kinases to the attenuation of signaling for a given receptor.
Experimental Protocol: µ-Opioid Receptor (MOPr) Internalization Assay in HEK 293 Cells [3][6][9]
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing hemagglutinin (HA)-tagged µ-opioid receptors (HA-MOPr) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding and Starvation: Cells are seeded onto 60mm dishes and grown to 90% confluency. They are then serum-starved for 24 hours.
-
Antibody Labeling: Cells are prelabeled with a primary antibody against the HA tag for 1 hour at 4°C.
-
This compound Treatment: Cells are pre-incubated with this compound (e.g., 3 µM or 30 µM) for 30 minutes at 37°C.
-
Agonist Stimulation: Receptor internalization is induced by stimulating the cells with the µ-opioid receptor agonist DAMGO (e.g., 10 µM) for a specified time at 37°C.
-
Analysis: The extent of receptor internalization can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) to measure the amount of surface-expressed receptors or by confocal microscopy to visualize receptor localization.
Signal Transduction Pathway Analysis
This compound can be used to dissect the role of GRK2/3-mediated receptor regulation in downstream signaling cascades, such as the ERK/MAPK pathway.
Experimental Protocol: ERK1/2 Phosphorylation Assay in HEK 293 Cells [3]
-
Cell Culture and Starvation: HEK 293 cells are cultured to ~90% confluency and then serum-starved for 24 hours.
-
This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 30 µM) for 30 minutes.
-
Agonist Stimulation: Cells are stimulated with an agonist (e.g., histamine for the H1 receptor) for a short period (e.g., 5-10 minutes).
-
Cell Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Quantification: Densitometry is used to quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2.
In Vivo Studies
This compound has been utilized in animal models to investigate the physiological roles of GRK2/3.
Experimental Protocol: Modulation of Alcohol Intake in Mice [3][9]
-
Animal Model: C57BL/6J mice are used.
-
Drug Administration: Mice are pretreated with this compound (e.g., 0.3 mg/kg, intraperitoneally) 15 minutes before a drinking session. Subsequently, another compound of interest (e.g., nalfurafine) is administered 5 minutes before the drinking session.
-
Behavioral Assessment: Alcohol and water intake are measured and recorded.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: GPCR signaling cascade and the inhibitory action of this compound on GRK2/3.
Caption: Workflow for assessing ERK1/2 phosphorylation following this compound treatment.
Caption: Kinase selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. Hello Bio launches novel, potent selective GRK2/3 inhibitor this compound [hellobio.com]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
The Discovery of CMPD101: A Potent and Selective GRK2/3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process critical for terminating receptor signaling and maintaining cellular homeostasis. Among the seven members of the GRK family, GRK2 and GRK3 are ubiquitously expressed and have been implicated in the pathophysiology of numerous diseases, including heart failure, opioid tolerance, and certain cancers. Consequently, the development of selective inhibitors for these kinases has been a significant focus of drug discovery efforts. This technical guide provides a comprehensive overview of the discovery and characterization of CMPD101, a potent and selective small-molecule inhibitor of GRK2 and GRK3. We present a compilation of its biochemical and cellular activities, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to GRK2/3 and the Rationale for Inhibition
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Upon agonist binding, GPCRs activate intracellular G proteins, initiating a cascade of downstream signaling events. To prevent overstimulation and allow for the resetting of the signaling pathway, agonist-occupied receptors are rapidly phosphorylated by GRKs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling (desensitization) and promote receptor internalization.[1]
GRK2 and GRK3 are the most studied members of the GRK family and are instrumental in the desensitization of a wide array of GPCRs.[2] Dysregulation of GRK2 activity has been linked to the pathogenesis of several diseases. For instance, in chronic heart failure, elevated levels and activity of GRK2 in cardiomyocytes lead to excessive desensitization of β-adrenergic receptors, impairing cardiac contractility. Therefore, inhibition of GRK2/3 presents a promising therapeutic strategy for restoring normal GPCR signaling in such pathological conditions.
This compound: A Profile of a Selective GRK2/3 Inhibitor
This compound is a novel, membrane-permeable, small-molecule inhibitor that demonstrates high potency and selectivity for GRK2 and GRK3.[3][4] Its discovery marked a significant advancement in the development of research tools and potential therapeutic agents targeting the GRK2/3 subfamily.
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The compound exhibits nanomolar potency against GRK2 and GRK3, with significantly lower activity against other kinases, highlighting its selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference(s) |
| GRK2 | 18 | [3][5][6] |
| GRK3 | 5.4 | [3][5][6] |
| GRK1 | 3100 | [5] |
| GRK5 | 2300 | [5] |
| ROCK-2 | 1400 | [4][5] |
| PKCα | 8100 | [4][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Agonist/Receptor | Effect of this compound | IC50 (µM) | Reference(s) |
| Histamine H1 Receptor-Mediated ERK1/2 Phosphorylation | HEK293 | Histamine | Complete blockade (at 30 µM) | 6 | [3] |
| µ-Opioid Receptor (MOPr) Desensitization | Rat/Mouse Locus Coeruleus Neurons | Met-Enk, DAMGO | Inhibition | ~6 | [3] |
| DAMGO-induced MOPr Phosphorylation (Ser375) | HEK293 | DAMGO | Almost complete inhibition (at 30 µM) | - | [3] |
| DAMGO-induced Arrestin Translocation | HEK293 | DAMGO | Almost complete inhibition (at 30 µM) | - | [3] |
| DAMGO-induced MOPr Internalization | HEK293 | DAMGO | Almost complete inhibition (at 30 µM) | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical GPCR signaling pathway involving GRK2/3 and a typical experimental workflow for characterizing a GRK2/3 inhibitor like this compound.
Detailed Experimental Protocols
The following protocols are representative methodologies for the characterization of GRK2/3 inhibitors like this compound.
In Vitro GRK2/3 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified GRK enzyme.
-
Materials:
-
Purified recombinant human GRK2 and GRK3 enzymes.
-
Rhodopsin-containing membranes or a peptide substrate (e.g., casein).
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
This compound stock solution in DMSO.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the GRK enzyme, substrate, and diluted this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
β-Arrestin Translocation Assay (e.g., DiscoverX PathHunter)
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.
-
Materials:
-
HEK293 cells stably co-expressing a GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium and supplements.
-
GPCR agonist.
-
This compound stock solution in DMSO.
-
PathHunter detection reagents.
-
White, clear-bottom 96-well or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed the PathHunter cells in the assay plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Add the GPCR agonist at a predetermined concentration (e.g., EC80) to all wells except the negative control.
-
Incubate for 90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Add the PathHunter detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Calculate the percent inhibition of agonist-induced β-arrestin recruitment and determine the IC50 value for this compound.
-
Receptor Internalization Assay by Confocal Microscopy
This imaging-based assay visualizes the agonist-induced internalization of a fluorescently tagged GPCR.
-
Materials:
-
HEK293 cells transiently or stably expressing a fluorescently tagged GPCR (e.g., GFP-tagged µ-opioid receptor).
-
Glass-bottom confocal imaging dishes.
-
Cell culture medium.
-
GPCR agonist (e.g., DAMGO).
-
This compound stock solution in DMSO.
-
Paraformaldehyde (PFA) for cell fixation.
-
Phosphate-buffered saline (PBS).
-
Confocal microscope.
-
-
Procedure:
-
Seed the cells on glass-bottom dishes and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle for 30 minutes at 37°C.[3]
-
Stimulate the cells with the GPCR agonist for a specified time (e.g., 30 minutes) at 37°C to induce internalization.[3]
-
Wash the cells with ice-cold PBS to stop internalization.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Acquire images using a confocal microscope, capturing the fluorescence from the tagged receptor.
-
Analyze the images to quantify the redistribution of the receptor from the plasma membrane to intracellular vesicles.
-
ERK1/2 Phosphorylation Assay by Western Blotting
This assay measures the phosphorylation of ERK1/2, a downstream signaling event often modulated by GPCR activation.
-
Materials:
-
HEK293 cells expressing the GPCR of interest.
-
Cell culture medium.
-
GPCR agonist.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with the GPCR agonist for a short period (e.g., 5 minutes).
-
Lyse the cells and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Conclusion and Future Directions
This compound has emerged as an invaluable pharmacological tool for elucidating the roles of GRK2 and GRK3 in various physiological and pathophysiological processes. Its high potency and selectivity have enabled researchers to dissect the contributions of these kinases to GPCR signaling with unprecedented precision. The data and protocols presented in this guide provide a comprehensive resource for scientists working in the fields of GPCR biology, signal transduction, and drug discovery. Future research will likely focus on leveraging the insights gained from studies with this compound to develop novel therapeutics for a range of diseases, including heart failure, chronic pain, and cancer. The continued exploration of the therapeutic potential of GRK2/3 inhibition holds great promise for addressing unmet medical needs.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detection of ligand-activated g protein-coupled receptor internalization by confocal microscopy [agris.fao.org]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
CMPD101: A Technical Guide to a Potent and Selective GRK2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3). This compound serves as a critical tool for investigating the roles of GRK2/3 in G protein-coupled receptor (GPCR) desensitization, signaling, and internalization.
Chemical Structure and Properties
This compound, also known as Takeda compound 101, is a synthetic, membrane-permeable small molecule.[1][2] Its chemical structure and key properties are summarized below.
Chemical Name: 3-[[(4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide[3][4]
Image of the chemical structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁F₃N₆O | [4] |
| Molecular Weight | 466.46 g/mol | [5] |
| CAS Number | 865608-11-3 | [4] |
| SMILES | CN1C(CNC2=CC(C(NCC3=CC=CC=C3C(F)(F)F)=O)=CC=C2)=NN=C1C4=CC=NC=C4 | [5] |
| InChI Key | WFOVEDJTASPCIR-UHFFFAOYSA-N | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Appearance | Solid | [6] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (46.65 mg/mL) | [5] |
| Ethanol | 100 mM (46.65 mg/mL) | [5] |
Storage and Stability:
This compound should be stored at -20°C.[5] Stock solutions in DMSO can be stored at -20°C for up to one month.[6] It is recommended to prepare and use solutions on the same day if possible.[6] The solid form is hygroscopic.[6]
Biological Activity and Selectivity
This compound is a potent and highly selective inhibitor of the GRK2 subfamily, which includes GRK2 and GRK3.[1][7] It exhibits significantly lower activity against other GRK subfamilies and a broad range of other kinases.[1]
Table 3: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC₅₀ Value | Reference |
| GRK2 | 18 nM, 35 nM, 54 nM | [8],[1],[5] |
| GRK3 | 5.4 nM, 32 nM | [8],[5] |
| GRK1 | 3.1 µM | [8] |
| GRK5 | 2.3 µM (No activity up to 125 µM in another study) | [8],[1] |
| ROCK-2 | 1.4 µM | [8] |
| PKCα | 8.1 µM | [8] |
Mechanism of Action: Inhibition of GPCR Desensitization
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by an agonist, GPCRs are phosphorylated by GRKs, which leads to the recruitment of arrestin proteins. Arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor and its subsequent internalization.[5]
This compound, by selectively inhibiting GRK2 and GRK3, prevents the phosphorylation of activated GPCRs. This, in turn, blocks arrestin recruitment and subsequent receptor desensitization and internalization. This mechanism makes this compound a valuable tool for studying the physiological and pathological consequences of GRK2/3-mediated GPCR regulation.
Signaling Pathway Diagram
Experimental Protocols
The following are example protocols for common assays involving this compound, based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.
Inhibition of µ-Opioid Receptor (MOPr) Phosphorylation in HEK293 Cells
This protocol describes how to assess the effect of this compound on agonist-induced phosphorylation of the µ-opioid receptor (MOPr) in a cell-based assay.[1]
Materials:
-
HEK293 cells stably expressing HA-tagged MOPr
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and appropriate antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DAMGO (agonist) stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Ser375-MOPr, anti-HA, anti-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HEK293-HA-MOPr cells in DMEM to ~90% confluency.
-
This compound Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.[1]
-
Agonist Stimulation: Stimulate the cells with an agonist such as DAMGO (e.g., 10 µM) for 5 minutes at 37°C.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Ser375-MOPr overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities by densitometry. Normalize the phospho-Ser375-MOPr signal to total MOPr (anti-HA) and a loading control (anti-tubulin).[1]
µ-Opioid Receptor (MOPr) Internalization Assay
This protocol outlines a method to measure the effect of this compound on agonist-induced internalization of MOPr using an enzyme-linked immunosorbent assay (ELISA).[9]
Materials:
-
HEK293 cells stably expressing HA-tagged MOPr
-
Cell culture medium
-
This compound stock solution
-
DAMGO stock solution
-
Primary antibody against the extracellular HA tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293-HA-MOPr cells in a 96-well plate and grow to confluency.
-
Antibody Labeling: Pre-label the surface receptors by incubating the live cells with an anti-HA primary antibody for 1 hour at 4°C.[9]
-
This compound Pre-treatment: Incubate the cells with this compound (e.g., 3 or 30 µM) or vehicle for 30 minutes at 37°C.[9]
-
Agonist-induced Internalization: Stimulate the cells with DAMGO (e.g., 10 µM) for a desired time course (e.g., 0-60 minutes) at 37°C to induce receptor internalization.[9]
-
Washing: Wash the cells with ice-cold PBS to remove unbound antibody and agonist.
-
Secondary Antibody Incubation: Incubate the cells with an HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal is proportional to the amount of receptor remaining on the cell surface.
-
Data Analysis: Calculate the percentage of internalized receptors relative to the vehicle-treated control.
Experimental Workflow Diagram
Conclusion
This compound is a powerful and selective research tool for elucidating the roles of GRK2 and GRK3 in a wide range of physiological and pathological processes. Its ability to prevent GPCR desensitization and internalization allows for detailed investigation of GPCR signaling dynamics. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. Exploiting functional domains of GRK2/3 to alter the competitive balance of pro- and anticontractile signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
CMPD101: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective GRK2/3 Inhibitor
This technical guide provides a comprehensive overview of CMPD101, a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of G protein-coupled receptor (GPCR) signaling.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 865608-11-3 | [1][2][3][4] |
| Molecular Formula | C₂₄H₂₁F₃N₆O | [2] |
| Molecular Weight | 466.46 g/mol | [2] |
Commercially Available Suppliers
This compound is available from various chemical suppliers catering to the research community. These include, but are not limited to:
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of GRK2 and GRK3, which are key enzymes in the regulation of GPCR signaling.[1][2][4] In a typical GPCR signaling cascade, agonist binding to a GPCR promotes its interaction with G proteins. To prevent overstimulation, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the intracellular domains of the receptor. This phosphorylation event increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the GPCR sterically hinders further G protein coupling, leading to desensitization of the receptor. β-arrestin also initiates a second wave of signaling and promotes the internalization of the receptor from the cell surface via clathrin-coated pits.[5]
By inhibiting GRK2 and GRK3, this compound prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment, leading to decreased receptor desensitization and internalization. The result is a sustained signaling output from the GPCR in the continued presence of an agonist.
Quantitative Data
The inhibitory activity of this compound has been characterized against various kinases, demonstrating its selectivity for GRK2 and GRK3.
| Target Kinase | IC₅₀ (nM) | Reference |
| GRK2 | 18 | [1] |
| GRK3 | 5.4 | [1] |
| GRK1 | 3100 | [3] |
| GRK5 | 2300 | [3] |
| ROCK2 | 1400 | [3][8] |
| PKCα | 8100 | [3][8] |
Experimental Protocols
The following is a representative protocol for assessing the effect of this compound on agonist-induced μ-opioid receptor (MOPr) internalization in HEK293 cells, synthesized from methodologies described in the literature.[1][4]
5.1. Cell Culture and Seeding
-
Culture HEK293 cells stably expressing a tagged μ-opioid receptor (e.g., HA-tagged) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto appropriate culture plates (e.g., 24-well plates for ELISA-based assays or glass-bottom dishes for microscopy) at a density that will result in approximately 80-90% confluency on the day of the experiment.
5.2. Compound Treatment and Agonist Stimulation
-
On the day of the experiment, wash the cells once with serum-free DMEM.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM). The final DMSO concentration should be kept below 0.1%.
-
Pre-incubate the cells with the this compound-containing medium or vehicle control (serum-free DMEM with the same final concentration of DMSO) for 30 minutes at 37°C.
-
Following the pre-incubation, add the MOPr agonist, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), to a final concentration of 10 µM to stimulate receptor internalization. Incubate for 30 minutes at 37°C.
5.3. Quantification of Receptor Internalization (ELISA-based)
-
After agonist stimulation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the internalization process.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
To detect the surface-expressed receptors, incubate the non-permeabilized cells with a primary antibody against the receptor tag (e.g., anti-HA antibody) diluted in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. A higher absorbance indicates a greater number of receptors remaining on the cell surface and thus, less internalization.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of GRK2 and GRK3 in a multitude of physiological and pathophysiological processes. Its high potency and selectivity make it an excellent probe for dissecting the intricacies of GPCR signaling. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research settings.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. glpbio.com [glpbio.com]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
CMPD101: A Technical Guide to its Application in Opioid Tolerance Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opioid tolerance, a significant challenge in chronic pain management, is largely driven by the desensitization of opioid receptors following prolonged agonist exposure. A key mechanism in this process is the phosphorylation of the μ-opioid receptor (MOPr) by G protein-coupled receptor kinases (GRKs), leading to β-arrestin recruitment and subsequent receptor internalization and signaling dampening. CMPD101, a potent and selective small-molecule inhibitor of GRK2 and GRK3, has emerged as a critical pharmacological tool to investigate and dissect these molecular pathways. This document provides a comprehensive overview of this compound, its mechanism of action, its demonstrated effects on opioid receptor signaling, and detailed experimental protocols for its use, serving as a technical guide for researchers in the field.
Mechanism of Action of this compound
This compound is a novel, membrane-permeable small-molecule inhibitor with high selectivity for G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases are pivotal in the canonical pathway of G protein-coupled receptor (GPCR) desensitization.[3] By phosphorylating the intracellular domains of activated GPCRs, such as the MOPr, they facilitate the binding of β-arrestin proteins, which sterically uncouples the receptor from its G protein and initiates receptor internalization. This compound competitively binds to the ATP-binding pocket of GRK2 and GRK3, preventing receptor phosphorylation and thereby inhibiting the entire downstream desensitization cascade.
In Vitro Efficacy and Selectivity
The inhibitory potency and selectivity of this compound have been characterized across various kinases. It demonstrates nanomolar efficacy against GRK2 and GRK3 while showing significantly lower activity against other related kinases, highlighting its utility as a specific research tool.
| Kinase Target | IC50 Value | Reference |
| GRK2 | 18 nM - 35 nM | [1][2][4][5] |
| GRK3 | 5.4 nM - 32 nM | [1][2][4][5] |
| GRK1 | 3.1 µM | [5] |
| GRK5 | > 125 µM (no activity) | [1][3][5] |
| ROCK-2 | 1.4 µM | [4][5] |
| PKCα | 8.1 µM | [4][5] |
Signaling Pathway of MOPr Desensitization and this compound Intervention
The development of acute opioid tolerance is initiated by the homologous desensitization of the μ-opioid receptor. The process begins with agonist binding, which activates the receptor and its associated G protein. This is followed by the recruitment of GRKs to the plasma membrane, which phosphorylate the receptor's C-terminal tail. This phosphorylation serves as a docking site for β-arrestin, leading to G protein uncoupling, receptor internalization via clathrin-coated pits, and the attenuation of downstream signaling. This compound directly inhibits the GRK2/3 phosphorylation step, thereby preserving receptor signaling.
Caption: MOPr desensitization pathway and the inhibitory action of this compound.
Experimental Evidence of this compound's Effect on Opioid Tolerance
This compound has been instrumental in demonstrating the critical role of GRK2/3 in opioid receptor desensitization across various experimental models.
Inhibition of MOPr Desensitization in Neurons
Studies using whole-cell patch-clamp recordings in locus coeruleus (LC) neurons, a brain region critical for opioid withdrawal and tolerance, have shown that this compound effectively inhibits MOPr desensitization induced by a range of opioid agonists.[3][6] Pre-treatment with this compound reduces the decay of G protein-activated inwardly-rectifying potassium (GIRK) current observed after prolonged agonist application, indicating sustained receptor activity.[3][6]
| Agonist (Concentration) | Animal Model | This compound Concentration | % Reduction in Desensitization | Reference |
| Met-Enkephalin (30 µM) | Rat | 30 µM | ~85% | [3] |
| DAMGO (10 µM) | Rat | 30 µM | Significant inhibition | [3] |
| Morphine | Rat | 30 µM | Significant reduction | [3] |
| Met-Enkephalin (30 µM) | Mouse | 30 µM | Significant inhibition | [3] |
Inhibition of MOPr Phosphorylation, Arrestin Recruitment, and Internalization
In cellular models, such as HEK 293 cells expressing the MOPr, this compound has been shown to block the key molecular events that precede receptor desensitization.
| Parameter Measured | Agonist (Concentration) | Cell Line | This compound Concentration | Outcome | Reference |
| MOPr Phosphorylation (Ser375) | DAMGO (10 µM) | HEK 293 | 30 µM | Almost complete inhibition | [3][6] |
| β-Arrestin-3 Translocation | DAMGO (10 µM) | HEK 293 | 30 µM | Significant inhibition | [3][6] |
| MOPr Internalization | DAMGO (10 µM) | HEK 293 | 30 µM | Markedly reduced | [3][6] |
| ERK1/2 Phosphorylation | DAMGO (10 µM) | HEK 293 | 3-30 µM | No effect on agonist-induced phosphorylation | [3] |
Detailed Experimental Protocols
The following protocols are based on methodologies described in Lowe et al., 2015, Molecular Pharmacology.[3]
HEK 293 Cell-Based Assays
Cell Culture:
-
HEK 293 cells stably expressing HA-tagged rat μ-opioid receptors are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., 400 µg/ml G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
This compound Pre-treatment:
-
For all assays, cells are pre-treated with this compound (e.g., 3-30 µM) or vehicle control for 30 minutes at 37°C prior to agonist stimulation.
Western Blotting for MOPr Phosphorylation:
-
Plate cells in 6-well plates and grow to ~90% confluency.
-
Pre-treat with this compound as described above.
-
Stimulate with an agonist (e.g., 10 µM DAMGO) for 5 minutes at 37°C.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% nonfat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody targeting phospho-Ser375 on the MOPr overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect chemiluminescence and quantify band density, normalizing to a loading control like tubulin or total HA-MOPr.
β-Arrestin Recruitment Assay (e.g., DiscoveRx PathHunter):
-
Use a commercially available assay system that measures the interaction between the receptor and β-arrestin (e.g., via enzyme fragment complementation).
-
Plate cells in a 96-well plate.
-
Pre-treat with this compound.
-
Stimulate with agonist for a specified time (e.g., 30 minutes).
-
Add detection reagents according to the manufacturer’s protocol and measure the chemiluminescent signal.
MOPr Internalization ELISA:
-
Plate HA-MOPr expressing cells in 24-well plates.
-
Pre-treat with this compound.
-
Stimulate with agonist (e.g., 10 µM DAMGO) for various time points (0-60 minutes).
-
Fix cells with 4% paraformaldehyde.
-
Incubate with an anti-HA primary antibody to label surface receptors.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Measure absorbance at the appropriate wavelength to quantify the number of surface receptors remaining.
Caption: Workflow for cell-based assays investigating this compound's effects.
Electrophysiology in Locus Coeruleus (LC) Neurons
-
Prepare coronal brain slices (e.g., 300 µm thick) containing the LC from rats or mice.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Transfer a slice to a recording chamber continuously perfused with aCSF at 32-34°C.
-
Obtain whole-cell voltage-clamp recordings from visually identified LC neurons.
-
Hold neurons at a membrane potential of -60 mV.
-
Apply opioid agonists via the perfusion system to activate GIRK currents.
-
To measure desensitization, apply a receptor-saturating concentration of an agonist (e.g., 30 µM Met-Enkephalin) for 10-15 minutes and measure the peak current and the steady-state current at the end of the application. The percentage of desensitization is the reduction in current from the peak.
-
To test this compound, pre-incubate the slice in aCSF containing the inhibitor (e.g., 30 µM) for at least 15 minutes before and during the agonist application.
Conclusion and Future Directions
This compound is an invaluable tool for elucidating the molecular underpinnings of opioid tolerance. The data clearly demonstrate that by inhibiting GRK2 and GRK3, this compound effectively prevents the desensitization and internalization of the μ-opioid receptor, a critical initiating step in the development of tolerance.[3][6][7] For drug development professionals, these findings underscore the potential of targeting the GRK/β-arrestin axis to develop novel therapeutics that could be co-administered with opioids to prolong their analgesic efficacy and reduce the rate at which tolerance develops. Further research using this compound and similar compounds in in vivo models of chronic opioid administration will be crucial to validate this therapeutic strategy.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. glpbio.com [glpbio.com]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Treatment with Morphine Disrupts Acute Kinase-Dependent Desensitization of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
CMPD101 in Cardiovascular Research and Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. One promising target is the G protein-coupled receptor kinase 2 (GRK2), an enzyme upregulated in failing hearts that contributes to the desensitization of β-adrenergic receptors (β-ARs) and subsequent cardiac dysfunction. CMPD101 has emerged as a potent and highly selective small-molecule inhibitor of GRK2 and its closely related isoform GRK3. This technical guide provides an in-depth overview of this compound, consolidating its mechanism of action, key experimental data, and detailed protocols relevant to its application in cardiovascular research and the development of heart failure therapeutics.
Introduction to this compound
This compound is a membrane-permeable small-molecule inhibitor with high affinity for the active site of GRK2 and GRK3.[1][2] Its development was driven by the understanding that elevated GRK2 levels in cardiomyocytes lead to the phosphorylation of β-ARs, promoting β-arrestin binding and subsequent receptor internalization and signaling dampening.[3][4] This process impairs the heart's ability to respond to catecholamine stimulation, a critical compensatory mechanism in heart failure. By inhibiting GRK2, this compound aims to restore β-AR sensitivity, thereby improving cardiac contractility and function.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of GRK2 and GRK3.[2] This prevents the phosphorylation of activated G protein-coupled receptors (GPCRs), most notably the β-ARs in the cardiac context.
The β-Adrenergic Receptor Signaling Pathway
In a healthy heart, catecholamine (e.g., norepinephrine) binding to β-ARs activates Gs proteins, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent protein kinase A (PKA) activation. PKA phosphorylates multiple downstream targets, resulting in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).
In heart failure, chronic sympathetic nervous system activation leads to elevated GRK2 levels. Activated GRK2 phosphorylates the β-AR, leading to β-arrestin recruitment, which uncouples the receptor from Gs and promotes its internalization, thereby desensitizing the cardiomyocyte to further stimulation. This compound blocks this initial phosphorylation step, preventing β-AR desensitization and preserving downstream signaling.
References
CMPD101: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] These kinases play a pivotal role in the regulation of G protein-coupled receptors (GPCRs) by phosphorylating agonist-activated receptors, which leads to their desensitization, internalization, and subsequent signaling attenuation.[3] Due to its high selectivity for the GRK2 subfamily, this compound has emerged as a critical chemical probe for elucidating the roles of GRK2 and GRK3 in various physiological and pathophysiological processes, including heart failure, opioid tolerance, and GPCR signaling pathways.[1][3] This guide provides an in-depth overview of the kinase selectivity profile of this compound, detailing its inhibitory activity against a panel of kinases, the experimental protocols used for its characterization, and its mechanism of action within cellular signaling pathways.
Data Presentation: Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against a range of kinases, demonstrating a strong preference for GRK2 and GRK3. The half-maximal inhibitory concentration (IC50) values are summarized below. It is noteworthy that different in vitro assay conditions can result in variations in reported IC50 values.[4]
| Kinase Family | Kinase Target | IC50 (nM) |
| GRK (AGC Kinase) | GRK2 (ADRBK1) | 18, 35, 54[1][2][5][6] |
| GRK3 (ADRBK2) | 5.4, 32[1][2][5][6] | |
| GRK1 | 3,100[1][7] | |
| GRK5 | 2,300 (or no activity up to 125,000 nM)[1][2][4][7] | |
| GRK6 | >30,000[7] | |
| GRK7 | 25,000[7] | |
| AGC Kinase | ROCK-2 | 1,400[1][7][8] |
| PKCα | 8,100[1][7][8] | |
| PKA | >2,000[5] | |
| PKC | >2,000[5] | |
| PRK2 | >50% inhibition at 1,000 nM[4] | |
| MSK1 | >50% inhibition at 1,000 nM[4] | |
| SGK1 | >50% inhibition at 1,000 nM[4] | |
| Other | Rho kinase | >2,000[5] |
Mechanism of Action: Inhibition of GPCR Desensitization
This compound exerts its cellular effects by directly inhibiting the catalytic activity of GRK2 and GRK3. In the canonical GPCR signaling pathway, agonist binding triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation also exposes phosphorylation sites on the receptor's intracellular loops and C-terminal tail. GRK2 and GRK3 are then recruited to the activated receptor, where they phosphorylate these specific serine and threonine residues. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor, and promotes its internalization via clathrin-coated pits. By inhibiting GRK2/3, this compound prevents receptor phosphorylation, thereby blocking β-arrestin recruitment, and subsequent desensitization and internalization.[3][4]
Experimental Protocols
The kinase selectivity of this compound is determined through a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay (General Protocol)
These assays directly measure the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase.
-
Reagents Preparation:
-
Kinase: Purified, recombinant human kinases (e.g., GRK2, GRK3, ROCK-2).
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., rhodopsin for GRKs).[5]
-
ATP: Typically used at a concentration near its Km for the specific kinase, often radiolabeled (e.g., [γ-³²P]ATP) for detection. A saturating concentration of 0.5 mM has also been reported.[5]
-
Inhibitor: this compound is serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
The kinase, substrate, and this compound (or DMSO vehicle control) are combined in an appropriate assay buffer in a microplate well.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated for a specific time (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
The reaction is terminated by adding a stop solution (e.g., EDTA or phosphoric acid).
-
-
Detection & Analysis:
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.
-
Alternatively, fluorescence-based methods (e.g., using phosphospecific antibodies) can be employed.
-
The percentage of kinase activity relative to the DMSO control is calculated for each this compound concentration.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based μ-Opioid Receptor (MOPr) Internalization Assay
This assay assesses the functional consequence of GRK2/3 inhibition in a cellular context by measuring the internalization of a GPCR.[3][9]
-
Cell Culture:
-
Assay Procedure:
-
Cells are seeded in multi-well plates and grown to ~90% confluency.[9]
-
Cells may be serum-starved for 24 hours prior to the assay.[9]
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 3-30 µM) or vehicle control for 30 minutes at 37°C.[3][9]
-
Receptor internalization is stimulated by adding a saturating concentration of a specific agonist, such as DAMGO (10 µM), for a defined period (e.g., 30 minutes) at 37°C.[4]
-
-
Detection & Analysis:
-
ELISA-based Detection: The amount of HA-MOPr remaining on the cell surface is quantified. Cells are fixed (but not permeabilized) and incubated with an anti-HA antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a colorimetric HRP substrate and read on a plate reader.[3]
-
Confocal Microscopy: Cells can be immunofluorescently stained for the HA-tag to visualize receptor localization. A decrease in surface fluorescence and an increase in intracellular puncta indicate internalization.[3][9]
-
The degree of internalization is quantified and compared between this compound-treated and control cells to determine the inhibitory effect.
-
Conclusion
This compound is a highly selective inhibitor of the GRK2 subfamily, with potent activity against GRK2 and GRK3 and significantly less activity against other GRK family members and a broader panel of kinases.[5][7] This selectivity profile makes it an invaluable pharmacological tool for investigating the specific roles of GRK2 and GRK3 in regulating GPCR signaling in both health and disease. The detailed experimental protocols provided herein offer a framework for researchers to utilize and further characterize the activity of this compound in various biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.glpbio.com [file.glpbio.com]
CMPD101: A Technical Guide to its Inhibition of GRK2 and GRK3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the G protein-coupled receptor kinase (GRK) inhibitor, CMPD101, with a specific focus on its inhibitory activity against GRK2 and GRK3. This document outlines the reported half-maximal inhibitory concentration (IC50) values, details the experimental methodologies used to determine these values, and illustrates the critical signaling pathways regulated by these kinases.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of GRK2 and GRK3, kinases that play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating agonist-bound GPCRs, GRKs initiate a process that leads to the recruitment of β-arrestins, resulting in signal termination and receptor internalization. Dysregulation of GRK2 and GRK3 activity has been implicated in various pathological conditions, making them attractive targets for therapeutic intervention. This guide synthesizes the available data on this compound's potency, providing clarity on the varying reported IC50 values by examining the underlying experimental protocols.
Data Presentation: IC50 Values of this compound
The reported IC50 values for this compound against GRK2 and GRK3 exhibit variability across different studies. This discrepancy can be attributed to differences in experimental conditions, as detailed in Section 3.0. The following table summarizes the published IC50 values from key studies.
| Kinase Target | Reported IC50 (nM) | Primary Source |
| GRK2 | 18 | Okawa et al., 2017[1][2] |
| GRK3 | 5.4 | Okawa et al., 2017[1] |
| GRK2 | 54 | Thal et al., 2011[3][4] |
| GRK3 | 32 | Thal et al., 2011[3][4] |
| GRK2 | 35 | Lowe et al., 2015 (citing Ikeda et al., 2007 patent)[4][5] |
| GRK2 | 290 | Lowe et al., 2015 (citing Thal et al., 2011)[5] |
Experimental Protocols
The variation in the reported IC50 values of this compound is primarily due to different methodologies employed in the in vitro kinase assays. Key factors influencing the outcome include the source and concentration of the kinase and its substrate, the concentration of ATP, and the specific assay format.
Kinase Assay Protocol from Okawa et al., 2017
This study reported the most potent IC50 values for this compound.
-
Kinases: Recombinant human GRK2 and GRK3.
-
Substrate: Rhodopsin.
-
Assay Principle: Measurement of the incorporation of radiolabeled phosphate ([γ-³³P]ATP) into the substrate.
-
Procedure:
-
GRK2 or GRK3 was incubated with rhodopsin in a reaction buffer.
-
This compound was added at varying concentrations.
-
The kinase reaction was initiated by the addition of [γ-³³P]ATP.
-
Following incubation, the reaction was stopped, and the phosphorylated rhodopsin was captured on a filter membrane.
-
The amount of incorporated radioactivity was quantified using a scintillation counter to determine the kinase activity.
-
IC50 values were calculated from the dose-response curves.
-
Kinase Assay Protocol from Thal et al., 2011
This study utilized a similar radiometric approach but with potential differences in component concentrations.
-
Kinases: Human GRK2 and GRK3.
-
Substrate: Rhodopsin.
-
ATP Concentration: 0.5 mM.[4]
-
Assay Principle: Radiometric detection of substrate phosphorylation.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound were combined in an assay buffer.
-
The reaction was started with the addition of a mixture containing non-radiolabeled ATP and [γ-³²P]ATP.
-
After incubation at 30°C, the reaction was quenched.
-
The phosphorylated substrate was separated by SDS-PAGE, and the incorporated radioactivity was quantified by phosphorimaging.
-
IC50 values were determined by fitting the data to a dose-response curve.
-
The higher ATP concentration (0.5 mM) used in this study, which is significantly above the Michaelis-Menten constant (Km) for ATP, likely contributed to the higher observed IC50 values due to competitive inhibition dynamics between ATP and this compound.[4]
General Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a target kinase.
Signaling Pathways
GRK2 and GRK3 are key regulators of GPCR signaling, primarily through the process of homologous desensitization. The following diagram outlines this critical pathway.
Pathway Description:
-
Agonist Binding: An agonist binds to and activates the GPCR.
-
G Protein Activation: The activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G protein, causing its dissociation into Gα-GTP and Gβγ subunits.
-
Downstream Signaling: The Gα-GTP subunit modulates the activity of effector enzymes, leading to downstream signaling cascades.
-
GRK Recruitment and Activation: The free Gβγ subunits recruit cytosolic GRK2 or GRK3 to the plasma membrane, bringing the kinase into proximity with the activated GPCR and enhancing its catalytic activity.[6][7]
-
Receptor Phosphorylation: The activated GRK phosphorylates serine and threonine residues on the intracellular loops and C-terminal tail of the agonist-occupied GPCR.[7][8] this compound acts at this step by competitively inhibiting the ATP-binding site of GRK2/3, thus preventing receptor phosphorylation.
-
β-Arrestin Recruitment: The phosphorylated GPCR serves as a high-affinity binding site for β-arrestins.[9][10]
-
Signal Termination: The binding of β-arrestin sterically hinders the coupling of the GPCR to G proteins, effectively terminating G protein-mediated signaling (desensitization). β-arrestin also acts as a scaffold protein, initiating signaling pathways independent of G proteins and promoting the internalization of the receptor via clathrin-coated pits.[7][11]
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of GRK2 and GRK3 in cellular signaling and a potential therapeutic agent. The variability in its reported IC50 values underscores the critical importance of considering the specific experimental conditions when comparing potencies of kinase inhibitors. The protocols and pathway information provided in this guide offer a comprehensive resource for researchers working with this compound and studying the broader field of GPCR regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. The G Protein-Coupled Receptor Kinases (GRKs) in Chemokine Receptor-Mediated Immune Cell Migration: From Molecular Cues to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
CMPD101: A Technical Guide to Membrane Permeability for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the membrane permeability characteristics of CMPD101, a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. Its ability to cross the cell membrane is fundamental to its utility in cell-based assays and its potential as a therapeutic agent. This document outlines the available data, details relevant experimental protocols, and illustrates key cellular pathways and workflows.
Introduction to this compound
This compound is a valuable research tool for studying the roles of GRK2 and GRK3 in G protein-coupled receptor (GPCR) signaling.[1][2] These kinases are crucial for the desensitization, internalization, and signaling of GPCRs.[1] By inhibiting GRK2/3, this compound can be used to investigate physiological processes such as opioid tolerance, heart failure, and other conditions where GPCR signaling is dysregulated.[1] The compound has been described as a novel, potent, highly selective, and membrane-permeable small-molecule inhibitor.[1][3][4]
Evidence of Membrane Permeability
The following table summarizes the inhibitory activities of this compound on its primary targets and other kinases, which are intracellular and thus require the compound to cross the cell membrane.
| Target Kinase | IC50 (nM) | Kinase Family |
| GRK3 | 5.4 | AGC Kinase (GRK) |
| GRK2 | 18 | AGC Kinase (GRK) |
| GRK1 | 3100 | AGC Kinase (GRK) |
| GRK5 | 2300 | AGC Kinase (GRK) |
| Rho-associated kinase 2 (ROCK-2) | 1400 | AGC Kinase |
| Protein Kinase Cα (PKCα) | 8100 | AGC Kinase |
Data sourced from MedchemExpress and TargetMol.[3][4][6]
Signaling Pathway of GRK2/3 Inhibition by this compound
GPCRs, upon activation by an agonist, recruit GRKs. GRK2 and GRK3 then phosphorylate the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization of the receptor. β-arrestin also facilitates receptor internalization via clathrin-coated pits. This compound acts by directly inhibiting the catalytic activity of GRK2 and GRK3, thereby preventing receptor phosphorylation and subsequent desensitization and internalization.
Experimental Protocols
While specific permeability assay data for this compound is lacking, researchers can assess its permeability and intracellular activity using established methods. Below are detailed protocols for a common permeability assay and a cell-based functional assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to predict passive membrane permeability.
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Reference compounds with known permeability (e.g., high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
Protocol:
-
Prepare Solutions:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a working solution of this compound by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%) to not affect the membrane integrity.
-
Prepare working solutions of the reference compounds in the same manner.
-
-
Hydrate the PAMPA Membrane: The artificial membrane on the filter of the donor plate is typically coated with a lipid/organic solvent solution (e.g., lecithin in dodecane).
-
Load the Plates:
-
Add the PBS buffer to the acceptor wells of the acceptor plate.
-
Add the this compound working solution and reference compound solutions to the donor wells of the donor plate.
-
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
-
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
Cell-Based μ-Opioid Receptor (MOPr) Internalization Assay
This assay demonstrates the functional consequence of GRK2/3 inhibition by this compound in a cellular context, thus confirming its membrane permeability and intracellular target engagement.
Objective: To quantify the effect of this compound on agonist-induced internalization of the μ-opioid receptor.
Materials:
-
HEK293 cells stably expressing a tagged μ-opioid receptor (e.g., HA-MOPr).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
This compound
-
A potent MOPr agonist (e.g., DAMGO).[1]
-
Primary antibody against the receptor tag (e.g., anti-HA).[5]
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
ELISA detection reagents.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the HA-MOPr expressing HEK293 cells into 96-well plates and grow to ~90% confluency.[1]
-
This compound Pre-treatment:
-
Agonist Stimulation:
-
Quantification of Surface Receptors (ELISA):
-
Wash the cells with cold PBS to stop internalization.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Incubate the non-permeabilized cells with the primary anti-HA antibody to label the remaining surface receptors.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add the HRP substrate.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: The amount of surface receptor is inversely proportional to the extent of internalization. Compare the absorbance in this compound-treated wells to the agonist-only control to determine the percentage of inhibition of internalization. In HEK293 cells, 30µM this compound almost completely inhibits DAMGO-induced MOPr internalization.[1]
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the effect of this compound on GPCR signaling in a cell-based assay.
Conclusion
This compound is a critical tool for dissecting the roles of GRK2 and GRK3 in cellular signaling. Its demonstrated efficacy in a range of intact cell-based assays serves as strong evidence of its membrane permeability. While direct quantitative permeability studies are not widely published, researchers can effectively utilize standard assays such as PAMPA to assess its passive diffusion characteristics. The provided protocols offer a starting point for incorporating this compound into experimental designs aimed at understanding and modulating GPCR function.
References
- 1. Simulation-Based Approaches for Determining Membrane Permeability of Small Compounds [labs.biology.ucsd.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Core Functions of GRK2 and GRK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core functions of G protein-coupled receptor kinase 2 (GRK2) and GRK3, two critical regulators of cellular signaling. We will delve into their canonical roles in G protein-coupled receptor (GPCR) desensitization, explore their expanding non-canonical functions, present key quantitative data, and provide detailed experimental protocols for their study.
Core Function: Regulation of GPCR Signaling
GRK2 and GRK3 are serine/threonine kinases that play a pivotal role in the homologous desensitization of GPCRs. This process is essential for terminating signal transduction and preventing overstimulation of downstream pathways. The canonical pathway of GRK2/3-mediated GPCR desensitization is a multi-step process.
Upon agonist binding, a GPCR undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The G protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various effector enzymes and ion channels. This Gβγ subunit plays a crucial role in the recruitment of the cytosolic GRK2 and GRK3 to the plasma membrane.[1][2] Both GRK2 and GRK3 possess a C-terminal pleckstrin homology (PH) domain that directly binds to free Gβγ subunits, facilitating their translocation to the activated receptor.[1][2]
Once at the membrane, GRK2 and GRK3 phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the agonist-bound GPCR. This phosphorylation event dramatically increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated GPCR sterically hinders further G protein coupling, effectively terminating G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and promoting the internalization of the receptor via clathrin-coated pits.[2] This internalization sequesters the receptor from the cell surface, contributing to long-term desensitization and allowing for either degradation or resensitization and recycling back to the plasma membrane.
References
CMPD101 Hydrochloride vs. Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMPD101 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3, critical regulators of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] This technical guide provides an in-depth comparison of the hydrochloride salt and free base forms of this compound, offering insights into their physicochemical properties, handling, and application in experimental settings. The document is intended to assist researchers in selecting the appropriate form of the compound for their specific needs and in designing robust experimental protocols.
Introduction: The Role of Salt vs. Free Base Forms in Research
In pharmaceutical and preclinical research, the choice between using a free base or a salt form of a compound is a critical decision that can significantly impact experimental outcomes. Free bases are the neutral, un-ionized form of a molecule, while salt forms are created by reacting the free base with an acid (in this case, hydrochloric acid) to form an ionized compound.
Generally, the hydrochloride salt of an amine-containing compound like this compound is preferred for several reasons:
-
Enhanced Aqueous Solubility: Hydrochloride salts are typically more soluble in aqueous solutions compared to their corresponding free bases.[5] This is a crucial advantage for in vitro assays and for formulating compounds for in vivo administration.
-
Improved Stability: Salt forms often exhibit greater chemical and physical stability, leading to a longer shelf life and more consistent experimental results.[5]
-
Ease of Handling: The crystalline nature of salts can make them easier to weigh and handle compared to potentially oily or less stable free bases.
The primary difference lies in the molecular weight, which must be accounted for when preparing solutions of a specific molarity. The active pharmacological moiety is the this compound molecule itself, so the biological activity is expected to be the same once dissolved and available to the target.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of this compound Hydrochloride and Free Base
| Property | This compound Hydrochloride | This compound Free Base |
| Chemical Name | 3-[[(4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide hydrochloride | 3-[[(4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide |
| Molecular Formula | C₂₄H₂₁F₃N₆O·HCl | C₂₄H₂₁F₃N₆O |
| Molecular Weight | 502.92 g/mol [1] | 466.46 g/mol [6][7] |
| Appearance | Hygroscopic Solid[8] | Solid (presumed) |
| Solubility | Soluble in DMSO (up to 100 mM)[8] | Soluble in DMSO (20 mg/mL), DMF (20 mg/mL), and Ethanol (10 mg/mL)[7] |
| Storage | Store at -20°C[6][8] | Store at -20°C[6] |
Note: Solubility can be vendor-specific and depend on the crystalline form and purity.
Biological Activity and Mechanism of Action
Both the hydrochloride and free base forms of this compound are potent and selective inhibitors of GRK2 and GRK3.[2][3][4] The IC₅₀ values for GRK2 and GRK3 are in the low nanomolar range, demonstrating high affinity for these kinases.[3][4][9] this compound exhibits significantly lower activity against other kinases, including GRK1 and GRK5, highlighting its selectivity.[3][4][9]
The mechanism of action involves the inhibition of GRK2/3-mediated phosphorylation of agonist-activated GPCRs. This phosphorylation is a key step in the process of receptor desensitization and internalization, which leads to the termination of G protein signaling. By inhibiting GRK2/3, this compound can prevent or reduce the desensitization of various GPCRs, such as the μ-opioid receptor, leading to a prolonged signaling response.[9]
Diagram 1: Simplified Signaling Pathway of GPCR Desensitization and Inhibition by this compound
Caption: GPCR desensitization pathway and its inhibition by this compound.
Experimental Protocols
Preparation of Stock Solutions
Due to the poor aqueous solubility of both forms, stock solutions of this compound are typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).
Protocol:
-
Bring the vial of this compound (hydrochloride or free base) to room temperature before opening. The hydrochloride salt is hygroscopic and can absorb moisture if opened while cold.[8]
-
Weigh the required amount of the compound using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath or sonication can be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions in DMSO are generally stable for up to one month when stored properly.[8]
Diagram 2: Workflow for Stock Solution Preparation
Caption: General workflow for preparing this compound stock solutions.
Conversion of this compound Hydrochloride to Free Base (General Protocol)
While a specific protocol for this compound is not published, a general method for converting an amine hydrochloride to its free base can be employed. This involves neutralization with a mild base and extraction into an organic solvent.
Protocol:
-
Dissolve the this compound hydrochloride in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent to aid initial dissolution).
-
Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), while monitoring the pH. Continue adding the base until the pH is slightly alkaline (pH 8-9).
-
Extract the aqueous solution multiple times with an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the this compound free base.
Diagram 3: Logical Flow of Hydrochloride to Free Base Conversion
Caption: Conversion of this compound hydrochloride to its free base.
In Vitro GRK2/3 Inhibition Assay (General Protocol)
This protocol is based on a radioactive filter binding assay, a direct measure of kinase activity.
Protocol:
-
Prepare a reaction mixture containing a buffer, a GRK2 or GRK3 enzyme source, a substrate (e.g., rhodopsin), and cofactors (e.g., Mg²⁺).
-
Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept constant and low, typically <1%) or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Cellular GPCR Desensitization Assay (General Protocol)
This protocol describes a method to assess the effect of this compound on agonist-induced GPCR desensitization in a cell-based assay.
Protocol:
-
Culture cells stably expressing the GPCR of interest (e.g., HEK293 cells with the μ-opioid receptor).
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a saturating concentration of a specific GPCR agonist for a time course (e.g., 5, 10, 20 minutes).
-
Wash the cells to remove the agonist and then measure the functional response to a second application of the agonist. The response can be a downstream signaling event such as cAMP production, calcium mobilization, or ion channel activation.
-
The degree of desensitization is quantified as the reduction in the response to the second agonist application compared to the initial response.
-
Plot the percentage of desensitization against the concentration of this compound to determine its effect.
Conclusion and Recommendations
For most in vitro and in vivo applications, This compound hydrochloride is the recommended form due to its likely superior aqueous solubility and stability. The hygroscopic nature of the hydrochloride salt necessitates careful handling, particularly during weighing and the preparation of stock solutions.
The This compound free base may be advantageous in specific formulation strategies where high concentrations in non-aqueous or lipid-based vehicles are required, or for certain analytical applications.
When using either form, it is imperative to:
-
Use the correct molecular weight for molar concentration calculations.
-
Prepare fresh working solutions from frozen DMSO stocks for each experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and consistent across all conditions to avoid solvent-induced artifacts.
This guide provides a foundational understanding of the differences and applications of this compound hydrochloride and its free base. Researchers should always refer to the specific product datasheets from their supplier for the most accurate information on purity, solubility, and handling.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 5. WO2007034846A1 - Cardiotonic agent comprising grk inhibitor - Google Patents [patents.google.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. ema.europa.eu [ema.europa.eu]
- 8. rsc.org [rsc.org]
- 9. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
CMPD101: A Technical Review of a Selective GRK2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of CMPD101, a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action
This compound is a membrane-permeable compound that selectively inhibits GRK2 and GRK3, enzymes pivotal in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating agonist-activated GPCRs, GRKs facilitate the binding of β-arrestins, which uncouples the receptor from its G protein, leading to signal termination and receptor internalization. This compound's inhibitory action on GRK2/3 can therefore modulate GPCR signaling, a mechanism with therapeutic potential in conditions such as heart failure and opioid tolerance.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various kinases has been quantified through in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Kinase | IC50 Value | Notes |
| Primary Targets | ||
| GRK2 | 18 nM, 35 nM, 54 nM | Variations likely due to different assay conditions.[1][2][3][4][5][6] |
| GRK3 | 5.4 nM, 32 nM | Variations likely due to different assay conditions.[1][2][4][6] |
| Off-Targets | ||
| GRK1 | 3.1 µM | Exhibits significantly lower potency compared to GRK2/3.[5] |
| GRK5 | 2.3 µM | No activity detected at concentrations up to 125 µM in some studies.[5][6] |
| ROCK-2 (Rho-associated kinase 2) | 1.4 µM | [2][5] |
| PKCα (Protein Kinase C alpha) | 8.1 µM | [2][5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro Kinase Inhibition Assay
This protocol is a general representation for determining the IC50 of this compound against target kinases.
Objective: To quantify the inhibitory effect of this compound on the activity of purified kinases such as GRK2, GRK3, ROCK-2, and PKCα.
Materials:
-
Purified recombinant kinase (e.g., GRK2, GRK3)
-
Kinase-specific substrate (e.g., rhodopsin for GRKs)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
µ-Opioid Receptor (MOPr) Desensitization Assay in Locus Coeruleus (LC) Neurons
Objective: To assess the effect of this compound on agonist-induced desensitization of µ-opioid receptors in native neurons.
Materials:
-
Brain slices containing the locus coeruleus from rats or mice.
-
Artificial cerebrospinal fluid (aCSF).
-
Agonists for MOPr (e.g., Met-Enkephalin [Met-Enk], DAMGO).
-
This compound.
-
Whole-cell patch-clamp electrophysiology setup.
Procedure:
-
Prepare acute brain slices containing the LC.
-
Pre-incubate the slices with this compound (e.g., 3-30 µM) or vehicle in aCSF for at least 15 minutes.[3]
-
Establish a whole-cell patch-clamp recording from an LC neuron.
-
Apply a saturating concentration of a MOPr agonist (e.g., 30 µM Met-Enk) to induce an outward potassium current.[3]
-
Observe the desensitization of the current over a defined period (e.g., 10 minutes).
-
Compare the extent of desensitization in the presence and absence of this compound. A reduction in the decay of the current indicates inhibition of desensitization.
Agonist-Induced MOPr Internalization Assay in HEK293 Cells
Objective: To measure the effect of this compound on the agonist-induced internalization of µ-opioid receptors expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing tagged MOPr (e.g., HA-tagged).
-
Cell culture medium and supplements.
-
This compound.
-
MOPr agonist (e.g., 10 µM DAMGO).
-
Primary antibody against the receptor tag (e.g., anti-HA).
-
Enzyme-linked immunosorbent assay (ELISA) reagents or confocal microscope.
Procedure:
-
Seed HEK293-MOPr cells in appropriate culture plates.
-
Grow cells to approximately 90% confluency and serum-starve for 24 hours.[2]
-
Pre-label surface receptors by incubating the cells with a primary antibody against the extracellular tag for 1 hour at 4°C.[1][2]
-
Pre-treat the cells with this compound (e.g., 3 or 30 µM) or vehicle for 30 minutes at 37°C.[1][2]
-
Stimulate the cells with a MOPr agonist (e.g., 10 µM DAMGO) at 37°C to induce receptor internalization.[1][2]
-
Quantify the amount of surface-remaining receptors using either an ELISA-based method with a secondary antibody or by imaging with confocal microscopy.[1][2] A higher signal in this compound-treated cells compared to vehicle indicates inhibition of internalization.
ERK1/2 Phosphorylation Assay in HEK293 Cells
Objective: To determine the effect of this compound on agonist-induced phosphorylation of ERK1/2.
Materials:
-
HEK293 cells (potentially expressing a specific GPCR).
-
Cell culture and starvation media.
-
This compound.
-
GPCR agonist (e.g., histamine, DAMGO).
-
Cell lysis buffer.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
HRP-conjugated secondary antibody and chemiluminescence detection reagents.
Procedure:
-
Plate HEK293 cells and grow to a suitable confluency.
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with this compound (e.g., 30 µM) or vehicle for 30 minutes.[2]
-
Stimulate the cells with an agonist for a short period (e.g., 5 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against p-ERK1/2, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities to determine the relative amount of p-ERK1/2.
Summary and Conclusion
This compound is a valuable research tool for investigating the roles of GRK2 and GRK3 in GPCR signaling. Its high potency and selectivity, as demonstrated by the quantitative data, make it suitable for dissecting the mechanisms of receptor desensitization, internalization, and downstream signaling events. The provided experimental protocols offer a foundation for researchers to utilize this compound in their studies. The visualization of the signaling pathways further clarifies the compound's mechanism of action within the cellular context. This technical guide serves as a comprehensive resource for scientists and professionals in the field of drug development and molecular pharmacology.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
CMPD101: A Selective GRK2/3 Inhibitor for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent, selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling by phosphorylating agonist-activated receptors, which leads to their desensitization and internalization.[1] By selectively inhibiting GRK2 and GRK3, this compound serves as a valuable tool for studying the physiological and pathological processes governed by these kinases, including signal transduction, receptor trafficking, and the development of drug tolerance. This document provides detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 | Reference |
| GRK2 | 18 nM - 54 nM | [1][3][4] |
| GRK3 | 5.4 nM - 32 nM | [3][4] |
| GRK1 | 3.1 µM | [3] |
| GRK5 | >125 µM | [5] |
| ROCK-2 | 1.4 µM | [3] |
| PKCα | 8.1 µM | [3] |
Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Application | Reference |
| HEK293 | Inhibition of DAMGO-induced µ-opioid receptor (MOPr) phosphorylation | 3-30 µM | GPCR desensitization | [3] |
| HEK293 | Inhibition of histamine H1 receptor-mediated ERK1/2 phosphorylation | IC50 ≈ 6 µM | GPCR signaling | [1] |
| HEK293 | Inhibition of DAMGO-induced MOPr internalization | 3-30 µM | GPCR internalization | [1] |
| Rat Locus Coeruleus Neurons | Inhibition of Met-Enk and DAMGO-induced MOPr desensitization | IC50 ≈ 6 µM | GPCR desensitization | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[5]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.67 mg of this compound (MW: 466.46 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming in a water bath or sonication can aid dissolution.[5]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[3]
-
General Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for studying GPCR signaling and have been extensively used in experiments with this compound.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in the appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, serum-free or complete culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity.
-
Pre-incubate the cells with the this compound-containing medium for a specified period (e.g., 30 minutes) before adding any agonist or other treatments.[1]
-
Western Blotting for Phospho-Protein Analysis
This protocol describes the detection of changes in protein phosphorylation, for example, agonist-induced receptor phosphorylation or downstream signaling events like ERK1/2 phosphorylation.
-
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 3-30 µM) for 30 minutes.
-
Stimulate cells with an agonist (e.g., 10 µM DAMGO for MOPr) for the desired time (e.g., 5 minutes).
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Ser375 MOPr or anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
GPCR Internalization Assay (ELISA-based)
This protocol is adapted from studies on µ-opioid receptor internalization.[1]
-
Procedure:
-
Seed HEK293 cells stably expressing a tagged GPCR (e.g., HA-MOPr) in 24-well plates.
-
When cells reach 90% confluency, pre-label the surface receptors by incubating with a primary antibody against the tag (e.g., anti-HA antibody) for 1 hour at 4°C.
-
Wash the cells to remove unbound primary antibody.
-
Pre-incubate the cells with this compound (e.g., 3 or 30 µM) for 30 minutes at 37°C.
-
Stimulate the cells with a GPCR agonist (e.g., 10 µM DAMGO) for 30 minutes at 37°C to induce receptor internalization.
-
Fix the cells with 4% paraformaldehyde.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of receptor remaining on the cell surface. A decrease in absorbance indicates receptor internalization.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This is a general protocol that can be adapted to assess the effect of this compound on cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Signaling pathway of GPCR activation, regulation by GRK2/3, and the inhibitory action of this compound.
References
CMPD101: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3, in in vitro experimental settings. Detailed protocols and recommended concentration ranges are provided to facilitate research into GPCR signaling, desensitization, and internalization.
Introduction
This compound is a valuable pharmacological tool for dissecting the roles of GRK2 and GRK3 in cellular signaling pathways. These kinases play a crucial role in the phosphorylation of activated G protein-coupled receptors (GPCRs), a key step that leads to receptor desensitization, β-arrestin recruitment, and subsequent receptor internalization. By selectively inhibiting GRK2/3, this compound allows for the investigation of the physiological and pathological consequences of prolonged GPCR signaling.
Mechanism of Action
This compound is a membrane-permeable small molecule that potently and selectively inhibits the kinase activity of GRK2 and GRK3.[1][2] In enzymatic assays, this compound exhibits low nanomolar IC50 values for GRK2 and GRK3.[1][3][4] Its selectivity is demonstrated by significantly lower activity against other kinases such as GRK1, GRK5, ROCK-2, and PKCα.[3][5] In cellular contexts, this compound effectively blocks agonist-induced GPCR phosphorylation, leading to reduced β-arrestin translocation and inhibition of receptor internalization.[6]
Quantitative Data Summary
The effective concentration of this compound can vary significantly between purified enzyme assays and intact cellular systems. Higher concentrations are generally required in cell-based assays to achieve effective intracellular concentrations.[6]
| Parameter | GRK2 | GRK3 | GRK1 | GRK5 | ROCK-2 | PKCα | Reference |
| IC50 (Enzymatic Assay) | 18 nM, 35 nM, 54 nM | 5.4 nM, 32 nM | 3.1 µM | 2.3 µM, >125 µM | 1.4 µM | 8.1 µM | [1][2][3][4][5][6][7] |
| Effective Concentration (Cell-Based Assays) | 3-30 µM | 3-30 µM | - | - | - | - | [1][3][5][6] |
Signaling Pathway
The canonical pathway involving GRK2/3 in GPCR desensitization is initiated by agonist binding to the receptor, which promotes a conformational change and activation of G proteins. GRK2/3 then phosphorylates serine and threonine residues on the intracellular domains of the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestins, which bind to the receptor, sterically hindering further G protein coupling (desensitization) and initiating clathrin-mediated endocytosis (internalization).
Experimental Protocols
The following are detailed protocols for common in vitro applications of this compound.
Protocol 1: Inhibition of Agonist-Induced GPCR Internalization in HEK 293 Cells
This protocol describes how to assess the effect of this compound on the internalization of a GPCR, such as the μ-opioid receptor (MOPr), in response to an agonist like DAMGO.[1][6]
Materials:
-
HEK 293 cells stably expressing a tagged GPCR (e.g., HA-MOPr)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Agonist (e.g., DAMGO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the tag (e.g., anti-HA)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HEK 293 cells expressing the tagged GPCR onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Twenty-four hours prior to the experiment, replace the complete culture medium with serum-free medium.
-
This compound Pre-treatment: Prepare working solutions of this compound in serum-free medium at final concentrations ranging from 3 µM to 30 µM. A vehicle control (DMSO) should be included. Pre-incubate the cells with the this compound solutions or vehicle for 30 minutes at 37°C.[1]
-
Agonist Stimulation: Add the agonist (e.g., 10 µM DAMGO) to the wells and incubate for 30-60 minutes at 37°C to induce receptor internalization.[1][6]
-
Fixation and Permeabilization: Wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Wash three times with PBS and block with 5% BSA in PBS for 1 hour. Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash three times with PBS and mount the coverslips onto microscope slides. Image the cells using a confocal microscope. Receptor internalization is observed as a redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles.
Protocol 2: Analysis of Receptor Phosphorylation by Western Blotting
This protocol details the investigation of this compound's effect on agonist-induced GPCR phosphorylation.
Materials:
-
HEK 293 cells stably expressing the GPCR of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Agonist (e.g., DAMGO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the phosphorylated form of the receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and agonist as described in Protocol 1, steps 1-4, but in 6-well plates.
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the band intensity corresponding to the phosphorylated receptor in this compound-treated samples indicates inhibition of GRK2/3 activity.[6]
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[2][3] Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Cell Permeability: While described as membrane-permeable, the effective intracellular concentration may be lower than the applied concentration.[2][6] Optimization of the incubation time and concentration may be necessary for different cell types.
-
Off-Target Effects: Although highly selective for GRK2/3, at higher concentrations, this compound may exhibit off-target effects on other kinases.[3][5] It is advisable to use the lowest effective concentration and include appropriate controls. For instance, this compound did not affect DAMGO-induced ERK1/2 phosphorylation in HEK 293 cells expressing MOPrs.[3][5][6]
-
Agonist Choice: The efficacy of this compound in preventing desensitization can be influenced by the specific agonist used.[6]
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate roles of GRK2 and GRK3 in a wide range of cellular processes.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of CMPD101 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction CMPD101 is a potent, selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4] It is a valuable tool for studying the roles of these kinases in G protein-coupled receptor (GPCR) desensitization, internalization, and signaling.[1][3] GRKs phosphorylate agonist-activated GPCRs, which promotes the binding of β-arrestin, leading to receptor desensitization and endocytosis.[5] By inhibiting GRK2/3, this compound can prevent or reduce the desensitization of various GPCRs, such as the μ-opioid receptor, making it crucial for research in areas like heart failure and opioid tolerance.[2][3][4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The key properties and characteristics of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Chemical Name | 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | [6] |
| Molecular Formula | C₂₄H₂₁F₃N₆O | [2][6] |
| Molecular Weight | 466.46 g/mol | [2][6] |
| Appearance | White to off-white or yellow solid | [1][2] |
| Purity (HPLC) | ≥98% | |
| Solubility in DMSO | Up to 250 mg/mL (~536 mM). A concentration of 100 mM (46.65 mg/mL) is readily achievable. | [1][2] |
| IC₅₀ Values | GRK2: 18 - 54 nMGRK3: 5.4 - 32 nM Exhibits high selectivity over GRK1, GRK5, ROCK2, and PKCα. | [2][6] |
| Storage (Solid) | Store at -20°C for up to 3 years. The solid is hygroscopic. | [1][2] |
| Storage (DMSO Solution) | Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Prepare fresh solutions for use whenever possible. | [1][2][3] |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides a method for preparing a commonly used 10 mM stock solution. Calculations should always be adjusted based on the batch-specific molecular weight found on the product's Certificate of Analysis.
Calculation: To prepare a 10 mM solution using the molecular weight of 466.46 g/mol :
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
For 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 466.46 g/mol / 1000 = 4.66 mg
Step-by-Step Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to minimize water condensation, as the compound is hygroscopic.[1]
-
Weighing: Carefully weigh out the desired amount of this compound (e.g., 4.66 mg) using a calibrated analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of high-quality DMSO (e.g., 1 mL for 4.66 mg) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the solid. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1][2] Visually inspect the solution to ensure there are no visible particulates.
-
Storage:
-
For immediate use, this stock solution is ready.
-
For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[7]
-
Protocol for Preparing Working Solutions from Stock
It is critical to maintain a low final concentration of DMSO in cell-based assays, as DMSO can have biological effects.[8] A final concentration of 0.1% to 0.5% DMSO is generally considered acceptable.
Example Dilution: To prepare a 100 µL cell culture medium with a final this compound concentration of 10 µM and 0.1% DMSO:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 to get a 100 µM solution.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to achieve the final 10 µM concentration.
-
Alternatively, to achieve a 0.1% DMSO concentration directly from the 10 mM stock, perform a 1:1000 dilution. Add 0.1 µL of the 10 mM stock solution to 99.9 µL of the final assay buffer.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway it inhibits.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits GPCR desensitization pathway.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMPD101 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3), in Western blot analysis. This document outlines the mechanism of action, experimental procedures, and data interpretation to facilitate the study of G protein-coupled receptor (GPCR) signaling pathways.
Introduction
This compound is a cell-permeable small molecule that selectively inhibits GRK2 and GRK3, with IC50 values of 54 nM and 32 nM, respectively.[1] It shows significantly less activity against other kinases such as GRK1, GRK5, ROCK-2, and PKCα.[2][3] This selectivity makes this compound a valuable tool for investigating the role of GRK2/3 in GPCR desensitization, internalization, and downstream signaling events. By inhibiting GRK2/3-mediated phosphorylation of GPCRs, this compound can prevent the recruitment of β-arrestin and subsequent receptor internalization, thereby modulating the signaling cascade.
Western blotting is a powerful technique to detect and quantify changes in protein expression and phosphorylation status. When used in conjunction with this compound, it allows researchers to dissect the specific contributions of GRK2/3 to various signaling pathways.
Mechanism of Action
GPCR signaling is tightly regulated to prevent overstimulation. A key regulatory step is the phosphorylation of the activated receptor by GRKs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling (desensitization) and promote receptor internalization via clathrin-coated pits. This compound, by inhibiting GRK2 and GRK3, blocks this initial phosphorylation step. This leads to a reduction in receptor desensitization and internalization, prolonging G protein-mediated signaling.
Experimental Protocols
This section details a generalized protocol for Western blot analysis incorporating this compound treatment. The specific concentrations and incubation times may need to be optimized for different cell types and GPCRs.
Materials
-
This compound (storable as a stock solution in DMSO at -20°C or -80°C)[2][4]
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GPCR, anti-total-GPCR, anti-p-ERK1/2, anti-total-ERK1/2, loading controls like anti-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): For studies involving growth factor signaling, serum-starve the cells for 2-24 hours prior to treatment to reduce basal signaling.
-
This compound Pre-treatment: Prepare the desired concentration of this compound in cell culture media. A common concentration range is 3-30 µM.[2][5] Pre-treat the cells with the this compound solution for 30 minutes at 37°C.[2][5]
-
Agonist Stimulation: Following pre-treatment, stimulate the cells with the appropriate GPCR agonist for the desired time (e.g., 5 minutes for µ-opioid receptor activation with DAMGO).[5]
Protein Extraction
-
Cell Lysis: After treatment, immediately place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Data Presentation
Quantitative data from Western blot analysis using this compound can be presented in tables to facilitate comparison between different treatment conditions. Densitometry is typically used to quantify the band intensities, which are then normalized to a loading control.
Table 1: Effect of this compound on Agonist-Induced µ-Opioid Receptor (MOPr) Phosphorylation
| Treatment | Agonist (DAMGO, 10 µM) | This compound Concentration | Normalized pS375-MOPr Level (% of DAMGO alone) |
| Control | - | - | Basal |
| DAMGO | + | - | 100% |
| DAMGO + this compound | + | 3 µM | Partially Inhibited |
| DAMGO + this compound | + | 30 µM | Fully Blocked[2] |
Table 2: Effect of this compound on Downstream ERK1/2 Signaling
| Treatment | Agonist (DAMGO, 10 µM) | This compound Concentration | Normalized p-ERK1/2 Level (% of DAMGO alone) |
| Control | - | - | Basal |
| DAMGO | + | - | 100% |
| DAMGO + this compound | + | 3-30 µM | No significant effect[2][5] |
| This compound alone | - | 30 µM | Modest increase in basal p-ERK1/2[5] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Caption: GPCR signaling and desensitization pathway showing the inhibitory action of this compound on GRK2/3.
Caption: Experimental workflow for Western blot analysis using this compound.
References
- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CMPD101 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMPD101 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases play a crucial role in the desensitization and internalization of G protein-coupled receptors (GPCRs), making them attractive therapeutic targets for a variety of disorders, including heart failure, opioid tolerance, and certain types of pain.[1][2][3][4] This document provides a detailed protocol for the in vivo administration of this compound to mice, including recommended dosing, formulation, and administration procedures. Additionally, it outlines the underlying signaling pathways affected by this compound and provides example experimental workflows.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their signaling is tightly regulated, in part, by G protein-coupled receptor kinases (GRKs). Upon agonist binding, GRKs phosphorylate the intracellular domains of activated GPCRs. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestins also initiate receptor internalization and can act as scaffolds for downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
This compound selectively inhibits GRK2 and GRK3, thereby preventing the desensitization and promoting the signaling of various GPCRs.[1][2] This has been shown to have therapeutic potential in preclinical models of several diseases. This application note serves as a comprehensive guide for researchers planning in vivo studies with this compound in mice.
Data Presentation
In Vivo Efficacy of this compound in Murine Models
The following table summarizes the reported in vivo administration protocols and effects of this compound in various mouse models. The most common route of administration is intraperitoneal (i.p.) injection.
| Mouse Model | Dosing (mg/kg, i.p.) | Dosing Schedule | Key Findings | Reference |
| Alcohol Intake | 0.3 | Single dose, 15 minutes prior to alcohol access | Enhanced the effect of nalfurafine in reducing alcohol intake. | [1] |
| Opioid Tolerance | 3 | Single dose | Inhibited desensitization of the μ-opioid receptor in locus coeruleus neurons. | [3][4] |
| Heart Failure | Not specified for this compound, but a similar GRK2 inhibitor was used at 2-4 mg/kg | Single dose | Improved cardiac function. | [5][6] |
| Neuropathic Pain | Not specified for this compound | Not specified | Preclinical rationale exists for its use. | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The following protocol describes the preparation of a this compound dosing solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to its limited aqueous solubility, this compound should first be dissolved in DMSO. The concentration of the stock solution will depend on the final desired dosing concentration and injection volume. For example, to prepare a 2.08 mg/mL final solution, a 20.8 mg/mL stock in DMSO can be prepared.
-
Add co-solvents sequentially. To create the final formulation, add the components in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly. Vortex the solution vigorously after the addition of each component. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]
-
Ensure a clear solution. The final dosing solution should be a clear, homogenous solution.
-
Prepare fresh daily. It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[8]
In Vivo Administration Protocol: Example for Alcohol Intake Study
This protocol is based on a study investigating the effect of this compound on alcohol intake in mice.[1]
Animals:
-
Adult male C57BL/6J mice.
Procedure:
-
Acclimatize animals. House mice individually and allow them to acclimate to the experimental conditions.
-
Prepare this compound dosing solution. Prepare a solution of this compound at the desired concentration (e.g., to deliver 0.3 mg/kg) using the formulation described above.
-
Administer this compound. 15 minutes prior to the drinking session, administer this compound via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight.
-
Administer co-treatment (if applicable). In this specific study, the kappa-opioid receptor agonist nalfurafine was administered 5 minutes before the drinking session.
-
Initiate behavioral testing. Allow mice access to alcohol and water and record intake at specified time points.
Signaling Pathways and Visualizations
GRK2/3 Signaling Pathway
This compound inhibits GRK2 and GRK3, which are key regulators of GPCR signaling. The following diagram illustrates the canonical GRK2/3 signaling pathway and the point of intervention by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute inhibition of Ca2+/calmodulin-dependent protein kinase II reverses experimental neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CMPD101 Dose-Response Curve Generation in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs) by phosphorylating the activated receptor, which leads to the recruitment of β-arrestin and subsequent receptor internalization and signal termination.[1][4] Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, making it an attractive therapeutic target.[1][5]
These application notes provide detailed protocols for generating dose-response curves of this compound in a cellular context. The described methods will enable researchers to characterize the potency and efficacy of this compound in inhibiting GRK2/3 activity and its downstream cellular effects. The protocols are designed for use with human embryonic kidney 293 (HEK293) cells, a commonly used cell line for studying GPCR signaling and inhibitor profiling.[1][4]
Mechanism of Action of this compound
This compound is a membrane-permeable compound that selectively inhibits the kinase activity of GRK2 and GRK3 with high potency.[1][2][6] By inhibiting GRK2/3, this compound prevents the phosphorylation of agonist-activated GPCRs. This, in turn, blocks the recruitment of β-arrestin to the receptor, thereby inhibiting receptor desensitization and internalization.[1][4] The inhibition of these processes can potentiate or prolong the signaling of various GPCRs.
The signaling pathway affected by this compound is depicted in the following diagram:
Caption: this compound inhibits GRK2/3-mediated GPCR phosphorylation.
Experimental Protocols
This section provides detailed protocols for generating a dose-response curve for this compound. The overall experimental workflow is as follows:
Caption: Workflow for this compound dose-response analysis.
HEK293 Cell Culture
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare a series of dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
HEK293 cells
-
Complete DMEM
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
β-Arrestin Recruitment Assay (Tango Assay)
The Tango assay is a high-throughput method to measure GPCR-β-arrestin interaction, which serves as a functional readout for GRK activity. Inhibition of GRK2/3 by this compound will prevent β-arrestin recruitment.
Materials:
-
HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein)
-
GPCR of interest cloned into a Tango vector (containing a C-terminal TEV cleavage site followed by the tTA transcription factor)
-
Transfection reagent
-
Complete DMEM
-
This compound serial dilutions
-
GPCR agonist
-
Luciferase assay reagent
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Protocol:
-
Transfect HTLA cells with the Tango-format GPCR of interest.
-
After 24 hours, seed the transfected cells into white, clear-bottom plates.
-
Allow the cells to adhere for at least 6 hours.
-
Pre-treat the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with an appropriate concentration of the GPCR agonist (typically the EC80 concentration).
-
Incubate for 6-16 hours to allow for luciferase reporter gene expression.
-
Add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The decrease in luminescence in the presence of this compound corresponds to the inhibition of β-arrestin recruitment.
Western Blot for Phosphorylated GPCR or Downstream Targets
Western blotting can be used to directly visualize the inhibition of GPCR phosphorylation or the phosphorylation of downstream signaling molecules like ERK1/2.
Materials:
-
HEK293 cells (preferably overexpressing the GPCR of interest)
-
Complete DMEM
-
This compound serial dilutions
-
GPCR agonist
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-GPCR, anti-total-GPCR, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with the GPCR agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the appropriate primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: this compound IC50 Values
| Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| In vitro Kinase Assay | - | GRK2 | 18 | [1][2][6] |
| In vitro Kinase Assay | - | GRK3 | 5.4 | [1][2][6] |
| Cellular Assay | HEK293 | Histamine H1 Receptor-mediated ERK1/2 Phosphorylation | 6000 | [1] |
| Cellular Assay | Rat/Mouse LC Neurons | µ-Opioid Receptor Desensitization | ~6000 | [1] |
Table 2: Off-Target Activity of this compound
| Target | IC50 (µM) | Reference |
| ROCK-2 | 1.4 | [2][6] |
| PKCα | 8.1 | [2][6] |
Dose-Response Curve Generation
The data obtained from the assays should be used to generate dose-response curves. This is typically done using a non-linear regression analysis in software like GraphPad Prism.
Caption: Data analysis pipeline for dose-response curves.
Procedure in GraphPad Prism:
-
Enter your data with the logarithm of the this compound concentration in the X column and the corresponding response (e.g., % inhibition) in the Y column.
-
Click "Analyze" and choose "Nonlinear regression (curve fit)".
-
From the list of equations, select "log(inhibitor) vs. response -- Variable slope (four parameters)".
-
The software will then fit the curve and provide the IC50 value, which is the concentration of this compound that produces a 50% maximal inhibitory effect.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the cellular activity of this compound. By employing a combination of cell viability, functional, and biochemical assays, researchers can generate robust dose-response curves to determine the potency and efficacy of this GRK2/3 inhibitor. This information is critical for advancing our understanding of GRK2/3 biology and for the development of novel therapeutics targeting this important kinase family.
References
- 1. A1, GIRK1, & GIRK2A Stably Expressing HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 2. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Regulation of Constitutive GPR3 Signaling and Surface Localization by GRK2 and β-arrestin-2 Overexpression in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CMPD101 in the Study of µ-Opioid Receptor Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CMPD101, a potent and selective G protein-coupled receptor kinase 2/3 (GRK2/3) inhibitor, for investigating the regulation of the µ-opioid receptor (MOR). This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits GRK2 and GRK3, kinases pivotal in the desensitization and internalization of G protein-coupled receptors (GPCRs), including the µ-opioid receptor.[1][2][3] By blocking GRK2/3-mediated phosphorylation of the MOR, this compound serves as an invaluable tool to dissect the molecular mechanisms underlying opioid tolerance, signaling, and trafficking. Its use allows researchers to investigate the consequences of inhibiting the initial steps of receptor desensitization.
Mechanism of Action
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular G proteins. This activation is followed by the recruitment of GRKs, which phosphorylate serine and threonine residues on the intracellular domains of the receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the receptor, and also initiates clathrin-mediated endocytosis, a process known as internalization. This compound specifically inhibits the catalytic activity of GRK2 and GRK3, thereby preventing receptor phosphorylation and the subsequent recruitment of β-arrestin and receptor internalization.[4]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| GRK2 | 18 - 54 | [3][5][6] |
| GRK3 | 5.4 - 32 | [2][3][5][6] |
| GRK1 | 3100 | [5] |
| GRK5 | >2300 (no activity up to 125 µM) | [2][5] |
| ROCK-2 | 1400 | [5] |
| PKCα | 8100 | [5] |
Table 2: Cellular Effects of this compound on µ-Opioid Receptor Regulation
| Experimental Model | Agonist | Measured Effect | This compound Concentration | Observed Inhibition | Reference |
| HEK293 Cells | DAMGO (10 µM) | MOR Phosphorylation (Ser375) | 3 µM | Partial | [5] |
| HEK293 Cells | DAMGO (10 µM) | MOR Phosphorylation (Ser375) | 30 µM | Almost Complete | [4][5] |
| HEK293 Cells | DAMGO (10 µM) | β-arrestin-3 Recruitment | 30 µM | Significant | [4] |
| HEK293 Cells | DAMGO (10 µM) | MOR Internalization | 30 µM | Marked Reduction | [4] |
| Rat Locus Coeruleus Neurons | Met-Enkephalin (30 µM) | MOR Desensitization (GIRK current) | 30 µM | Significant Reduction | [2] |
| Rat Locus Coeruleus Neurons | DAMGO (10 µM) | MOR Desensitization (GIRK current) | 3-30 µM | Concentration-dependent reduction | [3] |
Signaling Pathways and Experimental Workflows
Caption: Agonist-induced µ-opioid receptor signaling and desensitization pathway, highlighting the inhibitory action of this compound on GRK2/3.
Caption: A typical experimental workflow for assessing the effect of this compound on agonist-induced MOR internalization using an ELISA-based method.
Experimental Protocols
Protocol 1: MOR Internalization Assay using ELISA in HEK293 Cells
This protocol is designed to quantify the effect of this compound on agonist-induced internalization of the µ-opioid receptor expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing N-terminally HA-tagged MOR
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
DAMGO (stock solution in water)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibody: Anti-HA antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293-HA-MOR cells into a poly-D-lysine coated 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: On the day of the experiment, gently wash the cells with serum-free DMEM. Add serum-free DMEM containing either this compound (e.g., final concentration of 30 µM) or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add DAMGO to a final concentration of 10 µM to the appropriate wells. For control wells, add vehicle. Incubate for 30 minutes at 37°C to induce receptor internalization.
-
Fixation: Quickly and gently wash the cells three times with ice-cold PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the cells three times with PBS. Add 100 µL of anti-HA antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the cells five times with PBS. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The amount of receptor remaining on the cell surface is proportional to the absorbance. Calculate the percentage of internalization relative to the agonist-only treated cells.
Protocol 2: Western Blotting for MOR Phosphorylation at Serine 375
This protocol details the detection of agonist-induced MOR phosphorylation at Serine 375 and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing HA-tagged MOR
-
6-well plates
-
This compound
-
DAMGO
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% BSA in TBST
-
Primary antibodies: Rabbit anti-phospho-MOR (Ser375) and Mouse anti-HA
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HEK293-HA-MOR cells in 6-well plates. At ~90% confluency, pre-treat with this compound (e.g., 3 or 30 µM) or vehicle for 30 minutes. Stimulate with DAMGO (10 µM) for 5 minutes.
-
Cell Lysis: Place plates on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-phospho-MOR (Ser375) antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL reagent and visualize the bands using a chemiluminescence imager.
-
Reprobing: To normalize for total receptor, the membrane can be stripped and reprobed with an anti-HA antibody.
Protocol 3: Electrophysiological Recording of MOR Desensitization in Locus Coeruleus Neurons
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on agonist-induced desensitization of G protein-coupled inwardly rectifying potassium (GIRK) currents in rat locus coeruleus (LC) neurons.
Materials:
-
Brain slice preparation from rats
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
This compound
-
MOR agonists (e.g., Met-Enkephalin, DAMGO)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare coronal brain slices (250-300 µm thick) containing the LC from rats in ice-cold aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF at room temperature. Visualize LC neurons using DIC microscopy.
-
Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from LC neurons. Hold the membrane potential at -60 mV.
-
Baseline and Agonist Application: Establish a stable baseline recording. Apply a saturating concentration of an MOR agonist (e.g., 30 µM Met-Enkephalin) and record the outward GIRK current. The peak current represents the initial response. A decline in the current during sustained agonist application indicates desensitization.
-
This compound Application: To test the effect of this compound, pre-incubate the slice with this compound (e.g., 30 µM) for at least 15 minutes before and during the application of the MOR agonist.
-
Data Analysis: Measure the peak current and the steady-state current at the end of the agonist application. The extent of desensitization is calculated as the percentage reduction from the peak current. Compare the desensitization in the presence and absence of this compound. A smaller reduction in current in the presence of this compound indicates inhibition of desensitization.[2]
Conclusion
This compound is a powerful pharmacological tool for elucidating the roles of GRK2 and GRK3 in µ-opioid receptor regulation. By utilizing the protocols and information provided in these application notes, researchers can effectively investigate the mechanisms of MOR desensitization, phosphorylation, and internalization, contributing to a deeper understanding of opioid pharmacology and the development of novel therapeutics.
References
- 1. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
Application of CMPD101 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs), which are central to the regulation of smooth muscle tone. This document provides detailed application notes and protocols for the use of this compound in studying smooth muscle contraction, with a focus on its effects on various signaling pathways and contractile responses. While initially developed as a GRK2/3 inhibitor, studies on prostatic smooth muscle suggest that this compound's inhibitory effects on contraction may involve mechanisms independent of GRK, myosin light chain (MLC) kinase, and Rho kinase.[3]
Mechanism of Action
This compound was designed as a potent inhibitor of GRK2 and GRK3.[1][2] In the canonical pathway of GPCR desensitization, agonist binding to a GPCR promotes the recruitment of GRKs, which then phosphorylate the receptor's intracellular domains. This phosphorylation facilitates the binding of β-arrestins, leading to receptor internalization and uncoupling from G proteins, thus attenuating downstream signaling. By inhibiting GRK2/3, this compound is expected to prolong GPCR signaling. However, in the context of human prostate smooth muscle, this compound has been shown to inhibit contractions induced by various stimuli, including α1-adrenoceptor agonists, endothelin-1, and a thromboxane A2 analogue, as well as neurogenic contractions.[3] Notably, these inhibitory effects were observed without a corresponding decrease in myosin light chain phosphorylation or Rho kinase activity, suggesting a more complex or alternative mechanism of action in this tissue.[3]
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Species | Assay Conditions | Reference |
| GRK2 | 18 nM | Human | In vitro kinase assay | [1] |
| GRK3 | 5.4 nM | Human | In vitro kinase assay | [1] |
| GRK1 | 3.1 µM | Not Specified | In vitro kinase assay | [1] |
| GRK5 | 2.3 µM | Not Specified | In vitro kinase assay | [1] |
| ROCK-2 | 1.4 µM | Not Specified | In vitro kinase assay | [1] |
| PKCα | 8.1 µM | Not Specified | In vitro kinase assay | [1] |
Table 2: Effects of this compound on Smooth Muscle Contraction
| Tissue | Stimulus | This compound Concentration | Effect | Reference |
| Human Prostate | Electric Field Stimulation | 5 µM, 50 µM | Concentration-dependent inhibition of contraction | [3] |
| Human Prostate | Noradrenaline | 50 µM | Inhibition of contraction | [3] |
| Human Prostate | Phenylephrine | 50 µM | Inhibition of contraction | [3] |
| Human Prostate | Endothelin-1 | 50 µM | Inhibition of contraction | [3] |
| Human Prostate | U46619 (Thromboxane A2 analogue) | 50 µM | Inhibition of contraction | [3] |
| Human Prostate | High Molar KCl | 50 µM | No effect on contraction | [3] |
Mandatory Visualizations
Caption: Signaling pathways in smooth muscle contraction and the proposed sites of action for this compound.
Caption: Experimental workflow for assessing the effect of this compound on smooth muscle contraction.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Solubilization: this compound can be dissolved in dimethyl sulfoxide (DMSO) to a concentration of up to 100 mM.[4]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 4.66 mg of this compound (MW: 466.46 g/mol ) in 1 mL of DMSO.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to prepare and use solutions on the same day if possible.[4] Before use, allow the solution to equilibrate to room temperature for at least one hour.[4]
Protocol 2: Isolated Smooth Muscle Tissue Contraction Assay (Organ Bath)
This protocol is a general guideline and may require optimization based on the specific tissue and experimental setup.
-
Tissue Preparation:
-
Obtain fresh smooth muscle tissue (e.g., human prostate, animal aorta, or bladder) and immediately place it in cold, oxygenated Krebs-Henseleit solution (see below for composition).
-
Carefully dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 3x3x6 mm for human prostate).
-
Attach sutures to both ends of the tissue strip for mounting.
-
-
Organ Bath Setup:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain a constant temperature of 37°C.
-
Continuously bubble the solution with carbogen (95% O2, 5% CO2) to maintain oxygenation and a physiological pH.
-
Mount the tissue strips in the organ baths, attaching one end to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 500 mg), with washes every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissues thoroughly to return to baseline tension.
-
-
This compound Incubation and Contraction Measurement:
-
Incubate the tissues with the desired concentration of this compound (e.g., 5 µM or 50 µM) or vehicle (DMSO) for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve by adding a contractile agonist (e.g., phenylephrine, endothelin-1) in a stepwise manner.
-
For neurogenic contraction studies, use electric field stimulation with appropriate parameters (e.g., frequency ranging from 2 to 64 Hz).
-
Record the isometric tension continuously using a data acquisition system.
-
-
Data Analysis:
-
Measure the peak contractile response to each agonist concentration or stimulation frequency.
-
Normalize the data to the maximal contraction induced by KCl or the agonist alone.
-
Compare the responses in the presence and absence of this compound to determine its inhibitory effect.
-
Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, Glucose 11.
Protocol 3: Western Blotting for Myosin Light Chain (MLC) Phosphorylation
-
Tissue Preparation and Treatment:
-
Prepare and equilibrate smooth muscle strips as described in Protocol 2.
-
Treat the tissues with this compound or vehicle, followed by stimulation with a contractile agonist for a specific duration.
-
Rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
-
Protein Extraction:
-
Pulverize the frozen tissue and homogenize in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Urea/glycerol-PAGE can also be used to separate non-, mono-, and di-phosphorylated MLC.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total MLC to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-MLC to total MLC.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of smooth muscle contraction. While its primary targets are GRK2 and GRK3, its effects on smooth muscle may extend beyond this canonical pathway. The protocols and data presented here provide a framework for researchers to explore the multifaceted actions of this compound in various smooth muscle tissues and to elucidate its potential therapeutic applications in diseases characterized by smooth muscle dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dmt.dk [dmt.dk]
- 3. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
Application Notes and Protocols for Studying GPCR Signaling Pathways Using CMPD101
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes. Their signaling is tightly regulated, with GPCR kinases (GRKs) playing a pivotal role in the desensitization and internalization of these receptors. CMPD101 is a potent and selective, cell-permeable small molecule inhibitor of GRK subfamily 2, which includes GRK2 and GRK3.[1][2][3] By inhibiting GRK2/3-mediated phosphorylation of activated GPCRs, this compound effectively blocks the subsequent recruitment of β-arrestin, thereby preventing receptor desensitization and internalization. This makes this compound an invaluable tool for elucidating the intricate mechanisms of GPCR signaling pathways and for the development of novel therapeutics targeting this axis.
These application notes provide a comprehensive guide to utilizing this compound for studying GPCR signaling, complete with detailed experimental protocols and data presentation.
Mechanism of Action of this compound
Agonist binding to a GPCR induces a conformational change, leading to the activation of heterotrimeric G-proteins. To terminate this signal, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the receptor's intracellular loops and C-terminal tail. This compound is a potent inhibitor of GRK2 and GRK3, preventing this initial phosphorylation step.[3] Consequently, the binding of β-arrestin to the phosphorylated receptor is inhibited, which in turn blocks G-protein uncoupling, receptor desensitization, and subsequent internalization.[4]
References
- 1. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMPD101 Treatment in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3), in various cell-based assays. The information presented here is intended to guide researchers in designing experiments to investigate G protein-coupled receptor (GPCR) signaling and regulation.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits GRK2 and GRK3, with IC50 values of 54 nM and 32 nM, respectively.[1] These kinases play a crucial role in the phosphorylation of activated GPCRs, a key step that leads to receptor desensitization, internalization, and the recruitment of β-arrestin. By inhibiting GRK2/3, this compound can be used to study the processes of GPCR regulation and to dissect the roles of these kinases in various signaling pathways. In cell-based assays, this compound is typically used at concentrations ranging from 3 to 30 µM, with short-term incubations of around 30 minutes being effective for inhibiting agonist-induced GPCR desensitization and internalization.[2][3]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound in various experimental settings.
| Parameter | Cell Line | Agonist | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| GRK2 Inhibition (IC50) | - | - | 54 nM | - | Potent inhibition of GRK2 activity. | |
| GRK3 Inhibition (IC50) | - | - | 32 nM | - | Potent inhibition of GRK3 activity. | |
| µ-Opioid Receptor (MOPr) Phosphorylation | HEK293 | DAMGO (10 µM) | 3 µM | 30 minutes | Partial inhibition of agonist-induced phosphorylation. | [3] |
| µ-Opioid Receptor (MOPr) Phosphorylation | HEK293 | DAMGO (10 µM) | 30 µM | 30 minutes | Complete inhibition of agonist-induced phosphorylation. | [3] |
| µ-Opioid Receptor (MOPr) Internalization | HEK293 | DAMGO (10 µM) | 3-30 µM | 30 minutes | Marked reduction of agonist-induced internalization. | [2] |
| β-arrestin2 Recruitment to µ-OR | HEK293A | DAMGO (37.5 µM) | 1-100 µM | 6 minutes | Inhibition of agonist-induced β-arrestin2 recruitment. | [4] |
Signaling Pathway and Experimental Workflows
GPCR Signaling and Desensitization Pathway Inhibited by this compound
Experimental Workflow for Receptor Internalization Assay
Experimental Workflow for Western Blotting of Phosphorylated Proteins
Experimental Protocols
Protocol for GPCR Internalization Assay
Objective: To quantify the effect of this compound on agonist-induced GPCR internalization.
Materials:
-
Cells stably or transiently expressing the GPCR of interest (e.g., HEK293 cells).
-
Complete cell culture medium.
-
Multi-well imaging plates (e.g., 96-well black, clear bottom).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
GPCR agonist.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against an extracellular epitope of the GPCR.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed cells into a multi-well imaging plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare working solutions of this compound and the GPCR agonist in serum-free medium.
-
Aspirate the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Add the GPCR agonist to the wells (without removing the this compound solution) and incubate for the desired time to induce internalization (e.g., 30-60 minutes) at 37°C.
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (this step can be skipped if only staining for surface receptors).
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and nuclear stain diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add PBS to the wells and acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify the ratio of surface to internalized receptors.
Protocol for Western Blotting to Detect Protein Phosphorylation
Objective: To determine the effect of this compound on agonist-induced phosphorylation of a target protein.
Materials:
-
Cells in culture.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
GPCR agonist.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the phosphorylated form of the target protein.
-
Primary antibody for the total form of the target protein (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours, if necessary, to reduce basal phosphorylation.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with the agonist for the appropriate amount of time to induce phosphorylation of the target protein.
-
Immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (optional) and re-probe with the antibody for the total protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Viability and Apoptosis Assays
The primary application of this compound in the scientific literature is for short-term inhibition of GRK2/3 in the context of GPCR signaling. There is limited information available on the effects of long-term exposure to this compound on cell viability, proliferation, or apoptosis. Therefore, the following are general protocols that can be adapted to assess the potential cytotoxic effects of this compound. The optimal treatment duration and concentration of this compound for these assays should be determined empirically by the researcher. It is recommended to perform a dose-response and time-course experiment to establish these parameters.
Objective: To assess the effect of this compound on cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT assay).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cells of interest.
-
6-well plates or culture tubes.
-
This compound stock solution.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Seed cells and treat with this compound at various concentrations and for different durations (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CMPD101, a GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), in research and drug development. Detailed protocols for key experiments are provided, along with a summary of its working concentrations and a visualization of the relevant signaling pathways.
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the homologous desensitization of G protein-coupled receptors (GPCRs).[1][2][3] Upregulation of GRK2 is implicated in the pathophysiology of various diseases, including heart failure, making it a significant therapeutic target.[4][5] this compound is a potent and selective, membrane-permeable small-molecule inhibitor of GRK2 and the closely related GRK3.[6][7][8] It serves as a critical tool for investigating the physiological and pathological roles of GRK2 and for the development of novel therapeutics.
Quantitative Data Summary
The effective concentration of this compound for inhibiting GRK2 varies depending on the experimental system. The following tables summarize the reported in vitro and cell-based assay concentrations.
Table 1: In Vitro Inhibitory Potency of this compound against GRK Family Kinases
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| Human GRK2 | 54 | Phosphorylation assay with bROS as substrate | [4] |
| Human GRK3 | 32 | Phosphorylation assay | [4][9] |
| Bovine GRK2 | 35 | Phosphorylation assay with bROS as substrate, 0.5 mM ATP | [4] |
| Bovine GRK2 | 290 | Phosphorylation assay with bROS as substrate | [4][10] |
| Human GRK2 | 18 | Not specified | [6][7] |
| Human GRK3 | 5.4 | Not specified | [6][7] |
| GRK1 | 4100 (4.1 µM) | Phosphorylation assay | [4] |
| GRK5 | >125,000 (>125 µM) | No activity observed | [8][11] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Effect | Reference |
| HEK293 | β2-adrenoceptor desensitization | 3-30 µM | Concentration-dependent inhibition | [11] |
| HEK293 | Histamine H1 receptor-mediated ERK1/2 phosphorylation | IC50 ≈ 6 µM (30 µM for complete block) | Inhibition of phosphorylation | [6] |
| HEK293 | DAMGO-induced µ-opioid receptor (MOPr) phosphorylation (Ser375) | 30 µM | Almost complete inhibition | [6][7] |
| HEK293 | DAMGO-induced MOPr internalization | 3-30 µM | Marked reduction | [6][11] |
| Rat/Mouse Locus Coeruleus Neurons | Agonist-induced desensitization of MOPr | IC50 ≈ 6 µM (3-30 µM range) | Inhibition of desensitization | [6] |
| Human Prostate Tissue | Smooth muscle contraction | 5-50 µM | Concentration-dependent inhibition | [12] |
Table 3: In Vivo Dosage of this compound
| Animal Model | Dosage and Administration | Effect | Reference |
| Mice | 0.3 mg/kg, i.p. | Enhanced the effect of nalfurafine on reducing alcohol intake | [6] |
Signaling Pathway
GRK2 is a key regulator of GPCR signaling. Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation promotes the binding of arrestin proteins, which sterically uncouple the receptor from its G protein, leading to signal termination or "desensitization". Arrestin binding can also initiate G protein-independent signaling cascades and promote receptor internalization.
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving the use of this compound to inhibit GRK2.
Protocol 1: In Vitro GRK2 Kinase Assay
This protocol is for determining the IC50 value of this compound against GRK2 using a purified enzyme system.
Materials:
-
Purified, active GRK2 enzyme
-
GRK2 substrate (e.g., rhodopsin, tubulin, or a peptide substrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[γ-³²P]ATP or an appropriate ATP analog for non-radioactive detection
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the GRK2 enzyme and the substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays). The final ATP concentration should be at or near its Km for GRK2.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Quantify the incorporation of phosphate into the substrate using a scintillation counter or other appropriate detection method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).
Caption: Workflow for an in vitro GRK2 kinase assay.
Protocol 2: Cellular Assay for GPCR Desensitization
This protocol describes a general method to assess the effect of this compound on agonist-induced GPCR desensitization in a cell-based assay. This example focuses on µ-opioid receptor (MOPr) desensitization.[6][11]
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., HA-tagged MOPr)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GPCR agonist (e.g., DAMGO for MOPr)
-
Assay buffer (e.g., HBSS)
-
Reagents for detecting downstream signaling (e.g., cAMP assay kit, calcium flux dye)
Procedure:
-
Seed cells in an appropriate plate format (e.g., 96-well plate) and grow to the desired confluency.
-
On the day of the experiment, replace the culture medium with assay buffer.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.[6]
-
To induce desensitization, treat the cells with a high concentration of the agonist for a specific duration (e.g., 10 µM DAMGO for 30 minutes).
-
Wash the cells thoroughly with assay buffer to remove the agonist and this compound.
-
Re-stimulate the cells with a sub-maximal concentration of the agonist.
-
Measure the downstream signaling response (e.g., cAMP levels, calcium influx).
-
A blunted response in the cells pre-treated with the agonist (vehicle control for this compound) indicates desensitization. An enhanced response in the this compound-treated cells compared to the vehicle control indicates inhibition of desensitization.
-
Quantify the results and plot the concentration-response curve for this compound's effect on desensitization.
Protocol 3: Receptor Internalization Assay
This protocol outlines a method to measure the effect of this compound on agonist-induced GPCR internalization using an ELISA-based approach.[11]
Materials:
-
HEK293 cells stably expressing an epitope-tagged GPCR (e.g., HA-MOPr)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GPCR agonist (e.g., DAMGO)
-
Primary antibody against the epitope tag (e.g., anti-HA)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat cells with this compound (e.g., 3 or 30 µM) or vehicle for 30 minutes at 37°C.[11]
-
Stimulate the cells with the agonist (e.g., 10 µM DAMGO) for a time known to induce internalization (e.g., 30 minutes) at 37°C.[11]
-
Fix the cells with 4% paraformaldehyde.
-
Incubate the non-permeabilized cells with the primary antibody to label the surface-expressed receptors.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
A decrease in absorbance in agonist-treated cells compared to untreated cells indicates receptor internalization. Inhibition of this decrease by this compound indicates a blockage of internalization.
Selectivity
This compound is highly selective for GRK2 and GRK3 over other kinases. For instance, the IC50 for GRK2 is in the nanomolar range, while for other kinases like PKA, PKC, and Rho kinase, it is greater than 2 µM.[4] It also shows significantly less activity against GRK1 and GRK5.[4][7][8]
Solubility and Storage
This compound is soluble in DMSO and ethanol up to 100 mM.[8][9] Stock solutions should be stored at -20°C.[9] For in vivo use, formulations in a mixture of DMSO, PEG300, Tween 80, and saline have been described.[13] It is recommended to prepare working solutions fresh on the day of use.[8]
Conclusion
This compound is a valuable pharmacological tool for the study of GRK2 and GRK3 function. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at understanding the roles of these kinases in health and disease. Careful consideration of the specific experimental system is necessary to determine the optimal working concentration of this compound.
References
- 1. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 9. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 10. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
Application Notes and Protocols: CMPD101 in Combination with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3), in combination with other pharmacological agents. The following sections detail both experimentally validated and rationally proposed combination strategies, offering insights into the synergistic potential of this compound in various therapeutic areas.
Synergistic Effect of this compound and Nalfurafine in Reducing Excessive Alcohol Intake
This section describes the experimentally validated synergistic effect of this compound in combination with the kappa-opioid receptor (KOR) agonist, nalfurafine, for the reduction of excessive alcohol consumption.
Rationale
Chronic excessive alcohol consumption has been shown to upregulate the expression of GRK2 in the nucleus accumbens shell, a key brain region in reward and addiction.[1] This upregulation can desensitize KORs, reducing the efficacy of KOR agonists like nalfurafine, which are known to decrease alcohol intake.[1][2] By inhibiting GRK2/3, this compound is hypothesized to prevent this desensitization and enhance the therapeutic effect of nalfurafine.[1]
Data Presentation
The following table summarizes the quantitative data from an in vivo study in mice, demonstrating the enhanced effect of nalfurafine on reducing alcohol intake when combined with this compound.[1]
| Treatment Group | Dose | Mean Alcohol Intake (g/kg/4h) | % of Baseline Alcohol Intake |
| Vehicle | - | ~2.5 | 100% |
| Nalfurafine | 10 µg/kg | ~1.5 | ~60% |
| This compound + Nalfurafine | 0.3 mg/kg + 10 µg/kg | ~0.5 | ~20% |
Data are approximated from graphical representations in Zhou et al., 2021.[1]
Experimental Protocol: In Vivo Mouse Model of Excessive Alcohol Drinking
This protocol is adapted from the study by Zhou et al. (2021).[1]
1.3.1. Animals and Housing:
-
Male C57BL/6J mice.
-
Individually housed with ad libitum access to food and water.
-
Maintained on a 12-h light/dark cycle.
1.3.2. Chronic Intermittent Access (CIA) to Alcohol:
-
Induce excessive alcohol drinking by providing mice with 24-hour concurrent access to one bottle of 20% (v/v) ethanol and one bottle of water, every other day for at least 3 weeks.
1.3.3. Drug Preparation:
-
This compound: Dissolve in a vehicle of 5% DMSO, 5% Cremophor EL, and 90% saline for intraperitoneal (i.p.) administration.
-
Nalfurafine: Dissolve in saline for i.p. administration.
1.3.4. Treatment Protocol:
-
On a drinking day, pre-treat mice with this compound (0.3 mg/kg, i.p.) or vehicle.
-
15 minutes after this compound administration, administer nalfurafine (1, 3, or 10 µg/kg, i.p.) or vehicle.
-
5 minutes after nalfurafine administration, present the alcohol and water bottles.
-
Record alcohol and water intake at various time points (e.g., 1, 2, 4, and 24 hours).
1.3.5. Data Analysis:
-
Calculate alcohol intake in g/kg of body weight.
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA) to determine the significance of the combination effect.
Visualization
Proposed Combination Therapy: this compound and Beta-Blockers for Heart Failure
This section outlines the scientific rationale and a hypothetical protocol for combining this compound with beta-blockers for the treatment of heart failure.
Rationale
In heart failure, chronic stimulation of the sympathetic nervous system leads to the upregulation of GRK2 in cardiomyocytes.[3][4] Elevated GRK2 desensitizes β-adrenergic receptors (β-ARs), impairing cardiac contractility and contributing to the progression of the disease.[3][4] While beta-blockers are a cornerstone of heart failure therapy, they primarily act by blocking the effects of catecholamines on β-ARs.[5] Combining a beta-blocker with this compound could offer a synergistic effect by not only blocking the receptor but also preventing its desensitization and promoting its resensitization, thereby improving cardiac function more effectively.[4][5] Several animal studies have shown that inhibiting GRK2 concurrently with the administration of β-AR antagonists provides significant benefits in heart failure models.[5]
Hypothetical Experimental Protocol: In Vitro and In Vivo Models of Heart Failure
2.2.1. In Vitro Model: Isolated Cardiomyocytes
-
Cell Culture: Isolate and culture adult rat ventricular myocytes.
-
Induction of Hypertrophy: Stimulate cells with a β-AR agonist (e.g., isoproterenol) to induce a hypertrophic phenotype, which is associated with increased GRK2 expression.
-
Treatment: Treat hypertrophic cardiomyocytes with:
-
Vehicle control
-
This compound alone
-
A beta-blocker (e.g., metoprolol) alone
-
This compound in combination with the beta-blocker
-
-
Endpoint Analysis:
-
Contractility: Measure cardiomyocyte shortening and relaxation using video-edge detection.
-
Calcium Transients: Measure intracellular calcium transients using a fluorescent indicator (e.g., Fura-2).
-
β-AR Signaling: Assess cAMP levels and PKA activity.
-
Gene Expression: Analyze the expression of markers of cardiac hypertrophy and failure (e.g., ANP, BNP) via qPCR.
-
2.2.2. In Vivo Model: Myocardial Infarction-Induced Heart Failure in Rats
-
Surgical Procedure: Induce myocardial infarction (MI) by permanent ligation of the left anterior descending coronary artery.
-
Treatment: After a period of post-MI remodeling (e.g., 4 weeks), treat animals with:
-
Vehicle control
-
This compound (administered via osmotic mini-pumps or daily injections)
-
A beta-blocker (e.g., metoprolol in drinking water)
-
This compound in combination with the beta-blocker
-
-
Endpoint Analysis:
-
Echocardiography: Serially assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Hemodynamics: Measure left ventricular pressures and dP/dt at the end of the study.
-
Histology: Analyze cardiac fibrosis and cardiomyocyte size.
-
Biochemical Analysis: Measure plasma catecholamine levels and assess GRK2 expression and β-AR density in the heart tissue.
-
Visualization
References
- 1. Involvement of GRK2 in modulating nalfurafine-induced reduction of excessive alcohol drinking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of GRK2 in modulating nalfurafine-induced reduction of excessive alcohol drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting GRK2 Inhibition as a Therapeutic Option in Experimental Cancer Treatment: Role of p53-Induced Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK2 as a Novel Gene Therapy Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
Troubleshooting & Optimization
CMPD101 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of CMPD101.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is also soluble in ethanol.[4][5]
Q2: What is the maximum stock concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 100 mM[1][4] and some sources report solubility as high as 250 mg/mL (535.95 mM).[2][3] However, for practical use and to avoid precipitation, preparing a stock solution in the range of 10-30 mM is often recommended for subsequent dilutions into aqueous solutions.[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues with this compound in DMSO, you can try the following troubleshooting steps:
-
Vortexing/Stirring: Vigorously stir or vortex the solution.[1]
-
Gentle Warming: Gently warm the solution in a water bath.[1]
-
Sonication: Sonication is frequently recommended to aid dissolution.[1][2][3]
-
Use Fresh DMSO: this compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its solubility.[1][3] Using newly opened, high-purity DMSO is recommended.[3]
Q4: Can I prepare aqueous solutions of this compound directly?
A4: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects on your experiment.[1]
Q5: How should I store this compound powder and stock solutions?
A5:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1][3] It is stable for shipping at ambient temperatures.[1] Due to its hygroscopic nature, it's best to store it in a tightly sealed container in a desiccator.[1]
-
Stock Solutions: Prepare and use solutions on the same day if possible.[1] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to one year.[1][2][3] Avoid repeated freeze-thaw cycles.[2] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The solution was not stored properly or has undergone freeze-thaw cycles. | Before use, warm the vial to room temperature and sonicate or vortex to redissolve the precipitate.[1] For future storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2] |
| Precipitation upon dilution into aqueous buffer | The final concentration of this compound in the aqueous buffer is above its solubility limit. | Decrease the final concentration of this compound. Ensure the DMSO concentration in the final working solution is as low as possible (typically ≤ 0.1%) to minimize its impact on solubility and biological activity.[1] |
| Variability in experimental results | Inconsistent weighing of the hygroscopic solid. The compound may have absorbed moisture, leading to inaccurate concentrations. | Always re-weigh the required amount of this compound for each experiment from the stock vial.[1] Store the vial in a desiccator to minimize moisture absorption. |
| Unexpected biological effects | Off-target effects at high concentrations. | Use the lowest effective concentration of this compound. Be aware of its potential off-target activities against kinases like ROCK-2 and PKCα at higher concentrations.[2][3][6] |
| Compound appears sticky | The compound is hygroscopic and has absorbed moisture from the air.[1] | This should not affect the performance of the compound, but it is recommended to store it in a sealed container, preferably in a desiccator.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (46.65 mg/mL) | [1][4] |
| DMSO | 250 mg/mL (535.95 mM) | [2][3] |
| Ethanol | 100 mM (46.65 mg/mL) | [4] |
| DMF | 20 mg/mL | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (10.72 mM) | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.46 mM) | [3] |
Table 2: Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ | Reference |
| GRK2 | 18 nM, 35 nM, 54 nM | [2][4][5][6][7] |
| GRK3 | 5.4 nM, 32 nM | [2][4][5][6][7] |
| GRK1 | 3.1 µM | [2][3][5] |
| GRK5 | 2.3 µM | [2][3][5] |
| ROCK-2 | 1.4 µM | [2][3][5][6] |
| PKCα | 8.1 µM | [2][3][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.665 mg of this compound (Molecular Weight: 466.46 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath until it is fully dissolved.[1][2][3]
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1][2]
Protocol 2: In Vitro Cell-Based Assay Using this compound
-
Cell Culture: Culture cells (e.g., HEK293 cells) to the desired confluency in the appropriate growth medium.[8]
-
Preparation of Working Solution: On the day of the experiment, thaw a vial of the this compound DMSO stock solution and allow it to equilibrate to room temperature.[1] Dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.1% to minimize solvent toxicity. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Cell Treatment: Pre-treat the cells with the this compound working solution for the desired amount of time (e.g., 30 minutes) before adding the agonist or other stimuli.[8]
-
Assay: Perform the downstream assay, such as measuring receptor phosphorylation, internalization, or second messenger signaling.[8]
Protocol 3: Formulation for In Vivo Studies
A common formulation for intraperitoneal (i.p.) injection in mice is as follows:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][3]
-
This compound Dissolution: First, dissolve the required amount of this compound in DMSO.
-
Sequential Addition: Sequentially add the PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.[2] Sonication may be required to achieve a clear solution.[2]
-
Administration: The final solution can be administered to animals via the desired route (e.g., i.p. injection).[7]
Visualizations
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve CMPD101 for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using CMPD101 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 100 mM.[1] For practical use, stock solutions are typically prepared in the range of 10-30 mM.[1]
Q3: How should I prepare a working solution from the DMSO stock for my experiments?
A3: To prepare a working solution, the DMSO stock solution should be diluted into your aqueous experimental buffer, such as artificial cerebrospinal fluid (aCSF) or cell culture medium. For instance, to achieve a 30 µM concentration in aCSF, you would dilute a 10-30 mM stock solution, which would result in a final DMSO concentration of approximately 0.1%.[1]
Q4: What should I do if the this compound precipitates out of solution?
A4: If you observe precipitation, especially after cooling or freezing, you can try the following methods to redissolve the compound:
-
Stirring: Vigorously stir or vortex the solution.[1]
-
Gentle Heating: Warm the solution gently in a water bath.[1]
-
Sonication: Use a sonicator to aid dissolution.[1] It is crucial to ensure that this compound is fully redissolved before use.[1]
Q5: How should I store this compound solutions?
A5: It is best to prepare and use this compound solutions on the same day. If you need to prepare stock solutions in advance, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month. Before use, allow the solution to equilibrate to room temperature for at least one hour before opening the vial.[1]
Q6: Do I need to weigh the this compound from the vial?
A6: Yes, you must weigh out the quantity of this compound required for your experiment. The amount of product in the vials is not weighed with sufficient accuracy for direct addition of solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound will not dissolve in the aqueous buffer. | This compound has low aqueous solubility. | First, prepare a concentrated stock solution in 100% DMSO. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. |
| Precipitate forms after adding the DMSO stock to the aqueous buffer. | The final concentration of DMSO is too low to maintain solubility, or the compound has "crashed out" of solution. | Increase the final DMSO concentration slightly if your experimental system allows. Alternatively, try adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| Inconsistent experimental results. | The compound may not be fully dissolved, or the stock solution may have degraded. | Always ensure your this compound solution is clear and free of precipitate before each use. Prepare fresh stock solutions monthly and store them properly at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 502.92 g/mol (for the hydrochloride salt) and 466.46 g/mol (for the free base).[1][2] Use the batch-specific molecular weight provided on the certificate of analysis for the most accurate calculations.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or stir the solution until the compound is completely dissolved. If necessary, gentle warming or sonication can be applied.[1]
-
Storage: Aliquot the stock solution into smaller, tightly sealed vials and store at -20°C.[1]
Preparation of a 30 µM Working Solution
-
Thaw: Remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to equilibrate to room temperature for at least one hour.[1]
-
Dilution: Dilute the 10 mM stock solution into your desired aqueous buffer (e.g., cell culture medium, aCSF) to a final concentration of 30 µM.
-
For example, to make 1 mL of a 30 µM working solution, add 3 µL of the 10 mM stock solution to 997 µL of the aqueous buffer.
-
-
Mixing: Gently mix the working solution before use.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting this compound dissolution issues.
References
potential off-target effects of CMPD101
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of CMPD101, a potent and selective G protein-coupled receptor kinase 2 and 3 (GRK2/3) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and primary off-targets of this compound?
This compound is a potent and selective inhibitor of GRK2 and GRK3.[1][2][3] However, like many kinase inhibitors, it can exhibit off-target activity, particularly at higher concentrations. The known primary on-targets and key off-targets are summarized in the table below. It is crucial to use this compound at the lowest effective concentration to minimize off-target effects.
Q2: My experimental results are inconsistent with GRK2/3 inhibition. Could off-target effects be the cause?
Yes, unexpected or inconsistent results may be due to off-target effects. This compound has been shown to inhibit other kinases, such as ROCK2 and PKCα, at micromolar concentrations.[2][4] If your experimental system expresses these kinases, you may observe phenotypes that are not directly related to GRK2/3 inhibition. For instance, inhibition of ROCK2 could affect cell contraction and motility.[5]
Q3: I am observing significant cytotoxicity at concentrations where I expect to see GRK2/3 inhibition. What could be the reason?
High cytotoxicity could be due to several factors:
-
Off-target kinase inhibition: Inhibition of kinases essential for cell survival could lead to toxicity. A kinome-wide selectivity screen can help identify unintended targets.
-
Inappropriate dosage: A dose-response curve is essential to determine the lowest effective concentration with minimal toxicity.
-
Compound solubility issues: Poor solubility of this compound in your cell culture media can lead to precipitation and non-specific effects. Ensure the compound is fully dissolved and use a vehicle control.
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target GRK2/3 inhibition and not an off-target effect?
Several strategies can be employed:
-
Use a structurally different GRK2/3 inhibitor: If a different inhibitor with the same on-target activity produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of GRK2 or GRK3 should rescue the on-target effects but not the off-target effects.
-
Knockdown/knockout experiments: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of GRK2/3 should phenocopy the effects of this compound if they are on-target.
-
Monitor downstream signaling: Use techniques like Western blotting to confirm the inhibition of known downstream targets of GRK2/3 and check for unexpected changes in pathways associated with known off-targets. For example, this compound was shown not to affect DAMGO-induced ERK1/2 phosphorylation, suggesting it does not have off-target effects on that pathway in that specific context.[2][6]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
-
Potential Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Review the literature: Check for known off-targets of this compound and whether they are expressed and active in your experimental system.
-
Perform a kinome scan: A kinome-wide profiling assay will provide a comprehensive overview of the kinases inhibited by this compound at a given concentration.
-
Validate off-targets: Use specific inhibitors for the suspected off-target kinases to see if they reproduce the observed phenotype. Alternatively, use knockdown approaches (siRNA, shRNA) to confirm the involvement of the off-target.
-
Dose-response analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for GRK2/3.
-
Issue 2: Lack of Expected On-Target Effect
-
Potential Cause: Experimental conditions or cellular context.
-
Troubleshooting Steps:
-
Confirm compound activity: Ensure the purity and stability of your this compound stock.
-
Verify target expression: Confirm that your cells express GRK2 and/or GRK3 at sufficient levels.
-
Optimize concentration and treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing the on-target effect.
-
Check cell permeability: Although this compound is known to be cell-permeable, its uptake can vary between cell lines.[2][3] Consider using a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is reaching its intracellular target.
-
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of this compound
| Target | IC50 | Notes |
| On-Targets | ||
| GRK2 | 18 nM - 54 nM | Potent inhibitor.[1][2][7] |
| GRK3 | 5.4 nM - 32 nM | Potent inhibitor.[1][2][7] |
| Off-Targets | ||
| GRK1 | 3.1 µM | Significantly less potent than on-targets.[2] |
| GRK5 | 2.3 µM | Significantly less potent than on-targets.[2][3] |
| ROCK2 | 1.4 µM | Potential for off-target effects at micromolar concentrations.[2][4] |
| PKCα | 8.1 µM | Potential for off-target effects at micromolar concentrations.[2][4] |
| PRK2 | >50% inhibition at 1 µM | Identified in a kinase screen.[6] |
| SGK1 | 69% inhibition at 1 µM | Identified in a kinase screen.[6] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Kinome Profiling to Determine this compound Selectivity
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad screen, a concentration of 1 µM is often used, which is significantly higher than its on-target IC50.[6]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., Eurofins, Reaction Biology).
-
Assay Format: Typically, a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay is used to measure the enzymatic activity of each kinase in the presence and absence of this compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. The results are often visualized as a dendrogram (kinome tree) to illustrate the selectivity profile. Significant off-targets are identified as those with high percentage of inhibition.
Protocol 2: Western Blotting to Assess Off-Target Effects on Signaling Pathways
Objective: To investigate if this compound affects signaling pathways downstream of potential off-target kinases.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified duration. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., downstream targets of ROCK or PKC) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to identify any significant changes in phosphorylation, which could indicate off-target activity.
Visualizations
Caption: Canonical GRK2/3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.
Caption: Logical relationships for troubleshooting common issues with this compound.
References
- 1. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CMPD101 cytotoxicity in cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of CMPD101 in various cell lines, with a focus on assessing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] Its primary role is to prevent the phosphorylation of G protein-coupled receptors (GPCRs) by these kinases, which is a key step in receptor desensitization and internalization. By inhibiting GRK2/3, this compound can modulate the signaling of various GPCRs.
Q2: Is there any published data on the cytotoxicity of this compound in cancer cell lines?
A2: Currently, there is a lack of publicly available studies that specifically investigate the cytotoxic effects of this compound across a broad range of cancer cell lines. The existing research primarily focuses on its role as a GRK2/3 inhibitor in modulating GPCR signaling in cell lines such as HEK293 and in neurons.[1][3]
Q3: What are the known IC50 values for this compound?
A3: The IC50 values for this compound have been determined for its primary targets, GRK2 and GRK3. These values can vary depending on the in vitro assay conditions. Reported IC50 values are in the nanomolar range for GRK2 and GRK3.[2][4][5] It also shows some activity against other kinases like ROCK-2 and PKCα, but at much higher (micromolar) concentrations.[6]
Q4: How can I determine the cytotoxic potential of this compound in my cell line of interest?
A4: To determine the cytotoxicity of this compound in a specific cell line, it is recommended to perform a dose-response cell viability assay, such as the MTT, XTT, or CellTiter-Glo assay. This will allow you to determine the concentration of this compound that inhibits cell growth by 50% (IC50). Further experiments, such as apoptosis and cell cycle analysis, can then be conducted to understand the mechanism of cell death.
Q5: What should I consider when designing a cytotoxicity experiment with this compound?
A5: Key considerations include the choice of cell line, the concentration range of this compound to test, the duration of treatment, and the appropriate controls. It is advisable to start with a broad concentration range and then narrow it down based on the initial results. A vehicle control (e.g., DMSO, if used to dissolve this compound) is essential.
Troubleshooting Guide: Assessing this compound Cytotoxicity
This guide provides troubleshooting for common issues that may arise during the determination of this compound cytotoxicity.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in a cell viability assay. | - Uneven cell seeding.- Edge effects in the microplate.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and change tips between different concentrations. |
| No cytotoxic effect observed even at high concentrations of this compound. | - The cell line may be resistant to this compound.- Insufficient treatment duration.- this compound degradation. | - Try a longer incubation time (e.g., 48 or 72 hours).- Confirm the activity of your this compound stock.- Consider using a positive control for cytotoxicity to ensure the assay is working. |
| Precipitation of this compound in the cell culture medium. | - Poor solubility of this compound at high concentrations. | - Prepare a fresh, high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium.- Do not exceed the recommended final solvent concentration in the medium (typically <0.5%). |
Experimental Protocols
Protocol: Determining IC50 of this compound using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits GRK2/3-mediated GPCR phosphorylation.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
optimizing CMPD101 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. The following resources are designed to help you optimize this compound concentration in your experiments to maximize on-target effects while minimizing potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, highly selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] GRKs play a crucial role in the regulation of G protein-coupled receptors (GPCRs) by phosphorylating them, which leads to desensitization, internalization, and modulation of their signaling pathways.[1]
Q2: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, a common concentration range used in in vitro studies, such as with HEK293 cells, is between 3 µM and 30 µM.[1][3] It's important to note that higher concentrations are often required in intact cells compared to purified enzyme assays.[3] A concentration of 10 µM has been shown to produce inhibition comparable to GRK2/3 deletion in HEK293A cells.[4]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for GRK2/3, off-target effects have been observed, particularly at higher concentrations. Known off-target kinases include Rho-associated kinase 2 (ROCK-2) and Protein Kinase Cα (PKCα).[5][6][7] Additionally, at a concentration of 30 µM, this compound has been observed to cause a modest increase in basal ERK1/2 phosphorylation in HEK293 cells.[3][6][7] Studies in human prostate tissue suggest that at 50 µM, this compound can inhibit smooth muscle contraction through mechanisms potentially independent of GRK, MLC kinase, and Rho kinase inhibition.[8]
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound for your specific experimental setup. We recommend starting with a concentration range of 1-10 µM and carefully evaluating both the desired on-target effect and potential off-target phenotypes.[4] The use of appropriate controls, such as GRK2/3 knockout/knockdown cells, can help to confirm that the observed effects are due to the inhibition of the intended targets.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of GRK2/3 activity | 1. This compound concentration is too low.2. Poor cell permeability in the specific cell line.3. Degradation of this compound. | 1. Perform a dose-response experiment with a higher concentration range (e.g., up to 30 µM).2. Increase incubation time, ensuring it is appropriate for your cell type and target engagement.3. Prepare fresh stock solutions of this compound. It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be aliquoted and stored at -20°C for up to one month.[2] |
| Observed effects are inconsistent with GRK2/3 inhibition | 1. Off-target effects at the concentration used.2. The observed phenotype is independent of GRK2/3. | 1. Lower the concentration of this compound. Refer to the dose-response data to find a more selective concentration.2. Use a negative control compound or a structurally different GRK2/3 inhibitor to confirm the phenotype.3. Employ genetic controls like siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of GRK2 and GRK3 to validate the on-target effect.[4][9] |
| Toxicity or unexpected cell morphology changes | 1. This compound concentration is too high.2. Off-target kinase inhibition leading to cytotoxicity. | 1. Reduce the concentration of this compound.2. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold in your cell line. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Notes |
| GRK2 | 18 - 54 | Potent inhibition of the primary target.[1][5][6][7][10] |
| GRK3 | 5.4 - 32 | Potent inhibition of the primary target.[1][2][5][6][7] |
| ROCK-2 | 1,400 | Off-target activity observed at micromolar concentrations.[5][6][7] |
| PKCα | 8,100 | Off-target activity observed at higher micromolar concentrations.[5][6][7] |
| GRK1 | 3,100 | Significantly less potent inhibition compared to GRK2/3.[6][7] |
| GRK5 | 2,300 (or no activity up to 125 µM) | Significantly less potent inhibition or no activity.[2][3][6][7] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Application | Cell Type | Concentration Range | Key Findings |
| Inhibition of µ-opioid receptor desensitization | Rat Locus Coeruleus Neurons | 3 - 30 µM | IC₅₀ of approximately 6 µM.[1] |
| Inhibition of histamine H1 receptor-mediated ERK1/2 phosphorylation | HEK293 cells | 3 - 30 µM | IC₅₀ of 6 µM.[1] |
| Inhibition of DAMGO-induced µ-opioid receptor internalization | HEK293 cells | 3 - 30 µM | 30 µM almost completely inhibits internalization.[1] |
| Specific inhibition of GRK2/3 | HEK293A cells | ≤ 10 µM | 10 µM achieves inhibition comparable to GRK2/3 deletion without significant off-target effects on basal internalization.[4] |
| Inhibition of prostatic smooth muscle contraction | Human Prostate Tissue | 5 - 50 µM | Concentration-dependent inhibition observed.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines a general workflow for determining the optimal concentration of this compound for inhibiting a specific GRK2/3-mediated cellular event, such as GPCR internalization.
-
Cell Seeding: Plate cells (e.g., HEK293 cells stably expressing the GPCR of interest) in a suitable format (e.g., 96-well plate) at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the specific agonist for your GPCR of interest to induce the cellular response (e.g., internalization). Incubate for the appropriate time based on the kinetics of the response.
-
Assay and Data Analysis: Quantify the cellular response using a suitable assay (e.g., ELISA for receptor surface expression, fluorescence microscopy for internalization). Plot the response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Concentration-dependent effects of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 8. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CMPD101 variability in experiments
Welcome to the technical support center for CMPD101. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and achieving reproducible results in experiments involving this potent and selective GRK2/3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases play a crucial role in the desensitization, internalization, and signaling of G protein-coupled receptors (GPCRs).[2] By inhibiting GRK2/3, this compound can be used to study the roles of these kinases in GPCR signaling and function.[1]
Q2: What are the reported IC50 values for this compound?
A: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific assay conditions. It's crucial to consider these differences when designing experiments and interpreting results.
| Target | Reported IC50 Values | Reference |
| GRK2 | 18 nM, 35 nM, 54 nM | [2][3][4] |
| GRK3 | 5.4 nM, 32 nM | [2][4] |
| ROCK-2 | 1.4 µM | [3][5] |
| PKCα | 8.1 µM | [3][5] |
| GRK1 | 3.1 µM | [5] |
| GRK5 | No activity up to 125 µM, or IC50 of 2.3 µM | [1][5] |
Q3: Why is the effective concentration of this compound in my cell-based assays much higher than the reported biochemical IC50?
A: It is a common observation that the effective concentration of this compound in whole-cell assays is significantly higher (100- to 1000-fold) than its in vitro IC50 value.[6] This discrepancy is likely due to low permeability of the molecule across the cell membrane.[6] Other contributing factors could include differences in the kinase conformation or cellular environment.[6]
Q4: How should I prepare and store this compound solutions?
A: Proper handling and storage are critical for maintaining the activity and stability of this compound.
-
Solubility: this compound is soluble in DMSO, with concentrations up to 100 mM being reported.[1]
-
Preparation: It is recommended to prepare and use solutions on the same day if possible.[1] If you encounter solubility issues, you can try vortexing, gentle warming in a water bath, or sonication.[1] Always ensure the compound is fully redissolved before use, especially if the solution has been frozen.[1]
-
Storage of Stock Solutions: If storage is necessary, aliquot the DMSO stock solution into tightly sealed vials and store at -20°C for up to one month.[1] Some sources suggest storage at -80°C is viable for up to 6 months.[7] Before use, allow the solution to equilibrate to room temperature for at least one hour before opening.[1]
-
Solid Compound: As a solid, this compound is hygroscopic and contact with air may cause it to become sticky.[1] Store the solid material in a tightly sealed container at -20°C.[1]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experiments using this compound.
Issue 1: Inconsistent or No Effect of this compound
Possible Causes & Troubleshooting Steps
-
Compound Instability/Degradation:
-
Action: Prepare fresh solutions of this compound for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Incomplete Solubilization:
-
Action: Visually inspect your solution to ensure no precipitate is present. If needed, gently warm or sonicate to fully dissolve the compound.[1]
-
-
Incorrect Concentration:
-
Experimental Variability:
Issue 2: Observed Phenotype Does Not Match Expected On-Target Effects
Possible Causes & Troubleshooting Steps
-
Off-Target Effects:
-
Action: At higher concentrations, this compound can inhibit other kinases such as ROCK-2 and PKCα.[3][5]
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor that also targets GRK2/3. If the phenotype is reproduced, it is more likely an on-target effect.[8]
-
Perform a Rescue Experiment: In cells where GRK2 or GRK3 has been knocked down or knocked out, the effect of this compound should be diminished if it is on-target.
-
Issue 3: High Background or Cellular Toxicity
Possible Causes & Troubleshooting Steps
-
High Compound Concentration:
-
Action: Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve.[8]
-
-
Solvent (DMSO) Toxicity:
-
Action: Ensure the final concentration of DMSO in your culture medium is low and consistent across all experimental conditions, including vehicle controls. A final concentration of 0.1% DMSO is generally well-tolerated.[1]
-
-
Off-Target Toxicity:
-
Action: If toxicity persists even at low concentrations, it may be due to off-target effects.[11] Consider using a different GRK2/3 inhibitor or a genetic approach (e.g., siRNA) to validate your findings.
-
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced μ-Opioid Receptor (MOPr) Phosphorylation in HEK293 Cells
This protocol is adapted from studies demonstrating this compound's effect on GPCR signaling.[2][6]
-
Cell Culture: Culture HEK293 cells stably expressing HA-tagged MOPr in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.
-
Cell Seeding: Seed cells onto appropriate plates and grow to ~90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treatment with this compound: Pretreat cells with the desired concentration of this compound (e.g., 3-30 µM) or vehicle (DMSO) for 30 minutes at 37°C.[2]
-
Agonist Stimulation: Stimulate the cells with a MOPr agonist such as DAMGO (e.g., 10 µM) for 5 minutes at 37°C.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against phospho-Ser375 of the MOPr.[6]
-
Use antibodies against total MOPr (e.g., anti-HA) and a loading control (e.g., tubulin) for normalization.[6]
-
Detect with an appropriate HRP-conjugated secondary antibody and visualize using chemiluminescence.
-
-
Quantification: Quantify band intensities using densitometry.
Visualizations
Caption: A logical workflow for troubleshooting experimental variability with this compound.
Caption: The inhibitory effect of this compound on the GRK2/3-mediated GPCR desensitization pathway.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. kosheeka.com [kosheeka.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
CMPD101 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of CMPD101 to ensure experimental success and prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to three years. It is crucial to keep the vial tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.
Q2: How should I store this compound solutions?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into small, single-use volumes and stored at -80°C for up to one year or at -20°C for up to one month.[1][2] This practice minimizes the risk of degradation from repeated freeze-thaw cycles. For frequent use, some sources suggest that solutions can be stored at 4°C for over a week, but preparing fresh solutions is the best practice to ensure optimal activity.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO and ethanol.[3] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.
Q4: Is it necessary to protect this compound from light?
Q5: How can I ensure my this compound solution is ready for use in an experiment?
Before use, frozen aliquots of this compound solutions should be allowed to equilibrate to room temperature. It is critical to ensure that the compound is fully dissolved. If precipitation is observed, gentle warming and vortexing or sonication can be used to redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Compound Activity or Inconsistent Results | Improper storage leading to degradation. | - Review storage conditions. Ensure solid compound and stock solutions are stored at the correct temperatures and protected from moisture and light.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions.- Prepare fresh working solutions for each experiment. |
| Precipitation of the compound in the stock solution. | - Before use, visually inspect the solution for any precipitate.- If precipitate is present, gently warm the vial and vortex or sonicate to ensure complete dissolution. | |
| Inaccurate concentration of the working solution. | - Verify the calculations for dilutions from the stock solution.- Ensure the stock solution was properly prepared and stored. | |
| Difficulty Dissolving Solid this compound | Compound may have absorbed moisture. | - Ensure the vial was tightly sealed during storage.- Use sonication or gentle warming to aid dissolution in the appropriate solvent (e.g., DMSO). |
| Precipitation in Cell Culture Media | Low solubility of this compound in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low and compatible with your cell line.- Prepare the final working solution just before adding it to the cells. |
Storage and Stability Data Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Keep vial tightly sealed. |
| Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] | |
| 4°C | Up to 1 week (for frequent use) | Monitor for any signs of precipitation or degradation.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C or -20°C as per the recommended guidelines.
Visualizations
Caption: Workflow for proper handling and usage of this compound.
Caption: Logical flow for troubleshooting this compound-related issues.
References
Interpreting Unexpected Results with CMPD101: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, highly selective, and membrane-permeable small-molecule inhibitor of GRK2 and GRK3.[1][2][3] It is widely used to study the roles of these kinases in G protein-coupled receptor (GPCR) desensitization, internalization, and signaling.[3]
Q2: What are the typical concentrations of this compound used in cell-based assays?
In intact cell-based assays, this compound is often used in the range of 3-30 µM.[1][4] For instance, pretreatment of HEK293 cells with 30 µM this compound for 30 minutes has been shown to almost completely inhibit DAMGO-induced µ-opioid receptor (MOPr) phosphorylation and internalization.[3][4]
Q3: How should I prepare and store this compound?
This compound can be solubilized in DMSO to create a stock solution.[2] For long-term storage, the solid compound should be stored at -20°C for up to three years.[1] Stock solutions can be stored at -20°C for up to one month.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Unexpected Results
Problem 1: I'm observing incomplete inhibition of my target GPCR desensitization even at high concentrations of this compound.
Possible Cause 1: Off-Target Effects or Alternative Desensitization Mechanisms. While this compound is a potent GRK2/3 inhibitor, some studies suggest the existence of this compound-resistant desensitization mechanisms.[4] Research on the µ-opioid receptor has shown that even at concentrations that almost completely block receptor phosphorylation and internalization, a component of desensitization remains.[4]
Troubleshooting Steps:
-
Confirm GRK2/3 Inhibition: Use a positive control to ensure this compound is active in your assay system.
-
Investigate Other Kinases: Consider the involvement of other kinases that might contribute to desensitization. A study identified off-target inhibition of PRK2 and SGK1 by this compound, although these were not found to be involved in MOPr desensitization in that specific context.[4]
-
Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type and receptor.
Problem 2: My results show an unexpected increase in the phosphorylation of a downstream signaling molecule, like ERK1/2, after this compound treatment.
Possible Cause: Context-Dependent Off-Target Effects. At higher concentrations (e.g., 30 µM), this compound has been observed to cause a small increase in the basal phosphorylation of ERK1/2 in HEK 293 cells.[1] However, it did not affect DAMGO-induced increases in ERK1/2 phosphorylation.[1]
Troubleshooting Steps:
-
Include a Vehicle Control: Always compare the effects of this compound to a vehicle-only control to assess baseline changes.
-
Test a Lower Concentration Range: Determine if the effect on ERK1/2 phosphorylation is dose-dependent and if it can be minimized by using a lower, yet still effective, concentration of this compound.
-
Examine Upstream Activators: Investigate if this compound is indirectly affecting other pathways that converge on ERK1/2.
Problem 3: I'm observing effects of this compound in my system that seem independent of GRK2/3 inhibition.
Possible Cause: Unknown Properties of this compound. A study on human prostate smooth muscle contraction found that this compound inhibited contractions induced by various stimuli. The researchers suggested that the underlying mechanisms might be independent of GRK inhibition and pointed to unknown properties of the compound.
Troubleshooting Steps:
-
Use a Structurally Unrelated GRK2/3 Inhibitor: If available, compare the effects of this compound with another selective GRK2/3 inhibitor to see if the unexpected effect is specific to this compound.
-
Assess Known Off-Targets: Evaluate the potential involvement of known off-target kinases of this compound in your observed phenotype (see Table 1).
-
Report Findings: Document and report these findings, as they may contribute to a better understanding of the pharmacological profile of this compound.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Kinases
| Kinase | IC₅₀ | Reference |
| GRK2 | 18 nM - 54 nM | [1][5][6] |
| GRK3 | 5.4 nM - 32 nM | [1][5][6] |
| GRK1 | 3.1 µM | [1] |
| GRK5 | 2.3 µM | [1] |
| ROCK-2 | 1.4 µM | [1][7] |
| PKCα | 8.1 µM | [1][7] |
Experimental Protocols
Protocol 1: Assessment of GPCR Internalization using ELISA
This protocol is adapted from studies on the µ-opioid receptor in HEK293 cells.[3][4]
-
Cell Culture: Culture HEK293 cells stably expressing the HA-tagged receptor of interest in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Cell Seeding: Seed cells onto 60mm dishes and grow to 90% confluency.
-
Serum Starvation: Serum starve the cells for 24 hours prior to the experiment.
-
Antibody Labeling: Pre-label surface receptors by incubating the cells with a primary antibody against the extracellular tag (e.g., anti-HA) for 1 hour at 4°C.
-
This compound Pretreatment: Incubate the cells with the desired concentration of this compound (e.g., 3 or 30 µM) or vehicle control for 30 minutes at 37°C.[3]
-
Agonist Stimulation: Stimulate the cells with the appropriate agonist (e.g., 10 µM DAMGO) at 37°C for the desired time to induce internalization.[3]
-
Detection: Quantify the remaining surface receptors using an enzyme-linked immunosorbent assay (ELISA). Normalize the data to control cells not exposed to the agonist.
Visualizations
Caption: Role of GRK2/3 in GPCR desensitization and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
how to minimize CMPD101 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the precipitation of CMPD101 in cell culture media, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2/3, this compound prevents the phosphorylation of activated GPCRs, which in turn reduces the recruitment of β-arrestin and subsequent receptor internalization and signaling termination.[3]
Q2: Why does my this compound precipitate when I add it to my cell culture media?
A2: this compound is a hydrophobic molecule with high solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in aqueous solutions such as cell culture media.[4] Precipitation, often appearing as cloudiness, crystals, or a film, typically occurs due to:
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous media.[4]
-
Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its maximum soluble concentration in that specific medium.
-
Temperature Fluctuations: Moving the media between different temperatures (e.g., from cold storage to a 37°C incubator) can decrease the solubility of some compounds.[5]
-
Interactions with Media Components: Components within the media, such as salts and proteins, can interact with this compound and reduce its solubility.[5]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[5] It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving common precipitation issues encountered when using this compound in cell culture.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Immediate, visible precipitation upon adding this compound stock to media. | Solvent Shock: The abrupt change from a high DMSO concentration to an aqueous environment causes the compound to "crash out" of solution. | Use a Stepwise Dilution Method: Instead of adding the stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media. Mix this intermediate dilution well, and then add it to the final volume of media.[5] Add Stock to Vortexing Media: Add the stock solution dropwise to the media while it is being gently vortexed to ensure rapid and even dispersion. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | Temperature-Dependent Solubility: this compound may be less soluble at 37°C than at room temperature, or it may come out of solution as the media equilibrates to the incubator temperature.[5] Interaction with Media Components: Over time, the compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5] Media Evaporation: Evaporation of water from the culture plates can increase the effective concentration of this compound, pushing it beyond its solubility limit. | Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[5] Test Different Media Formulations: If your experimental design allows, test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640), as their compositions can affect solubility. Maintain Proper Humidification: Ensure your incubator has adequate humidity to minimize media evaporation. |
| Inconsistent results or lower than expected compound activity. | Micro-precipitation: Small, often invisible, precipitates may be forming, reducing the effective concentration of soluble this compound. | Visual Inspection Under Magnification: After preparing your working solution, take a small aliquot and inspect it under a microscope for any signs of micro-precipitates. Perform a Solubility Test: Conduct a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration of this compound under your specific experimental conditions. |
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. Note that the kinetic solubility in aqueous media is an estimate and should be experimentally verified for your specific cell culture medium and conditions.
| Solvent/Medium | Maximum Concentration | Notes |
| DMSO | 100 mM[1] | Can be as high as 250 mg/mL (535.95 mM) with sonication.[6] |
| Ethanol | 100 mM | |
| In Vivo Formulation | ≥ 2.08 mg/mL (4.46 mM)[7] | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Estimated Kinetic Solubility: < 100 µM | This is an estimated range. The actual kinetic solubility is highly dependent on the specific media composition, serum concentration, pH, and temperature. Experimental determination is strongly recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of your specific batch of this compound (typically around 466.46 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.
-
Weigh the powder: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If you encounter difficulty, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or undissolved material.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution into the pre-warmed cell culture medium. For example, you can prepare a range of concentrations from 100 µM down to 1 µM.
-
To minimize solvent shock, add the media to the tubes first, and then add the small volume of DMSO stock to each tube while gently vortexing.
-
-
Incubation: Incubate the prepared solutions at 37°C in your cell culture incubator for a period that reflects the duration of your experiment (e.g., 2, 4, or 24 hours).
-
Visual Inspection:
-
After the incubation period, visually inspect each tube or well for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
For a more sensitive assessment, transfer a small aliquot from each concentration onto a microscope slide and examine for the presence of micro-precipitates.[5]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum kinetic solubility of this compound under your specific experimental conditions.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting GRK2 and GRK3, which are key regulators of GPCR desensitization.[1] In a typical signaling cascade, an agonist-bound GPCR is phosphorylated by GRKs, leading to the recruitment of β-arrestin. This uncouples the receptor from its G protein, halting signaling, and promotes receptor internalization. This compound blocks the initial phosphorylation step, thereby prolonging the signaling of the GPCR at the cell surface.
Caption: this compound inhibits GRK2/3-mediated GPCR desensitization.
Experimental Workflow Visualization
The following diagram illustrates a recommended workflow for preparing and using this compound in a cell culture experiment to minimize precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. glpbio.com [glpbio.com]
- 3. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
CMPD101 interference with assay readouts
Welcome to the technical support resource for CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule inhibitor that is highly selective for G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] These kinases play a crucial role in the desensitization and internalization of G protein-coupled receptors (GPCRs).[1] By inhibiting GRK2/3, this compound prevents the phosphorylation of activated GPCRs, thereby blocking their desensitization and subsequent internalization.[1][4]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for GRK2/3, it has been shown to inhibit other kinases at higher concentrations. Notably, it can inhibit Rho-associated kinase 2 (ROCK-2) and Protein Kinase Cα (PKCα) with IC50 values in the micromolar range.[2][5] It is important to consider these potential off-target effects when designing experiments and interpreting data.
Q3: My assay readout is altered in the presence of this compound. Is it interfering with my assay?
While direct interference with assay components (e.g., luciferase, fluorescent probes) by this compound has not been widely reported, it is a possibility for any small molecule. More commonly, the observed changes in your assay readout are likely due to the intended biological activity of this compound, which is the inhibition of GRK2/3-mediated signaling. However, it is crucial to perform the correct controls to rule out assay artifacts.
Q4: How can I test if this compound is directly interfering with my luminescence-based assay?
To determine if this compound is directly inhibiting your luciferase enzyme, you can perform a cell-free luciferase inhibition assay.
-
Experimental Protocol:
-
In a multi-well plate, add a known amount of recombinant luciferase enzyme and its substrate (e.g., luciferin for firefly luciferase).
-
Add a range of concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a short period.
-
Measure the luminescence signal.
-
A decrease in luminescence in the presence of this compound would indicate direct inhibition of the luciferase enzyme.
-
Q5: What about potential interference with fluorescence-based assays?
For fluorescence-based assays, a compound can interfere by having intrinsic fluorescence at the excitation/emission wavelengths of your probe or by quenching the fluorescence signal.
-
Troubleshooting Steps:
-
Autofluorescence Check: Measure the fluorescence of this compound alone at the same excitation and emission wavelengths used in your assay.
-
Quenching Control: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal would suggest quenching.
-
Troubleshooting Guides
Issue 1: Unexpected changes in a GPCR signaling assay.
Possible Cause: The observed effect is likely due to the inhibition of GRK2/3 by this compound, leading to altered GPCR phosphorylation, desensitization, and downstream signaling. For example, inhibition of GRK2/3 can lead to prolonged receptor signaling.
Troubleshooting Steps:
-
Confirm GRK2/3 Inhibition: Use a positive control where GRK2/3 are known to be involved in the signaling of your GPCR of interest.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. The effect should be concentration-dependent and correlate with the known IC50 of this compound for GRK2/3.
-
Use a Negative Control Compound: If available, use an inactive analog of this compound to demonstrate that the observed effects are specific to GRK2/3 inhibition.
-
Rescue Experiment: If possible, overexpress GRK2 or GRK3 to see if the effect of this compound can be reversed.
Issue 2: Reduced signal in a β-arrestin recruitment assay (e.g., BRET, FRET).
Possible Cause: this compound inhibits GRK-mediated receptor phosphorylation, which is a prerequisite for β-arrestin binding. Therefore, a reduced signal in a β-arrestin recruitment assay is the expected biological outcome of this compound treatment.[4][6]
Troubleshooting Steps:
-
Verify No Direct Assay Interference: Run a control to ensure this compound is not interfering with the reporter proteins (e.g., luciferase or fluorescent proteins) themselves. For BRET assays, an unaffected donor signal in the absence of the acceptor can indicate that the compound does not interfere with the assay.[7]
-
Confirm with an Orthogonal Assay: Measure an upstream event, such as receptor phosphorylation, to confirm that this compound is having the expected effect on the biology of the system.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary targets and known off-targets.
Table 1: Inhibitory Activity of this compound against Primary Targets (GRK2/3)
| Target | IC50 (nM) | Assay Conditions | Reference |
| GRK2 | 18 | In vitro enzyme assay | [2][5] |
| GRK3 | 5.4 | In vitro enzyme assay | [2][5] |
| GRK2 | 35 | In vitro enzyme assay | [3] |
| GRK3 | 32 | In vitro enzyme assay | [3] |
| GRK2 | 54 | bROS phosphorylation assay | [8] |
| GRK3 | 32 | Phosphorylation assay | [8] |
Table 2: Inhibitory Activity of this compound against Off-Targets
| Target | IC50 (µM) | Assay Conditions | Reference |
| ROCK-2 | 1.4 | In vitro enzyme assay | [2][5] |
| PKCα | 8.1 | In vitro enzyme assay | [2][5] |
| GRK1 | 3.1 | In vitro enzyme assay | [5] |
| GRK5 | 2.3 | In vitro enzyme assay | [5] |
| GRK1 | >125 | bROS phosphorylation assay | [3][8] |
| GRK5 | >125 | bROS phosphorylation assay | [3][8] |
Signaling Pathways and Experimental Workflows
GRK-Mediated GPCR Desensitization Pathway
The following diagram illustrates the canonical pathway of GPCR desensitization mediated by GRKs and the point of intervention for this compound.
Caption: GRK-mediated GPCR desensitization and this compound's point of inhibition.
Experimental Workflow for Testing this compound Assay Interference
This workflow outlines the logical steps to differentiate between a true biological effect and an assay artifact when using this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing CMPD101 low permeability in certain cell types
Welcome to the technical support center for CMPD101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during experimentation, with a specific focus on addressing observations of low permeability in certain cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] Its primary mechanism of action is to block the phosphorylation of G protein-coupled receptors (GPCRs) by these kinases, which in turn regulates their desensitization, internalization, and signaling.[1]
Q2: I've observed that I need to use much higher concentrations of this compound in my cell-based assays compared to the reported in vitro IC50 values. Why is this?
A2: This is a documented observation and is likely due to the low permeability of this compound across the cell membrane in certain experimental systems.[4] Effective concentrations in whole-cell assays have been reported to be 100- to 1000-fold higher than the in vitro IC50 values for GRK2 and GRK3 inhibition.[4] Therefore, what appears to be low efficacy in a cellular context may actually be a result of suboptimal intracellular concentrations of the inhibitor.
Q3: What are some general factors that could be influencing the permeability of this compound in my specific cell type?
A3: Several factors can influence the passive diffusion of a small molecule like this compound across a cell membrane. These include:
-
Molecular Properties: Polarity and molecular size are key determinants.[5][6]
-
Cell Membrane Composition: The lipid and protein composition of the cell membrane can affect permeability.[7][8] For instance, the presence of specific transporters or the fatty acid composition of the lipid bilayer can play a role.[9]
-
Experimental Conditions: Temperature and pH can alter membrane fluidity and the charge state of the molecule, thereby affecting its transport across the membrane.[7][9]
Troubleshooting Guide: Addressing Low Permeability of this compound
Issue: Suboptimal or no effect of this compound is observed in intact cells at concentrations that are effective in in vitro assays.
This guide provides a systematic approach to troubleshoot potential issues related to the cellular permeability of this compound.
Step 1: Concentration Optimization
The most direct approach to overcoming low permeability is to increase the extracellular concentration of this compound.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations. In intact cell assays, concentrations in the range of 3-30 µM have been shown to be effective for inhibiting processes like µ-opioid receptor desensitization and internalization in HEK293 cells.[1][4]
Step 2: Incubation Time
Insufficient incubation time may not allow for adequate accumulation of this compound inside the cell to reach its target.
-
Recommendation: Increase the pre-incubation time with this compound before agonist stimulation or measurement of the downstream effect. A pre-incubation time of 30 minutes has been used in several published protocols.[1]
Step 3: Assay Validation
Ensure that the assay used to measure the effect of this compound is sensitive and appropriate for the biological question.
-
Recommendation: Use a well-characterized downstream readout of GRK2/3 activity. Examples include:
Step 4: Considerations for Cell Type
The permeability of this compound can vary between different cell types due to variations in membrane composition and other physiological differences.
-
Recommendation: If possible, test the effect of this compound in a cell line where its activity has been previously validated, such as HEK293 cells, to serve as a positive control.
Step 5: Chemical Permeabilization (Use with Caution)
In certain experimental setups, transient permeabilization of the cell membrane can be used to facilitate the entry of small molecules.
-
Recommendation: This is an advanced technique and should be used with caution as it can impact cell health and introduce artifacts. Mild detergents like digitonin or saponin at very low concentrations can be considered, but extensive optimization and appropriate controls are necessary.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various sources.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Source |
| GRK2 | 18 nM | [1][2] |
| GRK3 | 5.4 nM | [1][2] |
| GRK2 | 35 nM | [3][10] |
| GRK3 | 32 nM | [3] |
| GRK2 | 54 nM | [10][11] |
| GRK3 | 32 nM | [10][11] |
| ROCK-2 | 1.4 µM | [2] |
| PKCα | 8.1 µM | [2] |
| GRK1 | 3.1 µM | [12] |
| GRK5 | 2.3 µM | [12] |
Note: Variations in IC50 values can be attributed to different assay conditions.[4][10]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Outcome | Source |
| HEK293 | Histamine H1 receptor-mediated ERK1/2 phosphorylation | 30 µM (IC50 = 6 µM) | Complete blockade | [1] |
| Rat/Mouse Locus Coeruleus Neurons | µ-opioid receptor desensitization | 3-30 µM (IC50 ≈ 6 µM) | Inhibition of desensitization | [1] |
| HEK293 | DAMGO-induced µ-opioid receptor phosphorylation, arrestin translocation, and internalization | 30 µM | Almost complete inhibition | [1][4] |
| Human Prostate Tissue | Smooth muscle contraction | 5 µM, 50 µM | Concentration-dependent inhibition | [13] |
Experimental Protocols
Protocol 1: Agonist-Induced Receptor Internalization Assay (ELISA)
This protocol is adapted from studies on the µ-opioid receptor (MOPr) in HEK293 cells.[4]
-
Cell Seeding: Seed HEK293 cells stably expressing HA-tagged MOPr onto appropriate plates.
-
Antibody Labeling: Pre-label cells with a primary antibody against the HA tag for 1 hour at 4°C.
-
This compound Pre-incubation: Incubate the cells with the desired concentration of this compound (e.g., 3 or 30 µM) for 30 minutes at 37°C.
-
Agonist Stimulation: Stimulate the cells with an agonist (e.g., 10 µM DAMGO) at 37°C for a specified time to induce internalization. Include a non-stimulated control group.
-
Detection: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of surface-expressed receptor remaining.
-
Data Normalization: Normalize the data from each treatment group to the corresponding control cells that were not exposed to the agonist.
Protocol 2: Western Blot for Receptor Phosphorylation
This protocol is designed to assess the phosphorylation of a specific site on a target receptor.[4]
-
Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing HA-MOPr) and pre-treat with this compound for 30 minutes prior to stimulation with an agonist (e.g., 10 µM DAMGO for 5 minutes).
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody targeting the phosphorylated residue of interest (e.g., phospho-Ser375 on MOPr). Use antibodies against the total protein and a loading control (e.g., tubulin) for normalization.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the level of phosphorylation.
Visualizations
Caption: GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing low permeability of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. Factors Affecting The Permeability Of A Cell Membrane | Cram [cram.com]
- 9. conductscience.com [conductscience.com]
- 10. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
CMPD101 activity loss upon freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential loss of CMPD101 activity upon repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the efficacy of my this compound solution after storing it in the freezer. What could be the cause?
A1: A common reason for the loss of a compound's activity after freezing is the damage caused by repeated freeze-thaw cycles.[1] Each cycle of freezing and thawing can lead to the degradation of the compound. For this compound, it is recommended to prepare and use solutions on the same day if possible.[2] If storage is necessary, aliquoting the stock solution into single-use vials and storing them at -20°C for up to one month or -80°C for up to six months can help prevent degradation from repeated temperature changes.[1][2]
Q2: How many times can I safely freeze and thaw my this compound stock solution?
A2: While there is no definitive published data on the maximum number of freeze-thaw cycles this compound can endure without significant activity loss, it is a general best practice in pharmacology and drug development to minimize these cycles for any small molecule. Ideally, a stock solution should be subjected to only one freeze-thaw cycle. To achieve this, it is highly recommended to aliquot your stock solution into volumes that are appropriate for single experiments.
Q3: What are the physical or chemical changes that occur during a freeze-thaw cycle that can lead to this compound degradation?
A3: During the freezing process, the concentration of solutes, including this compound, increases in the unfrozen portion of the solution, a phenomenon known as cryoconcentration. This can lead to changes in pH and ionic strength, which can in turn accelerate the degradation of the compound. Additionally, the formation of ice crystals can physically damage the structure of the molecule. Upon thawing, the compound may not fully redissolve, or it may precipitate out of solution, leading to a lower effective concentration.[2]
Q4: I have been using a this compound solution that has undergone multiple freeze-thaw cycles. How can I check if it is still active?
A4: To verify the activity of your this compound solution, you can perform a functional assay. Since this compound is a G protein-coupled receptor kinase 2 (GRK2) and GRK3 inhibitor, you can use an in vitro kinase assay to measure its inhibitory activity against purified GRK2 or GRK3.[3][4] Alternatively, you can perform a cell-based assay, such as monitoring the phosphorylation of a known GRK2/3 substrate or observing the downstream effects of GRK2/3 inhibition, like the modulation of GPCR desensitization.[3][5]
Troubleshooting Guide
Issue: Suspected loss of this compound activity in an ongoing experiment.
If you suspect that your this compound solution has lost its activity, follow this troubleshooting workflow to identify the potential cause and take corrective action.
Data on this compound
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ |
| GRK2 | 18 nM - 54 nM |
| GRK3 | 5.4 nM - 32 nM |
| ROCK-2 | 1.4 µM |
| PKCα | 8.1 µM |
| GRK1 | 3.1 µM |
| GRK5 | > 2.3 µM |
Note: IC₅₀ values can vary depending on the assay conditions.[1][3][4][6]
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendation |
| Room Temperature | Same day | Prepare and use solutions on the same day if possible.[2] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Aliquot into single-use vials for long-term storage.[1] |
Experimental Protocols
Protocol: Assessing this compound Activity Using a Cell-Based GPCR Desensitization Assay
This protocol provides a general framework for assessing the activity of this compound by measuring its effect on agonist-induced G protein-coupled receptor (GPCR) desensitization.
-
Cell Culture: Culture cells endogenously expressing a GPCR of interest that is known to be regulated by GRK2/3, or cells transiently or stably expressing the GPCR.
-
Compound Preparation:
-
Thaw a fresh, single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in the appropriate assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
-
Cell Treatment:
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specific duration (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Stimulate the cells with a known agonist for the GPCR of interest for a time sufficient to induce desensitization (e.g., 15-30 minutes).
-
-
Functional Readout:
-
Measure the cellular response to a second stimulation with the agonist. The readout will depend on the signaling pathway of the GPCR (e.g., cAMP accumulation, calcium mobilization, or ERK phosphorylation).
-
-
Data Analysis:
-
Compare the response in cells treated with this compound to the vehicle-treated cells. Active this compound should inhibit GRK2/3-mediated desensitization, resulting in a potentiated response to the second agonist stimulation.
-
Calculate the EC₅₀ or IC₅₀ of this compound from the concentration-response curve.
-
Visualizations
Caption: GRK2/3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for suspected this compound activity loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete solubilization of CMPD101 powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete solubilization of CMPD101 powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound powder?
A1: this compound is soluble in several organic solvents. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] Other solvents that can be used are ethanol and Dimethylformamide (DMF).[1][6]
Q2: What is the maximum concentration of this compound that can be achieved in these solvents?
A2: There are varying reports on the maximum solubility of this compound. It is recommended to consult the manufacturer's product data sheet that came with your specific batch of the compound. Below is a summary of solubility data from various suppliers.
Data Presentation: Solubility of this compound
| Solvent | GlpBio | Hello Bio | MedchemExpress | TargetMol | Tocris Bioscience |
| DMSO | 20 mg/mL[1][6] | 100 mM (~46.65 mg/mL)[2][5] | 250 mg/mL (ultrasonication needed)[3] | 250 mg/mL (sonication recommended)[4] | 100 mM (~46.65 mg/mL)[5] |
| Ethanol | 10 mg/mL[1][6] | 100 mM (~46.65 mg/mL)[5] | Not specified | Not specified | Not specified |
| DMF | 20 mg/mL[1][6] | Not specified | Not specified | Not specified | Not specified |
Note: The molecular weight of this compound is approximately 466.5 g/mol .[1][5] Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[3]
Q3: I am having difficulty dissolving this compound powder. What troubleshooting steps can I take?
A3: If you are encountering issues with solubilizing this compound, please refer to the troubleshooting guide below. For a visual representation of the workflow, see the diagram at the end of this section.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is advisable to weigh the required amount of this compound powder.[2] Do not rely on the vial's stated amount for direct dissolution.[2] For in vitro studies, a common practice is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-30 mM) and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.[2] The final DMSO concentration in the assay should be kept low (e.g., 0.1%) to avoid solvent effects on the experiment.[2]
Q5: How should I store this compound powder and its solutions?
A5: this compound powder should be stored at -20°C.[1][2][5][6] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3][6] It is recommended to prepare and use solutions on the same day if possible.[2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully redissolved.[2] this compound is a hygroscopic solid, and contact with air may cause the material to become sticky; storing it in a sealed container is recommended.[2]
Troubleshooting Guide: Ensuring Complete Solubilization
If you are experiencing incomplete solubilization of this compound powder, follow these steps:
-
Solvent Selection : Ensure you are using a recommended solvent, with fresh, anhydrous DMSO being the preferred choice for achieving the highest concentration.[3]
-
Mechanical Agitation : Vigorously stir or vortex the solution.[2]
-
Warming : Gently warm the solution in a water bath at 37°C.[1][6]
-
Sonication : Use an ultrasonic bath to aid dissolution.[1][2][3][4][6]
-
Sequential Solvent Addition (for in vivo formulations) : For preparing solutions for in vivo experiments, a specific protocol of adding solvents sequentially may be necessary. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been described.[3][4] In this case, the this compound stock in DMSO is first mixed with PEG300, followed by Tween-80, and finally saline.[3]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound : Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.665 mg of this compound (based on a molecular weight of 466.5 g/mol ).
-
Adding Solvent : Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Initial Dissolution : Vortex the vial for 1-2 minutes to facilitate initial dissolution.
-
Assisted Solubilization (if necessary) : If the compound is not fully dissolved, proceed with the following steps:
-
Visual Inspection : Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage : If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[2][3][4]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubilization.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 5. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
managing CMPD101 hydroscopic properties
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of CMPD101, a potent and selective GRK2/3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 3 (GRK3).[1][2] GRKs play a crucial role in the desensitization and internalization of G protein-coupled receptors (GPCRs). By inhibiting GRK2/3, this compound can be used to study GPCR signaling, desensitization, and other cellular functions.[1][2]
Q2: Why is this compound described as "hygroscopic" and what does this mean for handling? A2: this compound is described as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][3] Contact with air can cause the material to become sticky.[1] This property does not necessarily affect performance, but it can make accurate weighing difficult and potentially impact long-term stability if not handled correctly. Therefore, it is critical to minimize its exposure to ambient air.
Q3: How should I store solid this compound? A3: To prevent moisture absorption, you should store solid this compound in a tightly sealed vial or jar.[1] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
Q4: How should I prepare and store this compound stock solutions? A4: It is best to prepare and use solutions on the same day.[1] If you need to store stock solutions, aliquot them into tightly sealed vials to minimize freeze-thaw cycles and store them at -20°C for up to one month or at -80°C for up to six months.[1][4]
Q5: My this compound powder appears sticky. Is it still usable? A5: Stickiness is a result of moisture absorption due to its hygroscopic nature.[1] While the product's performance should not be immediately affected, this indicates improper storage. To prevent further moisture uptake, store it in a desiccator or a dry, inert atmosphere and ensure the container is always tightly sealed. For future use, consider handling the compound in a glove box.
Q6: My frozen this compound solution has a precipitate after thawing. What should I do? A6: Precipitation can occur when a solution is cooled or frozen.[1] Before use, it is important to equilibrate the solution to room temperature and ensure the compound is fully redissolved.[1] You can aid dissolution by gently warming the vial in a water bath, vortexing, or sonicating.[1] Always visually inspect the solution for clarity before using it in an experiment.
Q7: What solvents can I use to dissolve this compound, and are there any special considerations? A7: this compound is soluble in DMSO and ethanol.[2][5] When using DMSO, it is crucial to use a new, unopened bottle, as DMSO itself is hygroscopic and absorbed water can significantly impact the solubility of this compound.[4]
Troubleshooting Guide
Problem: Inconsistent experimental results.
-
Possible Cause: Inaccurate concentration due to water absorption by the solid compound, leading to weighing errors.
-
Solution: Always handle solid this compound in a low-humidity environment, such as a glove box or a room with controlled humidity. If this is not possible, work quickly and ensure the container is sealed immediately after weighing. Store the main container in a desiccator with a suitable drying agent.[6][7]
Problem: Difficulty dissolving this compound, even in DMSO.
-
Possible Cause 1: The DMSO used may have absorbed atmospheric moisture.
-
Solution 1: Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[4]
-
Possible Cause 2: Insufficient physical force to break up solute particles.
-
Solution 2: After adding the solvent, assist dissolution by vortexing, gently heating the solution in a water bath, or using an ultrasonic bath.[1][8]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| Room Temperature | Up to 6 months (tightly sealed)[1] | |
| In Solvent | -20°C | 1 month[1][4] |
| -80°C | 6 months[4] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | up to 250 mg/mL (535.95 mM)[4][8] |
| Ethanol | 10 mg/mL[2][5] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL (4.46 mM)[4] |
Table 3: Reported IC₅₀ Values for this compound
| Target | Reported IC₅₀ | Source |
| GRK2 | 18 nM | [2][4] |
| 35 nM | [1] | |
| 54 nM | [9] | |
| GRK3 | 5.4 nM | [2][4] |
| 32 nM | [1][9] |
Note: Variations in IC₅₀ values can arise from different experimental assay conditions.[9]
Experimental Protocols
Protocol 1: General Handling of Solid this compound
-
Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation.
-
If possible, perform all manipulations within a glove box or a controlled humidity environment.
-
Use a clean, dry spatula to weigh the desired amount of powder swiftly.
-
Immediately and tightly seal the main container after use.
-
Store the sealed container in a desiccator containing a desiccant like silica gel to protect it from ambient humidity.[3][6]
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the mass of this compound needed (Molecular Weight: 466.46 g/mol , may vary by batch).
-
Weigh the calculated mass of solid this compound using the handling protocol above.
-
Add the appropriate volume of fresh, anhydrous DMSO (e.g., 1 mL for 4.66 mg of this compound).[4]
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the vial or place it in an ultrasonic bath to aid dissolution.[1]
-
Visually confirm that no particulate matter remains.
-
For storage, aliquot the solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[4]
Protocol 3: Example Cell-Based GPCR Internalization Assay This protocol is adapted from methods used to study μ-opioid receptor (MOPr) internalization in HEK 293 cells.[2][5][10]
-
Cell Culture: Culture HEK 293 cells stably expressing the receptor of interest (e.g., HA-tagged MOPr) in appropriate media. Seed cells onto plates and grow to ~90% confluency.
-
Antibody Labeling: For surface receptor detection, prelabel cells with a primary antibody against an extracellular tag (e.g., anti-HA) for 1 hour at 4°C.
-
This compound Pre-incubation: Remove the antibody solution and incubate the cells with this compound (e.g., at a final concentration of 3-30 µM) in serum-free media for 30 minutes at 37°C.[10]
-
Agonist Stimulation: To induce receptor internalization, add a specific agonist (e.g., 10 µM DAMGO) and incubate for the desired time at 37°C.[10]
-
Detection: Assess the loss of surface receptors using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or confocal microscopy.[5]
Visual Guides
Caption: this compound inhibits GRK2/3, blocking GPCR phosphorylation.
Caption: Experimental workflow for a cell-based assay using this compound.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. glpbio.com [glpbio.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 9. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CMPD101 Activity in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of CMPD101, a potent and selective G protein-coupled receptor kinase 2 and 3 (GRK2/3) inhibitor, in a new cell line. It offers a comparative analysis with alternative inhibitors and detailed experimental protocols to support your research.
This compound is a valuable tool for investigating the roles of GRK2/3 in G protein-coupled receptor (GPCR) signaling, desensitization, and internalization.[1][2][3] Validating its efficacy and specificity in your specific cell line of interest is a critical first step for robust and reproducible results.
Comparison of this compound with Alternative GRK Inhibitors
While this compound is a highly selective tool, other compounds can be used to probe GRK activity. This table summarizes the key characteristics of this compound and some alternatives. The performance and optimal concentration of these inhibitors should be empirically determined in the new cell line.
| Compound | Primary Target(s) | Reported IC50 | Key Features | Potential Off-Targets |
| This compound | GRK2, GRK3 | GRK2: 18 nM, GRK3: 5.4 nM [1][4] | High potency and selectivity for GRK2/3 subfamily. [1][3][4] Membrane permeable. [1][3] | GRK1 (3.1 µM), GRK5 (2.3 µM), ROCK2 (1.4 µM), PKCα (8.1 µM)[4] |
| Balanol | Pan-AGC kinase inhibitor | GRK2: 35 nM | Broad-spectrum AGC kinase inhibitor, useful for initial screening. | PKA, PKC, and other AGC family kinases.[5] |
| Takeda Compound 103A | GRK2 | 27 nM | Structurally related to this compound with high selectivity for GRK2.[5] | Similar off-target profile to this compound, though less characterized publicly. |
| Y-27632 | ROCK | ~140 nM | Primarily a ROCK inhibitor, but can be used as a negative control for GRK-specific effects.[4] | Other kinases at higher concentrations. |
| Go 6983 | PKC | ~7 nM (pan-PKC) | A broad-spectrum PKC inhibitor, useful for dissecting PKC- vs. GRK-mediated phosphorylation.[4] | Other kinases. |
Validating this compound Activity: A Step-by-Step Experimental Workflow
This workflow provides a general framework for validating this compound in a new cell line.
Figure 1. Experimental workflow for validating this compound activity in a new cell line.
Detailed Experimental Protocols
GRK2/3 Expression Analysis by Western Blot
Objective: To confirm the expression of the primary targets of this compound, GRK2 and GRK3, in the new cell line.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against GRK2 and GRK3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic concentration of this compound and establish a working concentration range.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization and Measurement: Add solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.
GPCR Desensitization Assay (cAMP Measurement)
Objective: To assess the effect of this compound on agonist-induced GPCR desensitization.
-
Cell Treatment: Pre-treat cells with this compound or vehicle for 30-60 minutes.
-
Agonist Stimulation: Stimulate cells with a GPCR agonist for a defined time course (e.g., 0-30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Compare the agonist-induced cAMP response in the presence and absence of this compound. A potentiation or sustained response in the presence of this compound suggests inhibition of desensitization.
Receptor Internalization Assay (ELISA-based)
Objective: To quantify the effect of this compound on agonist-induced GPCR internalization.
-
Cell Seeding: Seed cells expressing a tagged GPCR (e.g., HA- or FLAG-tagged) in a 96-well plate.
-
Compound Treatment: Pre-treat cells with this compound or vehicle.
-
Agonist Stimulation: Stimulate with a GPCR agonist to induce internalization.
-
Antibody Incubation: Fix the cells and incubate with a primary antibody against the extracellular tag.
-
Detection: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate. Measure the absorbance to quantify the amount of receptor remaining on the cell surface.
This compound Signaling Pathway
The following diagram illustrates the canonical pathway of GPCR desensitization inhibited by this compound.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hello Bio launches novel, potent selective GRK2/3 inhibitor this compound [hellobio.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CMPD101 vs other GRK2/3 inhibitors
A Comparative Guide to CMPD101 and Other GRK2/3 Inhibitors for Researchers
This guide provides a comprehensive comparison of this compound with other notable G protein-coupled receptor kinase 2 and 3 (GRK2/3) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitor potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to GRK2/3 Inhibition
G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. Specifically, GRK2 and GRK3 play a pivotal role in the desensitization and internalization of agonist-activated GPCRs by phosphorylating the receptor's intracellular domains, which leads to the recruitment of β-arrestins.[1][2] Dysregulation of GRK2 activity has been implicated in various pathologies, most notably heart failure, making it a significant therapeutic target.[3][4] this compound is a potent and selective small-molecule inhibitor of GRK2 and GRK3, offering a valuable tool for studying GPCR signaling and as a potential therapeutic agent.[5][6][7]
Quantitative Comparison of GRK2/3 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and other well-characterized GRK inhibitors against various kinases. This data allows for a direct comparison of their efficacy and selectivity.
| Inhibitor | GRK2 IC50 (nM) | GRK3 IC50 (nM) | GRK1 IC50 (µM) | GRK5 IC50 (µM) | Other Kinase IC50 (µM) |
| This compound | 18 - 54[5][6][7] | 5.4 - 32[5][6][7] | 3.1[5][6] | 2.3[5][6] | ROCK-2: 1.4, PKCα: 8.1[5][6] |
| Balanol | 35[3][8] | - | 4.1[3][8] | 0.44[3][8] | Broad AGC kinase inhibitor[9] |
| CMPD103A (Takeda103A) | 20 - 54[3][5][10] | - | >125[3] | >125 (450-fold selectivity over GRK2)[3][5][10] | - |
| CCG-215022 | 150[5][11][12][13] | - | 3.9[11][12][13] | 0.38[11][12][13] | Pan-GRK inhibitor[14] |
| CCG-224063 | 13 - 130[5][15] | - | >100[16] | >100 (>700-fold selectivity over GRK2)[15] | ROCK1: No inhibition[15] |
| GSK180736A | 770[16][17][18][19] | - | >100[16][20] | >100 (>400-fold selectivity over GRK2)[16][17] | ROCK1: 0.1, PKA: 30[18][19] |
| Paroxetine | 1400[21] | - | >100 (50-60 fold selectivity over GRK2)[21] | >100 (50-60 fold selectivity over GRK2)[21] | SSRI |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and evaluation processes, the following diagrams are provided.
Caption: GPCR desensitization pathway and the inhibitory action of this compound.
Caption: General workflow for screening and validating GRK2/3 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the characterization of GRK2/3 inhibitors.
In Vitro Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of GRK2 and its inhibition by compounds like this compound.
-
Objective: To determine the IC50 value of an inhibitor against a specific GRK isoform.
-
Materials:
-
Recombinant human GRK2 enzyme.
-
Substrate: Can be a purified GPCR (e.g., rhodopsin) or a peptide substrate (e.g., casein).[22]
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 2 mM EDTA, 0.25 mM DTT).[23]
-
Inhibitor compound (e.g., this compound) at various concentrations.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the GRK enzyme, substrate, and kinase assay buffer.
-
Add the inhibitor at a range of concentrations to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.[23]
-
Allow the reaction to proceed for a defined period at a specific temperature (e.g., 15 minutes at 30°C).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
-
Cell-Based GPCR Internalization Assay (ELISA-based)
This assay assesses the functional consequence of GRK2/3 inhibition on GPCR trafficking within a cellular context.
-
Objective: To measure the effect of an inhibitor on agonist-induced GPCR internalization.
-
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing a tagged GPCR (e.g., HA-tagged μ-opioid receptor).
-
Cell culture medium and supplements.
-
GPCR agonist (e.g., DAMGO for the μ-opioid receptor).
-
Inhibitor compound (e.g., this compound).
-
Primary antibody against the tag (e.g., anti-HA antibody).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate for HRP (e.g., TMB).
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with the inhibitor or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with the GPCR agonist for a time known to induce internalization (e.g., 30 minutes).
-
Fix the cells with paraformaldehyde.
-
Without permeabilizing the cells, incubate with the primary antibody against the extracellular tag to label the receptors remaining on the cell surface.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add the HRP substrate.
-
Measure the absorbance using a plate reader. A decrease in signal indicates receptor internalization.
-
Calculate the percentage of internalization and the effect of the inhibitor.
-
Conclusion
This compound stands out as a highly potent and selective inhibitor of GRK2 and GRK3. Its utility in both in vitro and cell-based assays makes it an invaluable tool for dissecting the roles of these kinases in GPCR signaling. When compared to other inhibitors, this compound demonstrates a favorable selectivity profile, particularly against other GRK family members like GRK1 and GRK5. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and cell permeability being paramount. The provided experimental frameworks offer a starting point for the rigorous evaluation of these and novel GRK2/3 inhibitors.
References
- 1. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Takeda103A | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. CCG215022 | PKA | GRK | TargetMol [targetmol.com]
- 14. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 20. GSK180736A - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 21. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to CMPD101 and Paroxetine as GRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of G protein-coupled receptor kinase 2 (GRK2): CMPD101 and paroxetine. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its inhibition is a promising therapeutic strategy for heart failure and other diseases. This document aims to provide an objective, data-driven comparison to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: this compound vs. Paroxetine
| Feature | This compound | Paroxetine |
| Primary Target | GRK2/3 | Serotonin Transporter (SERT) |
| GRK2 Potency (IC50) | 18 nM[1][2] | ~20-31 µM[3] |
| Selectivity | Highly selective for GRK2/3 over other GRKs and kinases[1][4] | Moderately selective for GRK2 over other GRKs[3] |
| Mechanism of Action | ATP-competitive inhibitor of GRK2/3[5] | Binds to the active site of GRK2[3] |
| Cell Permeability | Yes[1] | Yes[3] |
| Primary Research Use | Potent and selective tool compound for studying GRK2/3 biology | Dual SSRI and moderate GRK2 inhibitor; useful for studying the interplay between serotonergic and adrenergic signaling |
In-Depth Comparison
Potency and Efficacy
This compound is a significantly more potent inhibitor of GRK2 than paroxetine. With an IC50 in the low nanomolar range (18 nM for GRK2 and 5.4 nM for GRK3), this compound allows for effective inhibition of GRK2 at concentrations that are less likely to produce off-target effects.[1][2] In contrast, paroxetine's inhibition of GRK2 is a secondary activity to its primary function as a selective serotonin reuptake inhibitor (SSRI).[3] Its IC50 for GRK2 is in the micromolar range, approximately 1000-fold less potent than this compound.[3]
This substantial difference in potency is a critical consideration for experimental design. To achieve significant GRK2 inhibition with paroxetine, high micromolar concentrations are required, which may lead to confounding effects due to its potent inhibition of serotonin reuptake.
Selectivity Profile
This compound exhibits a high degree of selectivity for the GRK2/3 subfamily over other GRK isoforms and a broader panel of kinases.[1][4] For instance, its IC50 values for GRK1 and GRK5 are in the micromolar range, demonstrating a selectivity of over 100-fold for GRK2.[1] This high selectivity makes this compound a precise tool for dissecting the specific roles of GRK2 and GRK3 in cellular processes.
Paroxetine also displays selectivity for GRK2 over other GRK subfamilies, with reports of up to 60-fold selectivity.[3] However, its primary and high-affinity binding to the serotonin transporter (SERT) is a major off-target consideration.[6] The antidepressant fluoxetine, another SSRI, does not inhibit GRK2, suggesting that the GRK2 inhibitory activity of paroxetine is not a class effect of SSRIs.[3]
Table 1: Quantitative Comparison of Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity Notes |
| This compound | GRK2 | 18 nM [1][2] | >170-fold vs. GRK1 (>3.1 µM)[1] |
| GRK3 | 5.4 nM [1][2] | >127-fold vs. GRK5 (>2.3 µM)[1] | |
| GRK1 | 3.1 µM[1] | ||
| GRK5 | 2.3 µM[1] | ||
| ROCK-2 | 1.4 µM[1] | ||
| PKCα | 8.1 µM[1] | ||
| Paroxetine | GRK2 | ~31 µM [3] | ~16-fold vs. GRK1[3] |
| GRK1 | >500 µM | ~13-fold vs. GRK5[3] | |
| GRK5 | >400 µM | ||
| SERT | High Affinity (Primary Target) | Potent SSRI |
Signaling Pathways and Experimental Workflows
The inhibition of GRK2 by either this compound or paroxetine is expected to prevent the phosphorylation of agonist-activated GPCRs. This, in turn, blocks the recruitment of β-arrestin and subsequent receptor desensitization and internalization. The following diagrams illustrate the canonical GPCR signaling pathway and the points of intervention for these inhibitors, as well as a typical experimental workflow for their evaluation.
Figure 1. GRK2-mediated GPCR desensitization pathway and points of inhibition.
Figure 2. Experimental workflow for evaluating GRK2 inhibitors.
Experimental Protocols
In Vitro Kinase Activity Assay
This protocol is adapted from studies characterizing small molecule inhibitors of GRK2.
Objective: To determine the IC50 of this compound and paroxetine for GRK2-mediated phosphorylation of a substrate (e.g., rhodopsin or tubulin).
Materials:
-
Recombinant human GRK2
-
Substrate: Bovine rod outer segments (ROS) for rhodopsin or purified tubulin
-
[γ-32P]ATP
-
Kinase assay buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM DTT
-
Inhibitors: this compound and paroxetine dissolved in DMSO
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare serial dilutions of this compound and paroxetine in kinase assay buffer.
-
In a microcentrifuge tube, combine GRK2 (e.g., 50 nM final concentration) and the substrate (e.g., 1 mg/mL ROS or 2 µM tubulin) in the kinase assay buffer.
-
Add the diluted inhibitors to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the band intensities and calculate the IC50 values using non-linear regression analysis.
Cellular GPCR Phosphorylation Assay
This protocol is designed to assess the ability of this compound and paroxetine to inhibit agonist-induced GPCR phosphorylation in a cellular context.
Objective: To measure the inhibition of agonist-induced phosphorylation of a specific GPCR (e.g., β2-adrenergic receptor or µ-opioid receptor) in HEK293 cells.
Materials:
-
HEK293 cells stably or transiently expressing the GPCR of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GPCR agonist (e.g., isoproterenol for β2AR, DAMGO for µOR)
-
This compound and paroxetine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-GPCR (site-specific) and anti-total-GPCR
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or paroxetine for 30-60 minutes.
-
Stimulate the cells with the GPCR agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against the phosphorylated and total GPCR.
-
Quantify the band intensities and normalize the phospho-GPCR signal to the total GPCR signal.
-
Determine the concentration-dependent inhibition and calculate the IC50 values.
Receptor Internalization Assay
This protocol measures the functional consequence of GRK2 inhibition on GPCR trafficking.
Objective: To quantify the inhibition of agonist-induced GPCR internalization by this compound and paroxetine.
Materials:
-
HEK293 cells expressing a tagged GPCR (e.g., HA-tagged or fluorescently-tagged)
-
GPCR agonist
-
This compound and paroxetine
-
For ELISA-based assay: Primary antibody against the tag, HRP-conjugated secondary antibody, TMB substrate
-
For microscopy-based assay: Fluorescently labeled secondary antibody (if applicable), confocal microscope
Procedure (ELISA-based):
-
Seed cells in a 96-well plate.
-
Pre-treat with inhibitors as described above.
-
Stimulate with agonist to induce internalization.
-
Fix the cells with paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody against the extracellular tag of the receptor.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance to quantify the amount of receptor remaining on the cell surface.
-
A decrease in absorbance indicates receptor internalization. Calculate the extent of inhibition by the compounds.
Conclusion
This compound and paroxetine are both valuable tools for studying GRK2, but they serve different experimental purposes. This compound is a highly potent and selective inhibitor, making it the preferred choice for studies aiming to specifically elucidate the roles of GRK2 and GRK3. Its low nanomolar potency allows for clear interpretation of results with minimal off-target concerns.
Paroxetine, while significantly less potent, offers a unique opportunity to investigate the interplay between the serotonergic system and GRK2-mediated signaling. Its dual activity as an SSRI and a moderate GRK2 inhibitor can be leveraged in studies of cardiovascular diseases where both pathways are implicated. However, researchers must be cautious of its potent effects on serotonin reuptake and include appropriate controls, such as other SSRIs that do not inhibit GRK2 (e.g., fluoxetine), to dissect the specific contributions of GRK2 inhibition.
The choice between this compound and paroxetine will ultimately depend on the specific research question and the experimental context. For precise and targeted inhibition of GRK2, this compound is the superior compound. For exploring the complex interactions between neurotransmitter systems and GPCR regulation, paroxetine provides a unique pharmacological tool.
References
- 1. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor | Semantic Scholar [semanticscholar.org]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
CMPD101 vs. siRNA Knockdown of GRK2/3: A Comparative Guide to Efficacy and Application
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting G protein-coupled receptor kinase 2 and 3 (GRK2/3) is critical for advancing research in GPCR signaling and developing novel therapeutics. This guide provides an objective comparison of two common methodologies for reducing GRK2/3 activity: the small molecule inhibitor CMPD101 and siRNA-mediated gene knockdown.
This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: this compound vs. GRK2/3 siRNA
| Feature | This compound | siRNA Knockdown of GRK2/3 |
| Mechanism of Action | Potent and selective, membrane-permeable small molecule inhibitor of GRK2 and GRK3.[1] | Post-transcriptional gene silencing by targeted degradation of GRK2 and GRK3 mRNA. |
| Selectivity | Highly selective for GRK2/3 over other kinases like GRK1, GRK5, ROCK-2, and PKCα at lower concentrations.[1] Potential for off-target effects at higher concentrations.[2][3] | Highly specific to the target GRK2 and GRK3 mRNA sequences.[4] |
| Mode of Application | Added directly to cell culture media.[1] | Transfected into cells using a delivery agent (e.g., lipofection).[5][6] |
| Onset and Duration | Rapid onset of action (minutes to hours).[1] Reversible upon removal. | Slower onset (typically 24-72 hours to achieve maximal knockdown).[5] Effects can be transient, lasting for several days. |
| Titratability | Easily titratable to achieve varying levels of inhibition by adjusting the concentration. | Less easily titratable; knockdown efficiency can be modulated by siRNA concentration but is often not as finely controlled as a small molecule inhibitor. |
| Cellular Context | Effective in a wide range of cell types, including primary cells and neurons.[7][8] | Efficacy can be cell-type dependent due to variations in transfection efficiency. |
Efficacy Comparison: Experimental Data
A key study directly compared the pharmacological inhibition of GRK2/3 by this compound with the genetic knockout of GRK2 and GRK3 (using CRISPR/Cas9) in HEK293A cells. The results demonstrated a high degree of similarity between the two approaches in their effects on µ-opioid receptor (µ-OR) internalization and β-arrestin2 recruitment.[2][3][9]
Table 1: Comparison of this compound and GRK2/3 Knockout on DAMGO-induced µ-Opioid Receptor Internalization and β-arrestin2 Recruitment in HEK293A Cells
| Treatment | Agonist (DAMGO) Induced µ-OR Internalization | Agonist (DAMGO) Stimulated β-arrestin2 Recruitment |
| Wild-Type Cells | Baseline | Baseline |
| This compound (10 µM) | Significant reduction, comparable to ΔGRK2/3 cells[2] | Significant reduction, comparable to ΔGRK2/3 cells[2] |
| ΔGRK2/3 (Knockout) | Substantial reduction[2][3] | Substantial reduction[2][3] |
Data synthesized from a study by Møller et al. (2020), which utilized CRISPR/Cas9-mediated knockout. The effects of siRNA knockdown are expected to be comparable to knockout, depending on the efficiency of the knockdown.
These findings suggest that this compound, at appropriate concentrations, can effectively mimic the functional consequences of genetically ablating GRK2 and GRK3.[2][3]
Signaling Pathways and Experimental Workflows
GRK2/3-Mediated GPCR Desensitization
G protein-coupled receptors (GPCRs) are integral to cellular signaling. Upon activation by an agonist, they initiate downstream signaling cascades. To prevent overstimulation, a process of desensitization is initiated, in which GRK2 and GRK3 play a pivotal role.[10][11][12] The activated GPCR is phosphorylated by GRKs, which then promotes the binding of β-arrestin.[13] This uncouples the receptor from its G protein, attenuating the signal, and can lead to receptor internalization.[10][11]
Experimental Workflow: this compound Treatment vs. siRNA Knockdown
The following diagrams illustrate the typical experimental workflows for utilizing this compound and siRNA to inhibit GRK2/3 function in cell culture.
Experimental Protocols
This compound Treatment in HEK293 Cells
This protocol is adapted from studies investigating the effect of this compound on GPCR signaling.[1][7]
-
Cell Seeding: Plate HEK293 cells in the desired culture vessel (e.g., 96-well plate for signaling assays, 6-well plate for Western blotting) and grow to 80-90% confluency in complete growth medium.
-
Serum Starvation (Optional): For some signaling assays, it may be necessary to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in serum-free medium or buffer immediately before use. A typical concentration range for inhibiting GRK2/3 in intact cells is 3-30 µM.[1][7]
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells with this compound for a predetermined period, typically 30 minutes at 37°C, to allow for cell permeability and target engagement.[1]
-
Agonist Stimulation: Following incubation with this compound, add the GPCR agonist of interest at the desired concentration and for the appropriate duration.
-
Assay: Proceed with the downstream assay, such as measuring second messenger levels (e.g., cAMP, IP3), protein phosphorylation (e.g., Western blot for pERK), receptor internalization (e.g., ELISA, imaging), or β-arrestin recruitment (e.g., BRET, FRET).
siRNA Knockdown of GRK2 and GRK3 in HEK293 Cells
This protocol is a generalized procedure based on common siRNA transfection methods.[5][6]
-
Cell Seeding: The day before transfection, seed HEK293 cells in antibiotic-free complete growth medium at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each transfection, dilute the GRK2 and/or GRK3 siRNA duplexes (and a non-targeting control siRNA) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Gently add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection Incubation:
-
After the initial incubation, either add fresh complete growth medium (with serum and antibiotics) or replace the transfection medium entirely with fresh complete growth medium.
-
Incubate the cells for an additional 24-72 hours to allow for the degradation of the target mRNA and protein. The optimal time should be determined empirically.
-
-
Verification of Knockdown: Before proceeding with the main experiment, it is crucial to verify the knockdown efficiency of GRK2 and GRK3 at the protein level using Western blotting.
-
Experimentation: Once knockdown is confirmed, the cells are ready for agonist stimulation and subsequent downstream assays as described in the this compound protocol.
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying the roles of GRK2 and GRK3 in GPCR signaling.
-
This compound offers a rapid, reversible, and titratable method of inhibiting GRK2/3 activity, making it ideal for acute studies and for experiments where temporal control of inhibition is important. However, researchers should be mindful of potential off-target effects at higher concentrations.[2][3]
-
siRNA knockdown provides a highly specific method for reducing GRK2/3 expression, which is advantageous for long-term studies and for confirming the on-target effects of small molecule inhibitors. The main limitations are the slower onset of action and potential variability due to transfection efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
- 7. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells | Semantic Scholar [semanticscholar.org]
- 10. Exploiting functional domains of GRK2/3 to alter the competitive balance of pro- and anticontractile signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
Illuminating GRK2 Inhibition: A Comparative Guide to Biochemical Assays for CMPD101 and Alternatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of G protein-coupled receptor (GPCR) kinase 2 (GRK2) inhibition, this guide provides a comprehensive comparison of biochemical assays to confirm the activity of the potent and selective inhibitor, CMPD101. We delve into the experimental data, present detailed protocols for key assays, and offer a comparative analysis with alternative GRK2 inhibitors.
This compound has emerged as a valuable tool for dissecting the roles of GRK2 and the closely related GRK3 in cellular signaling. Its ability to permeate cell membranes makes it suitable for both in vitro and in vivo studies. This guide will equip researchers with the necessary information to design and execute experiments to validate the inhibitory effects of this compound and to compare its performance against other known GRK2 inhibitors.
Comparative Efficacy of GRK2 Inhibitors
The inhibitory potency of this compound against GRK2 has been determined through various biochemical assays, with reported IC50 values typically in the low nanomolar range. For a comprehensive understanding of its selectivity, it is crucial to compare its activity against other GRK family members and unrelated kinases. The following table summarizes the reported IC50 values for this compound and a selection of alternative GRK2 inhibitors.
| Inhibitor | GRK2 IC50 | GRK3 IC50 | GRK1 IC50 | GRK5 IC50 | Other Kinases | Citation(s) |
| This compound | 18 nM, 35 nM, 54 nM | 5.4 nM, 32 nM | 3.1 µM | >125 µM, 2.3 µM | ROCK-2: 1.4 µM, PKCα: 8.1 µM | [1][2][3][4] |
| Balanol | 35 nM | N/A | 4.1 µM | 440 nM | PKA, PKC | [5] |
| CMPD103A | 54 nM | N/A | >125 µM | >125 µM | N/A | [5] |
| Paroxetine | 14 µM | N/A | N/A | N/A | Selective Serotonin Reuptake Inhibitor | [3] |
| CCG258747 | 18 nM | N/A | >5500-fold selectivity | 83-fold selectivity | PKA: >5500-fold, ROCK1: >550-fold | [3] |
| GRK2 Inhibitor 2 | 19 nM | N/A | N/A | N/A | Aurora-A: 137 nM | [6] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate and ATP concentrations.
Key Biochemical Assays to Confirm GRK2 Inhibition
A multi-faceted approach employing a combination of in vitro and cell-based assays is recommended to rigorously confirm GRK2 inhibition by this compound.
In Vitro Kinase Assays
These assays directly measure the enzymatic activity of purified GRK2 in the presence of an inhibitor.
-
Rhodopsin Phosphorylation Assay: This classic assay utilizes light-activated rhodopsin as a physiological substrate for GRK2. The transfer of radiolabeled phosphate from [γ-³²P]ATP to rhodopsin is quantified.
-
Peptide-Based Kinase Assay: A synthetic peptide derived from a known GRK2 substrate can be used in place of a full-length protein receptor. This method offers higher throughput and avoids the complexities of working with membrane proteins.
Cell-Based Assays
These assays assess the consequences of GRK2 inhibition in a more physiologically relevant cellular context.
-
GPCR Phosphorylation Assay: The phosphorylation of a specific GPCR, such as the β2-adrenergic receptor (β2AR) or the μ-opioid receptor (MOPr), upon agonist stimulation is measured.[7] Inhibition of GRK2 by this compound leads to a reduction in receptor phosphorylation.
-
β-Arrestin Recruitment Assay: GRK-mediated phosphorylation of GPCRs creates docking sites for β-arrestins, which mediate receptor desensitization and internalization. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are common techniques to monitor the interaction between a GPCR and β-arrestin.
-
GPCR Internalization Assay: Following β-arrestin recruitment, many GPCRs are internalized from the cell surface. This process can be quantified using techniques such as ELISA, flow cytometry, or high-content imaging.[7]
Experimental Protocols
In Vitro GRK2 Kinase Assay using a Peptide Substrate
This protocol describes a radiometric filter-binding assay to measure the inhibition of GRK2 activity.
Materials:
-
Purified recombinant GRK2 enzyme
-
Peptide substrate (e.g., a peptide derived from the C-terminus of the β2-adrenergic receptor)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
This compound and other test compounds
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mix containing kinase assay buffer, peptide substrate, and [γ-³²P]ATP.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mix.
-
Initiate the kinase reaction by adding purified GRK2 enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based β-Arrestin Recruitment Assay (BRET)
This protocol outlines a BRET-based assay to monitor the interaction between a GPCR and β-arrestin in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for the GPCR of interest fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein acceptor (e.g., Venus or GFP2).
-
Cell culture medium and transfection reagents.
-
BRET substrate (e.g., coelenterazine h).
-
Agonist for the GPCR of interest.
-
This compound and other test compounds.
-
Microplate reader capable of measuring BRET.
Procedure:
-
Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin-Venus expression vectors.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Add the BRET substrate (coelenterazine h) to each well and incubate for 5-10 minutes.
-
Measure the baseline BRET signal.
-
Stimulate the cells with a known concentration of the GPCR agonist.
-
Immediately begin measuring the BRET signal kinetically over time.
-
The BRET ratio is calculated as the ratio of the light emission from the acceptor (e.g., Venus) to the light emission from the donor (Rluc).
-
Analyze the data to determine the effect of this compound on agonist-induced β-arrestin recruitment.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: GRK2 Signaling Pathway and Point of this compound Inhibition.
Caption: General Workflow for an In Vitro GRK2 Inhibition Assay.
Caption: Logical Flow of Assays to Confirm GRK2 Inhibition by this compound.
References
- 1. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Validating CMPD101 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a pivotal step in the drug discovery pipeline. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other methodologies for validating the target engagement of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.
This compound is a valuable tool for studying the roles of GRK2 and GRK3 in G protein-coupled receptor (GPCR) desensitization and signaling.[1] Validating its engagement with these target kinases in a cellular context is crucial for interpreting experimental results and advancing drug development programs. This guide will delve into the principles, protocols, and comparative performance of CETSA and other prominent target engagement assays.
Principles of Target Engagement Validation
Target engagement assays are designed to measure the direct physical interaction between a drug molecule and its protein target within a complex biological sample, such as a cell lysate or intact cells. This validation is essential to confirm that the observed biological effects of a compound are a direct consequence of its interaction with the intended target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins. When a compound like this compound binds to its target proteins, GRK2 and GRK3, it typically increases their stability, making them more resistant to heat-induced denaturation.
CETSA Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells or cell lysate to a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein that remains. An increase in the soluble fraction of the target protein at higher temperatures in the presence of the compound indicates target engagement.
Figure 1. A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Alternative Target Engagement Assays
While CETSA is a robust method, several other techniques can also be employed to validate this compound target engagement. These methods are based on different principles and offer distinct advantages and disadvantages.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding in live cells. It requires the target protein (e.g., GRK2) to be expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is then added. When the tracer is bound, it is in close proximity to the luciferase, resulting in energy transfer and a BRET signal. A compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that ligand binding can protect a protein from proteolysis. In a DARTS experiment, cell lysates are treated with a compound and then subjected to limited digestion by a protease. If the compound binds to the target protein, it can induce a conformational change that makes the protein more resistant to cleavage by the protease. The amount of undigested protein is then quantified, typically by Western blotting.
Comparative Analysis of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced protection from proteolysis |
| Cellular Context | Intact cells or cell lysates | Intact cells | Cell lysates |
| Labeling Requirement | Label-free for compound and endogenous protein | Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent tracer | Label-free for compound and endogenous protein |
| Throughput | Moderate to high (with adaptations) | High | Low to moderate |
| Quantitative Data | Provides melting curves and can determine EC50 values | Provides dose-response curves and can determine IC50 values | Can provide dose-dependent protection, but can be less quantitative |
| Key Advantage | Measures engagement with endogenous, unmodified protein in a cellular context | Real-time measurement in live cells, high sensitivity | Does not rely on thermal stability changes |
| Key Limitation | Not all protein-ligand interactions result in a significant thermal shift | Requires genetic engineering of the target protein | Requires careful optimization of protease digestion |
Experimental Protocols
CETSA Protocol for this compound Target Engagement with GRK2/3
This protocol is a generalized guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble GRK2 and GRK3 by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol for GRK2
This protocol assumes the availability of a GRK2-NanoLuc® fusion construct and a suitable fluorescent tracer.
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the GRK2-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the wells, followed by the addition of the fluorescent tracer at a fixed concentration. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the this compound concentration to generate a dose-response curve and determine the IC50 value.
DARTS Protocol for this compound Target Engagement with GRK2/3
-
Cell Lysis: Lyse cultured cells in a suitable buffer without protease inhibitors to obtain a cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate at a pre-optimized concentration and incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Protein Analysis: Separate the protein fragments by SDS-PAGE and analyze the amount of full-length GRK2 and GRK3 by Western blotting.
-
Data Analysis: Compare the band intensities of the full-length proteins in the this compound-treated samples to the vehicle-treated samples. Increased band intensity in the presence of this compound indicates protection from proteolysis and thus target engagement.
Signaling Pathway and Logical Comparison Diagrams
Figure 2. Simplified signaling pathway of GRK2/3 in GPCR regulation and the inhibitory action of this compound.
Figure 3. Logical relationship between the compound, target, and different target engagement validation methods.
Conclusion
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the properties of the compound and target protein. CETSA offers a powerful, label-free approach to confirm the binding of this compound to endogenous GRK2 and GRK3 in a cellular context. NanoBRET provides a highly sensitive, real-time method for quantifying target engagement in live cells, albeit with the requirement of genetic modification of the target. DARTS presents a valuable alternative that does not rely on thermal stability changes. For a comprehensive validation of this compound target engagement, a multi-assay approach, potentially combining the strengths of CETSA with an orthogonal method like NanoBRET, would provide the most robust and conclusive data. This would enable researchers to confidently link the potent inhibitory activity of this compound to its direct interaction with GRK2 and GRK3, thereby advancing our understanding of GPCR signaling and facilitating the development of novel therapeutics.
References
A Comparative Guide to GRK2 Inhibition: CMPD101 vs. Balanol
For researchers investigating G protein-coupled receptor (GPCR) signaling, particularly the desensitization process, G protein-coupled receptor kinase 2 (GRK2) stands out as a critical therapeutic target. Overexpression of GRK2 is linked to conditions like heart failure, making its selective inhibition a key goal in drug development.[1][2] This guide provides a detailed comparison of two prominent GRK2 inhibitors: CMPD101 and balanol, offering a clear perspective on their performance, selectivity, and experimental application.
Quantitative Performance: A Head-to-Head Comparison
This compound is a highly potent and selective small-molecule inhibitor of the GRK2/3 subfamily.[3][4][5][6] In contrast, balanol, a natural fungal metabolite, is a potent but less selective inhibitor, targeting a broader range of AGC kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[7][8][9][10][11] The following table summarizes their inhibitory potency (IC50/Ki) against various kinases, highlighting the superior selectivity of this compound for the GRK2 subfamily.
| Target Kinase | This compound IC50/Ki | Balanol IC50/Ki |
| GRK2 | 18-54 nM (IC50) [4][6] | 35 nM (IC50) [1][12] |
| GRK3 | 5.4-32 nM (IC50) [3][4][6] | - |
| GRK1 | 3.1 µM (IC50)[4] | 4.1 µM (IC50)[1][12] |
| GRK5 | 2.3 µM (IC50)[4] | 440 nM (IC50)[1][12] |
| PKA | - | 1.6-6.4 nM (Ki) [9] |
| PKC | 8.1 µM (IC50 for PKCα)[4][6] | 1.6-6.4 nM (Ki) [9] |
| ROCK-2 | 1.4 µM (IC50)[4][6] | - |
Mechanism of Action
Both this compound and balanol function as ATP-competitive inhibitors .[8][9][13] Their molecular structures allow them to bind to the ATP-binding pocket within the catalytic domain of the kinase.[8][13] This occupation of the active site prevents the binding of ATP, thereby inhibiting the transfer of a phosphate group to the target substrate and halting the phosphorylation cascade.[8][13] While both compounds share this mechanism, subtle differences in their interaction with the kinase active site contribute to their distinct selectivity profiles.[1]
GRK2 Signaling Pathway
GRK2 plays a canonical role in homologous desensitization of GPCRs. Upon agonist binding, the activated GPCR recruits GRK2 to the plasma membrane, often facilitated by G protein βγ subunits.[14] GRK2 then phosphorylates the intracellular domains of the receptor, creating a high-affinity binding site for β-arrestin. β-arrestin binding sterically hinders further G protein coupling and initiates receptor internalization, effectively dampening the signal.[15][16]
References
- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Balanol - Wikipedia [en.wikipedia.org]
- 10. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 15. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CMPD101 Selectivity Against ROCK and PKC
This guide provides an objective comparison of the inhibitor CMPD101's performance against Rho-associated coiled-coil kinase (ROCK) and Protein Kinase C (PKC), with a primary focus on its selectivity profile. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a potent, membrane-permeable small-molecule inhibitor primarily targeting G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] Its efficacy against these primary targets has positioned it as a valuable tool in studies related to conditions like heart failure.[1][2] However, understanding its selectivity against other kinases, such as ROCK and PKC, is crucial for accurately interpreting experimental results and predicting potential off-target effects.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets (GRK2, GRK3) and its off-target activity against ROCK-2 and PKCα are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 | Primary Target? |
| GRK3 | 5.4 nM | Yes |
| GRK2 | 18 nM | Yes |
| ROCK-2 | 1.4 µM | No |
| GRK5 | 2.3 µM | No |
| GRK1 | 3.1 µM | No |
| PKCα | 8.1 µM | No |
Data sourced from references[1][2][4]. Note that IC50 values can vary based on experimental assay conditions.[5][6]
Signaling Pathways
To contextualize the function of these kinases, the following diagrams illustrate their respective signaling pathways.
References
- 1. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for CMPD101 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for the use of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] Understanding the appropriate controls is critical for the accurate interpretation of experimental results and the validation of this compound's effects on cellular signaling pathways. This document outlines key experimental setups, compares this compound with alternative inhibitors, and provides detailed protocols and visualizations to aid in experimental design.
Comparison of GRK2/3 Inhibitors
A critical aspect of validating the specificity of this compound is to compare its activity with other known GRK2/3 inhibitors. The following table summarizes the in vitro potency (IC50 values) of this compound and several alternatives against various kinases. Lower IC50 values indicate higher potency.
| Inhibitor | GRK2 IC50 (nM) | GRK3 IC50 (nM) | GRK1 IC50 (µM) | GRK5 IC50 (µM) | Off-Target Kinase IC50 (µM) |
| This compound | 18 - 54[1][2] | 5.4 - 32[1][2] | 3.1[1] | 2.3[1] | ROCK2: 1.4, PKCα: 8.1[1] |
| Paroxetine | 1400 - 20000[4][5] | - | >30 | >30 | PKA: 45, PKC: 220[6][7] |
| GSK180736A | 770[8][9][10] | - | >300 | >231 | ROCK1: 0.1, PKA: 30[8][9][10] |
| Takeda103A | 20 - 54[11][12] | - | >125[12] | >125[12] | - |
| CCG258747 | 18[13][14] | - | 9.3 | 1.5 | ROCK1: >10, PKA: >100[13][15] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathway and Experimental Controls
This compound primarily functions by inhibiting GRK2/3-mediated phosphorylation of G protein-coupled receptors (GPCRs), which is a key step in receptor desensitization and internalization. A typical signaling pathway affected by this compound is the µ-opioid receptor (MOR) pathway.
Caption: GPCR signaling cascade and the inhibitory action of this compound on GRK2/3.
Experimental Workflows and Controls
To rigorously assess the effect of this compound, a series of control experiments are essential. Below are workflows for key assays with defined positive and negative controls.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified GRK2 or GRK3.
Caption: Workflow for an in vitro kinase assay to test this compound activity.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant GRK2 or GRK3 enzyme with a specific substrate (e.g., rhodopsin-containing membranes) in a kinase reaction buffer.
-
Inhibitor Addition:
-
Test Group: Add this compound at various concentrations.
-
Positive Control: Add a known potent, non-selective kinase inhibitor (e.g., staurosporine) or a known selective GRK2 inhibitor (e.g., paroxetine).[16]
-
Negative Control: Add the vehicle used to dissolve this compound (typically DMSO) at a final concentration matching that in the test group.[17][18][19]
-
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP, often radiolabeled with γ-³²P.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE, visualize the phosphorylated substrate by autoradiography, and quantify the band intensity to determine the extent of inhibition.
GPCR Internalization Assay
This cell-based assay measures the effect of this compound on agonist-induced internalization of a GPCR, such as the µ-opioid receptor (MOR).
Caption: Workflow for a GPCR internalization assay.
Experimental Protocol: GPCR Internalization Assay
-
Cell Culture: Culture cells stably or transiently expressing a tagged GPCR (e.g., HA-tagged µ-opioid receptor) in appropriate multi-well plates.
-
Pre-treatment:
-
Test Group: Pre-incubate cells with desired concentrations of this compound.
-
Negative Control 1 (Vehicle): Pre-incubate cells with the vehicle (e.g., DMSO).
-
Negative Control 2 (Antagonist): Pre-incubate cells with a known antagonist for the specific GPCR (e.g., naloxone for the µ-opioid receptor) to block agonist-induced effects.[20][21]
-
-
Stimulation (Positive Control):
-
Add a specific agonist for the GPCR (e.g., DAMGO for the µ-opioid receptor) to the vehicle- and this compound-treated wells to induce internalization.[20]
-
The antagonist-treated wells also receive the agonist to demonstrate the blockade of internalization.
-
-
Incubation: Incubate the cells at 37°C to allow for receptor internalization.
-
Fixation and Staining: Fix the cells and perform immunofluorescent staining for the tagged receptor.
-
Imaging and Quantification: Acquire images using confocal microscopy and quantify the ratio of cell surface to internalized receptors. A successful inhibition by this compound will result in a decrease in agonist-induced internalization compared to the positive control.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event downstream of GRK phosphorylation.
Caption: Workflow for a β-arrestin recruitment assay using NanoBiT technology.
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., using NanoBiT)
-
Cell Transfection: Co-transfect cells with constructs for the GPCR fused to a large luciferase fragment (LgBiT) and β-arrestin fused to a small luciferase fragment (SmBiT).
-
Cell Plating: Plate the transfected cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
Pre-treatment:
-
Test Group: Add this compound at various concentrations.
-
Positive Control: Add vehicle (e.g., DMSO).
-
Negative Control: Add vehicle or a GPCR antagonist.
-
-
Stimulation: Add the specific GPCR agonist to the test and positive control wells.
-
Substrate Addition and Measurement: Add the luciferase substrate and immediately measure the luminescence. An increase in luminescence indicates β-arrestin recruitment. This compound should reduce the agonist-induced luminescence signal in a dose-dependent manner.
In Vivo Experiment Controls
For in vivo studies, proper controls are crucial to account for vehicle effects and to have a baseline for the therapeutic effect.
-
Vehicle Control: A group of animals should receive the vehicle used to dissolve and administer this compound. A common formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline.[22]
-
Positive Control: Depending on the disease model, a known therapeutic agent can be used as a positive control to benchmark the efficacy of this compound.
-
Sham Control: In surgical models, a sham-operated group that undergoes the surgical procedure without the induction of the disease state is essential to control for the effects of the surgery itself.
By implementing these rigorous control experiments, researchers can confidently assess the specific effects of this compound on GRK2/3 activity and its downstream consequences on GPCR signaling, leading to more reliable and publishable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 11. Takeda103A | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted inhibition of GRK2 kinase domain by CP-25 to reverse fibroblast-like synoviocytes dysfunction and improve collagen-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Opioid agonist and antagonist treatment differentially regulates immunoreactive mu-opioid receptors and dynamin-2 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 22. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
Cross-Validation of CMPD101's Inhibitory Effects with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of CMPD101, a potent G protein-coupled receptor kinase 2 and 3 (GRK2/3) inhibitor, with genetic models that target these kinases. This cross-validation is crucial for confirming the on-target effects of this compound and understanding its therapeutic potential.
This compound is a selective, cell-permeable small molecule inhibitor of GRK2 and GRK3, kinases that play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs).[1][2][3] Genetic models, such as knockout (KO) mice and CRISPR/Cas9-edited cell lines, offer a powerful tool to validate the specificity of pharmacological inhibitors. By comparing the phenotypic outcomes of this compound treatment with those observed in animals or cells lacking GRK2 and/or GRK3, researchers can gain a higher degree of confidence in the compound's mechanism of action.
Quantitative Comparison of this compound Activity
The following table summarizes the in vitro potency and cellular effects of this compound.
| Parameter | Value | Kinase/Receptor System | Reference |
| IC50 | 18 nM | GRK2 | [1][3] |
| 5.4 nM | GRK3 | [1][3] | |
| 32 nM | GRK3 | [2] | |
| 54 nM | GRK2 | [4] | |
| 3.1 µM | GRK1 | [1][3] | |
| 2.3 µM | GRK5 | [1][3] | |
| 1.4 µM | ROCK-2 | [1][3] | |
| 8.1 µM | PKCα | [1][3] | |
| Cellular Effect | Inhibition of β2AR internalization | HEK-B2 cells | [1][3] |
| Reduction of DAMGO-induced μ-opioid receptor (MOPr) desensitization | Locus Coeruleus (LC) neurons | [5][6] | |
| Inhibition of DAMGO-induced MOPr internalization | HEK 293 cells | [5] | |
| Blockade of SHH-driven signaling | NIH/3T3 cells | [7] |
Cross-Validation with Genetic Models
Studies employing genetic models have provided strong evidence for the on-target effects of this compound.
μ-Opioid Receptor (MOPr) Regulation
In the context of opioid signaling, both pharmacological inhibition with this compound and genetic deletion of GRK2/3 lead to similar outcomes. A study using CRISPR/Cas9-edited HEK293 cells lacking GRK2 and GRK3 (ΔGRK2/3) demonstrated a significant reduction in agonist-induced μ-opioid receptor internalization and β-arrestin2 recruitment.[8] Notably, treatment of wild-type cells with 10 µM this compound phenocopied the results observed in the ΔGRK2/3 cells, indicating that the effects of the compound at this concentration are primarily mediated through GRK2/3 inhibition.[8] However, at higher concentrations, this compound exhibited off-target effects.[8]
Furthermore, studies in GRK3 knockout mice have helped to dissect the roles of GRK2 and GRK3 in MOPr desensitization.[5][6] While this compound inhibits both kinases, the lack of effect on Met-Enk-induced desensitization in GRK3 KO mice suggests a primary role for GRK2 in this process in locus coeruleus neurons.[6]
Sonic Hedgehog (SHH) Signaling Pathway
The concordance between the effects of this compound and genetic deletion of Grk2 has also been demonstrated in the Sonic Hedgehog (SHH) signaling pathway.[7] Treatment with this compound blocked SHH-driven signaling in NIH/3T3 cells.[7] This effect was consistent with the phenotype observed in Grk2 loss-of-function mutations, confirming the specific role of GRK2 in this pathway and validating this compound as a tool to probe its function.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the canonical GPCR desensitization pathway and a typical experimental workflow for cross-validation.
Figure 1: GPCR Desensitization Pathway and the action of this compound.
Figure 2: Experimental workflow for cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Kinase Assays
-
Objective: To determine the IC50 values of this compound against various kinases.
-
Method: Purified recombinant kinases (GRK2, GRK3, etc.) are incubated with a substrate (e.g., rhodopsin) and radiolabeled ATP ([γ-³²P]ATP) in the presence of varying concentrations of this compound. The incorporation of the radiolabel into the substrate is quantified to determine the kinase activity. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.
Cell-Based Receptor Internalization Assays
-
Objective: To measure the effect of this compound on agonist-induced GPCR internalization.
-
Method: Cells expressing a tagged GPCR (e.g., β2AR-GFP) are pre-treated with this compound or vehicle. An agonist (e.g., isoproterenol) is then added to stimulate receptor internalization. The localization of the tagged receptor is monitored by microscopy or quantified by flow cytometry. A decrease in cell surface receptors indicates internalization.
Western Blotting for Phosphorylation Events
-
Objective: To assess the effect of this compound on agonist-induced receptor phosphorylation or downstream signaling.
-
Method: Cells are treated with this compound followed by agonist stimulation. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated form of the target protein (e.g., phospho-Ser375 on the μ-opioid receptor or phospho-ERK1/2).
Electrophysiology in Brain Slices
-
Objective: To measure the effect of this compound on GPCR-mediated ion channel activity and desensitization.
-
Method: Brain slices (e.g., from the locus coeruleus) are prepared. Whole-cell patch-clamp recordings are used to measure agonist-induced currents (e.g., G protein-activated inwardly rectifying potassium channels - GIRKs). Desensitization is observed as a decrease in the current amplitude during prolonged agonist application. The effect of this compound on the rate and extent of desensitization is then quantified.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockout of GRK2/3 provides a robust validation of this compound's primary mechanism of action. This cross-validation is essential for interpreting experimental results and for the continued development of GRK2/3 inhibitors as potential therapeutics for a range of disorders, including heart failure and chronic pain. While this compound is a valuable research tool, the potential for off-target effects at higher concentrations underscores the importance of careful dose-response studies and the use of genetic models for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-protein coupled receptors control the sensitivity of cells to the morphogen Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CMPD101 and its Analogues in GRK2/3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor kinase (GRK) 2 and 3 inhibitor, CMPD101, and its analogues. The information presented is based on available experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound
This compound is a potent, selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a process that dampens cellular signaling in response to prolonged agonist stimulation. By phosphorylating the intracellular domains of activated GPCRs, GRK2 and GRK3 facilitate the recruitment of β-arrestins, which uncouple the receptor from its cognate G protein and initiate receptor internalization. Given the involvement of GRK2/3 in various pathological conditions, including heart failure, inhibitors like this compound are valuable tools for both basic research and as potential therapeutic agents.
Mechanism of Action: GPCR Desensitization Pathway
The canonical pathway of GPCR desensitization mediated by GRK2/3 and the inhibitory action of this compound are depicted in the signaling pathway diagram below.
Caption: GPCR desensitization pathway and the inhibitory action of this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound and its analogues.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Species | Assay Conditions | Reference |
| GRK2 | 18 nM | Human | Purified enzyme assay | [1] |
| 35 nM | Not Specified | In vitro purified enzyme assay | [2] | |
| 54 nM | Human | Phosphorylation assay | [3][4] | |
| GRK3 | 5.4 nM | Human | Purified enzyme assay | [1] |
| 32 nM | Human | Phosphorylation assay | [3][4] | |
| GRK1 | 3.1 µM | Bovine | Phosphorylation assay | [5] |
| GRK5 | 2.3 µM | Bovine | Phosphorylation assay | [5] |
| No activity up to 125 µM | Bovine | Phosphorylation assay | [2] | |
| ROCK-2 | 1.4 µM | Not Specified | Kinase assay | [1][6] |
| PKCα | 8.1 µM | Not Specified | Kinase assay | [1][6] |
Table 2: Qualitative Comparative Efficacy of this compound Analogues
The following data is derived from a study investigating novel analogues of this compound on the inhibition of DAMGO-induced β-arrestin-3 recruitment to the µ-opioid receptor (MOPr) in HEK293 cells.[7] Specific IC₅₀ values for these analogues are not publicly available in the searched literature.
| Compound | Comparative Efficacy vs. This compound (DAMGO-stimulated) | Efficacy with Morphine (low-efficacy agonist) |
| This compound | Baseline | No inhibition |
| BU14016 | Significantly greater inhibition | Inhibitory capacity observed |
| BU16005 | Significantly greater inhibition | Inhibitory capacity observed |
| BU16007 | Significantly greater inhibition | Not specified |
| BU14013 | Significantly less inhibition | Not specified |
| BU14014 | Significantly less inhibition | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a key assay used to determine the efficacy of GRK inhibitors.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay is commonly used to measure the interaction between a GPCR and β-arrestin in live cells upon agonist stimulation, and how this is affected by a GRK inhibitor.
Objective: To quantify the agonist-induced recruitment of β-arrestin to a specific GPCR and determine the inhibitory potency of compounds like this compound.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Expression plasmids:
-
GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc8)
-
β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant)
-
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, opaque 96-well microplates
-
BRET substrate (e.g., Coelenterazine h)
-
Agonist for the GPCR of interest (e.g., DAMGO for MOPr)
-
Test compounds (this compound and its analogues) dissolved in DMSO
-
BRET-compatible microplate reader
Experimental Workflow:
Caption: A typical workflow for a BRET-based β-arrestin recruitment assay.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the GPCR-Rluc8 and Venus-β-arrestin-2 using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: 24 hours post-transfection, seed the cells into white, opaque 96-well plates at an appropriate density. Allow cells to adhere and grow for another 24 hours.
-
Compound Treatment: On the day of the assay, replace the culture medium with a serum-free medium. Add varying concentrations of the test compounds (e.g., this compound, analogues) or vehicle (DMSO) to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPCR agonist at a concentration known to elicit a robust response (e.g., EC₈₀) to all wells except the negative controls.
-
BRET Measurement: Immediately before reading, add the BRET substrate (e.g., Coelenterazine h) to each well. Measure the luminescence signal at the emission wavelength of the donor (Rluc8, ~480 nm) and the acceptor (Venus, ~530 nm) using a BRET-compatible plate reader.
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).
-
Normalize the data to the control wells (agonist-stimulated, vehicle-treated).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GRK2 and GRK3, with demonstrable activity in cellular assays. While quantitative data for direct comparison with its novel analogues (BU14016, BU16005, etc.) is not widely available, preliminary findings suggest that some of these analogues may offer even greater potency in inhibiting β-arrestin recruitment to the µ-opioid receptor.[7] Further research and publication of detailed structure-activity relationships and potency data for these analogues are needed to fully assess their potential advantages over this compound. The experimental protocols and pathway information provided in this guide offer a framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Quantitative PCR to Confirm Downstream Effects of CMPD101: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantitative PCR (qPCR) for confirming the downstream effects of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1] While direct qPCR data for this compound's effects on gene expression is limited in publicly available literature, this guide extrapolates potential downstream transcriptional changes based on studies involving GRK2 and GRK3 inhibition or knockdown. We also present a comparison with alternative GRK2/3 inhibitors and provide detailed experimental protocols for researchers looking to validate the downstream effects of this compound in their own studies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor with high selectivity for GRK2 and GRK3.[1] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs) by phosphorylating activated receptors, which leads to their uncoupling from G proteins and subsequent internalization. By inhibiting GRK2 and GRK3, this compound can prolong GPCR signaling, a mechanism with therapeutic potential in various conditions, including heart failure, metabolic disorders, and inflammatory diseases.[1]
Comparative Analysis of Downstream Gene Expression
While most studies on this compound have focused on protein-level effects such as receptor phosphorylation and desensitization, the inhibition of GRK2 and GRK3 is expected to have downstream consequences on gene expression. Based on studies involving the knockdown or inhibition of these kinases, we can infer potential transcriptional changes that could be validated by qPCR following this compound treatment.
Table 1: Potential Downstream Gene Expression Changes Following GRK2/3 Inhibition
| Target Gene Category | Gene Name | Expected Change with this compound Treatment | Rationale/Supporting Evidence | Alternative Inhibitor/Method |
| Inflammation | TNFα, IL-6, IL-1β | Decrease | Knockdown of GRK2 has been shown to inhibit the expression of these pro-inflammatory cytokines.[2] | Genetic knockdown of GRK2 |
| Mitochondrial Dynamics | Drp1 | Decrease | GRK2 deletion was found to decrease the expression of Dynamin-related protein 1 (Drp1).[2] | Genetic deletion of GRK2 |
| Extracellular Matrix | Fibronectin (FN) | Increase | Inhibition of GRK2 has been shown to up-regulate the expression of Fibronectin.[3] | GRK2-specific peptide inhibitor |
| YAP1 Signaling | SOX9, Birc5, CYR61, CTGF | Decrease | GRK3 expression is positively correlated with YAP1 and its target genes in gastric adenocarcinoma.[4] Inhibition of GRK3 may therefore lead to a decrease in their expression. | Genetic knockdown of GRK3 |
Note: The expected changes for this compound are hypothetical and require experimental validation using qPCR.
Alternative GRK2/3 Inhibitors
Several other compounds have been identified as inhibitors of GRK2 and/or GRK3. While extensive gene expression data for these compounds is also limited, they represent alternatives for comparative studies.
-
GSK180736A: A potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) that also inhibits GRK2 with high selectivity over other GRKs.[5][6][7][8]
-
Takeda103A: Another potent and selective GRK2 inhibitor.
Comparative studies using these inhibitors alongside this compound could provide valuable insights into the specific roles of GRK2 and GRK3 in regulating downstream gene expression.
Experimental Protocols
Quantitative PCR (qPCR) Protocol for Gene Expression Analysis
This protocol provides a general framework for validating the downstream effects of this compound on gene expression.
1. Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., HEK293, H9c2, etc.) under standard conditions.
-
Treat cells with this compound at various concentrations (e.g., 1-10 µM) for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
3. Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
4. qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Add 5-10 ng of cDNA and gene-specific primers (forward and reverse) to each well of a qPCR plate.
-
Run the qPCR reaction on a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Include a melt curve analysis to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Table 2: Example qPCR Primers for Potential Downstream Targets
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNFα | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL-1β | GCTGAAAGCTCTCCACCTCA | AGGTCGTCATCATCCCACGA |
| Drp1 | GGAGCCGCTGATCCCCAAG | TGTCCACGGTGAACACGCT |
| Fibronectin | CAGTGGGAGCACCAACTGTT | TCGGTTGTACAGGTGGGACA |
| SOX9 | AGCGAACGCACATCAAGAC | CTGTAGGCGATCTGTTGGGG |
| Birc5 | AGGACCACCGCATCTCTACAT | AAGTCTGGCTCGTTCCTCAG |
| CYR61 | AGCCTCGCATCCTATACAACC | GAGTGCCGCCTGTGCA |
| CTGF | GAGGAAAACATTAAGAAGGGCAAA | GCTGCAGGAGGCGTTGTC |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Visualizations
Caption: GRK2/3 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for qPCR Analysis of Gene Expression.
Conclusion
This compound holds significant promise as a modulator of GPCR signaling through its selective inhibition of GRK2 and GRK3. While current research has primarily focused on its immediate effects on protein function, understanding its impact on downstream gene expression is crucial for a comprehensive understanding of its therapeutic potential and potential off-target effects. This guide provides a framework for researchers to investigate these downstream effects using qPCR, offering potential target genes for validation and a standardized protocol to ensure reliable and reproducible results. Further research in this area will be invaluable for the continued development and application of this compound and other GRK2/3 inhibitors in various disease contexts.
References
- 1. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GRK2 deletion improves the function of skin flap following ischemia-reperfusion injury by regulating Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of G-protein-coupled Receptor Kinase 2 (GRK2) Triggers the Growth-promoting Mitogen-activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK3 is a poor prognosticator and serves as a therapeutic target in advanced gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification and structure-function analysis of subfamily selective G protein-coupled receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CMPD101: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
CMPD101 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in research and drug development.
In Vitro Efficacy of this compound
This compound has demonstrated significant efficacy in various in vitro models, primarily through its inhibition of GRK2 and GRK3, which play a crucial role in the desensitization and internalization of G protein-coupled receptors (GPCRs).
Enzymatic Activity Inhibition
| Target | IC50 | Less Selective Against | IC50 |
| GRK2 | 18 nM, 35 nM, 54 nM | GRK1 | 3.1 µM |
| GRK3 | 5.4 nM, 32 nM | GRK5 | 2.3 µM, No activity up to 125 µM[1] |
| ROCK-2 | 1.4 µM[2][3] | ||
| PKCα | 8.1 µM[2][3] |
Cellular Activity
| Cell Line | Receptor | Effect | Concentration & Time | IC50 |
| HEK293 | Histamine H1 Receptor | Completely blocked ERK1/2 phosphorylation.[4][5] | 30 µM; 30 min | 6 µM[4][5] |
| HEK293 | µ-opioid receptor (MOPr) | Almost completely inhibited DAMGO-induced phosphorylation at Ser375, arrestin translocation, and internalization.[4][5][6][7] | 30 µM; 30 min | |
| Rat and Mouse Locus Coeruleus (LC) Neurons | µ-opioid receptor (MOPr) | Inhibited agonist-induced desensitization.[4][5][6][7] | 3-30 µM; 30 min | ~6 µM[4][5] |
| Human Prostate Tissue | α1-adrenoceptors | Inhibited phenylephrine, endothelin-1, and U46619-induced contractions.[8] | 50 µM | |
| Human Prostate Tissue | Inhibited electric field stimulation-induced contractions.[8] | 5 µM, 50 µM |
In Vivo Efficacy of this compound
In vivo studies have highlighted the potential of this compound to modulate physiological processes by inhibiting GRK2/3 activity.
| Animal Model | Condition | Effect | Dosage & Administration |
| Mice | Excessive Alcohol Intake | Enhanced the effect of nalfurafine in reducing alcohol intake.[4][5][9] | 0.3 mg/kg, intraperitoneal (i.p.), 15 min before drinking session.[4][5] |
Signaling Pathways and Experimental Workflows
GPCR Desensitization and Internalization Pathway
The following diagram illustrates the canonical pathway of GPCR desensitization mediated by GRKs and the inhibitory action of this compound.
Caption: GPCR signaling and the inhibitory effect of this compound on GRK2/3.
Experimental Workflow for In Vitro Efficacy Testing
This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for in vitro analysis of this compound efficacy.
Experimental Protocols
In Vitro Inhibition of µ-Opioid Receptor (MOPr) Internalization in HEK293 Cells
This protocol is based on methodologies described in the literature[4][5].
-
Cell Culture: HEK293 cells stably expressing HA-tagged MOPrs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded onto 60mm dishes and grown to 90% confluency.
-
Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment.
-
Antibody Labeling: Cells are prelabeled with a primary antibody against the HA tag for 1 hour at 4°C.
-
This compound Pre-treatment: Cells are incubated with this compound (e.g., 3 µM or 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.[4]
-
Agonist Stimulation: Cells are stimulated with the MOPr agonist DAMGO (10 µM) at 37°C to induce receptor internalization.[4]
-
Analysis:
-
ELISA: DAMGO-induced internalization of HA-MOPr is quantified by enzyme-linked immunosorbent assay (ELISA).
-
Confocal Microscopy: Receptor internalization is visualized by confocal microscopy.
-
In Vivo Assessment of this compound on Alcohol Intake in Mice
This protocol is adapted from studies investigating the in vivo effects of this compound[5].
-
Animals: Male C57BL/6J mice are used.
-
Housing: Mice are individually housed in ventilated cages with a reverse light-dark cycle and given ad libitum access to food and water.
-
Induction of Alcohol Intake: A two-bottle free-choice paradigm is used, where mice have access to a 15% alcohol solution and water for 24 hours every other day for 3 weeks to establish high alcohol intake.
-
Drug Administration:
-
Data Collection: Alcohol and water intake are recorded at 4, 8, and 24 hours after the start of the drinking session.
-
Data Analysis: The effect of this compound on nalfurafine-induced reduction of alcohol intake is statistically analyzed.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of GRK2 in modulating nalfurafine-induced reduction of excessive alcohol drinking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-Response Comparison of GRK2 Inhibitors: CMPD101 vs. A Novel Selective Inhibitor, CCG258208
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response profiles of CMPD101, a well-characterized G protein-coupled receptor kinase 2 (GRK2) inhibitor, and CCG258208, a more recently developed and highly selective GRK2 inhibitor. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development purposes.
Introduction to GRK2 Inhibition
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. Upregulation of GRK2 has been implicated in the pathophysiology of several diseases, most notably heart failure. Consequently, the development of potent and selective GRK2 inhibitors is a significant area of interest for therapeutic intervention.
This compound has been widely used as a research tool to investigate the roles of GRK2. More recently, novel inhibitors such as CCG258208 have been engineered for increased potency and selectivity, offering potential advantages in both research and clinical applications. This guide will focus on a direct dose-response comparison of these two inhibitors.
Quantitative Dose-Response Data
The inhibitory potency of this compound and CCG258208 against GRK2 and other related kinases is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), are compiled from in vitro kinase assays. It is important to note that slight variations in IC50 values can occur due to different assay conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity vs. GRK1 | Selectivity vs. GRK5 |
| This compound | GRK2 | 18 - 54 | >170-fold | >127-fold |
| GRK3 | 5.4 - 32 | - | - | |
| GRK1 | >3,100 | - | - | |
| GRK5 | >2,300 | - | - | |
| CCG258208 | GRK2 | 18 - 30 | >2910-fold | ~236-fold |
| GRK1 | 87,300 | - | - | |
| GRK5 | 7,090 | - | - |
Note: The IC50 values for this compound can vary depending on the experimental setup. Some studies report an IC50 of 35 nM, while others have found it to be 54 nM for GRK2.[1] For GRK3, reported IC50 values include 32 nM.[2][3] MedChemExpress and GlpBio report IC50 values of 18 nM and 5.4 nM for GRK2 and GRK3, respectively. CCG258208 demonstrates a potent IC50 for GRK2 at 30 nM, with significant selectivity over GRK1 and GRK5.[2][3][4] Another report indicates an even lower IC50 of 18 nM for CCG258208 against GRK2.[5]
Experimental Protocols
The determination of IC50 values for GRK2 inhibitors typically involves an in vitro kinase assay. A common method is the rhodopsin phosphorylation assay, which measures the ability of the inhibitor to block GRK2-mediated phosphorylation of its substrate, rhodopsin.
Rhodopsin Phosphorylation Assay Protocol
This protocol is a synthesized representation of methods described in the literature.
1. Materials and Reagents:
-
Purified, recombinant human GRK2 enzyme.
-
Rod outer segments (ROS) containing rhodopsin, isolated from bovine retinas.
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 7.5 mM MgCl₂).
-
Inhibitor compounds (this compound, CCG258208) dissolved in an appropriate solvent (e.g., DMSO).
-
SDS-PAGE reagents and equipment.
-
Phosphorimager or scintillation counter.
2. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, a specific concentration of GRK2 (e.g., 20-50 nM), and rhodopsin (e.g., 8 µM).
-
Add varying concentrations of the inhibitor (this compound or CCG258208) or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of approximately 100-200 µM.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the amount of ³²P incorporated into rhodopsin using a phosphorimager or by excising the rhodopsin bands and measuring radioactivity with a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
GRK2 Signaling Pathway
Caption: GRK2-mediated GPCR desensitization pathway.
Experimental Workflow for GRK2 Inhibition Assay
Caption: Workflow for determining GRK2 inhibitor potency.
Logical Relationship of Dose-Response Comparison
Caption: Comparison of inhibitor potency and selectivity.
References
- 1. Novel lead series of GRK2 inhibitors for heart failure reported by GSK | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CMPD101: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: This document provides essential safety and logistical information for the proper handling and disposal of CMPD101 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2/3 (GRK2/3), and as with any active pharmacological agent, requires careful handling and disposal to ensure personnel safety and environmental protection. This guide outlines the necessary procedures for the safe management of this compound waste.
Summary of Key Safety and Handling Information
| Property | Information | Source |
| Chemical Name | 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | MedchemExpress SDS |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and ethanol. | --INVALID-LINK-- |
| Primary Hazards | The specific toxicological properties of this substance have not been fully investigated. It should be handled as a potentially hazardous substance. | MedchemExpress SDS |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times when handling this compound. | MedchemExpress SDS |
| Storage | Store at -20°C. | --INVALID-LINK-- |
Experimental Protocols: Handling and Spill Cleanup
General Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don Appropriate PPE: Wear safety glasses, chemical-resistant gloves, a lab coat, and if there is a risk of dust inhalation, a respirator.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust. For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Clean the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed, labeled hazardous waste container for proper disposal.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of different forms of this compound waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations for hazardous chemical waste.
1. Waste Identification and Segregation:
-
Solid Waste: Unused, expired, or contaminated solid this compound should be collected separately.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a designated, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, vials, gloves, and absorbent materials from spill cleanups, must be considered hazardous waste.
2. Waste Collection and Labeling:
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) as indicated in the Safety Data Sheet.
3. Storage:
-
Store all this compound waste in a designated and properly labeled satellite accumulation area within the laboratory.
-
Ensure that the storage area is secure and away from incompatible materials.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. Follow all institutional procedures for waste manifest and pickup requests.
Signaling Pathway and Experimental Workflow Visualization
While the primary focus of this document is on disposal, understanding the context of this compound's use is important. The following diagram illustrates a generalized workflow for an experiment involving a kinase inhibitor like this compound.
Caption: A simplified workflow for a typical cell-based assay using this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
